2-(Trifluoromethyl)pyrimidin-5-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(trifluoromethyl)pyrimidin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O/c6-5(7,8)4-9-1-3(11)2-10-4/h1-2,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAXXIOBBIIATH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10544541 | |
| Record name | 2-(Trifluoromethyl)pyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10544541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100991-09-1 | |
| Record name | 2-(Trifluoromethyl)pyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10544541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-(Trifluoromethyl)pyrimidin-5-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a key synthetic pathway for 2-(Trifluoromethyl)pyrimidin-5-ol, a valuable building block in medicinal chemistry and drug discovery. The trifluoromethyl group can significantly enhance the pharmacological properties of molecules, making synthetic routes to compounds like this of high interest. This document outlines a robust three-step synthesis, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflow.
Synthetic Pathway Overview
The synthesis of this compound can be efficiently achieved through a three-step process commencing with the condensation of 1,3-diamino-2-hydroxypropane and ethyl trifluoroacetate. This is followed by the tosylation of the resulting tetrahydropyrimidin-5-ol intermediate and subsequent elimination to yield the final aromatic product.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound and its intermediates as described in the cited literature.[1]
| Step | Reaction | Reactants | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Condensation | 1,3-Diamino-2-hydroxypropane, Ethyl trifluoroacetate | 2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol (Intermediate 1) | None (neat) | 170-180 | 4-5 | 57-60 |
| 2 | Tosylation | 2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol, p-Toluenesulfonyl chloride, Triethylamine | 1-p-Toluenesulfonyl-2-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-yl tosylate (Intermediate 2) | Dichloromethane | 0 to 5 | 3 | 80 |
| 3 | Elimination | 1-p-Toluenesulfonyl-2-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-yl tosylate, Alkali | This compound | Not specified | Room Temperature | - | 71-78 |
Overall Yield: The total reported yield for the three-step synthesis of this compound ranges from approximately 41% to 48%.[1]
Characterization of Final Product:
Experimental Protocols
The following are detailed experimental procedures for each step in the synthesis of this compound.[1]
Step 1: Synthesis of 2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol (Intermediate 1)
-
To a reaction vessel equipped with a water separator, add 1,3-diamino-2-hydroxypropane (9.0 g, 0.1 mol) and ethyl trifluoroacetate (14.2 g, 0.1 mol).
-
Heat the reaction mixture to 170-180 °C and maintain for 4-5 hours, while continuously removing the water formed during the reaction.
-
Cool the mixture to room temperature.
-
Add petroleum ether (20 mL) to the solidified mixture and stir to form a slurry.
-
Filter the solid, wash with petroleum ether, and dry to afford 2-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol as a crystalline solid.
Step 2: Synthesis of 1-p-Toluenesulfonyl-2-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-yl tosylate (Intermediate 2)
-
Dissolve 2-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol (8.3 g, 0.049 mol) in dichloromethane (85 mL) in a reaction flask.
-
Add triethylamine (14.9 g, 0.147 mol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (20.6 g, 0.108 mol) portion-wise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0 °C for 3 hours after the addition is complete.
-
Add water (100 mL) to quench the reaction and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (50 mL).
-
Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by slurrying with petroleum ether (70 mL), followed by filtration and drying to obtain 1-p-toluenesulfonyl-2-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-yl tosylate as a white solid.
Step 3: Synthesis of this compound
-
Dissolve the intermediate 2, 1-p-toluenesulfonyl-2-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-yl tosylate, in a suitable solvent.
-
Add an alkali solution to the mixture.
-
Stir the reaction at room temperature until the reaction is complete (monitored by TLC).
-
Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by slurrying with a mixture of petroleum ether and ethyl acetate (5:1) to yield this compound as a white solid.[1]
Synthetic Workflow Diagram
The following diagram illustrates the synthetic pathway for this compound.
Caption: Synthetic pathway for this compound.
Alternative Approaches and Considerations
While the presented three-step synthesis is well-documented in the patent literature, researchers in drug development should also consider other potential synthetic strategies for trifluoromethylated pyrimidines. These can include one-pot three-component synthesis methods or modifications of the Biginelli reaction.[2] The choice of synthetic route will ultimately depend on factors such as starting material availability, scalability, and desired purity of the final compound. The method detailed in this guide offers a practical and high-yielding approach for the specific synthesis of this compound.
References
An In-depth Technical Guide to the Chemical Properties of 2-(Trifluoromethyl)pyrimidin-5-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 2-(Trifluoromethyl)pyrimidin-5-ol, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the presence of the trifluoromethyl group, this pyrimidine derivative exhibits unique electronic properties that make it a valuable scaffold for the development of novel therapeutic agents. This document summarizes its physicochemical properties, spectral data, synthesis, and potential biological relevance, offering a foundational resource for researchers in the field.
Core Chemical Properties
This compound is a white solid at room temperature.[1] Its fundamental chemical identifiers and properties are summarized in the table below. While extensive experimental data for this specific molecule is not widely available in public literature, this guide consolidates the existing information and provides data from closely related analogs for comparative purposes.
| Property | Value | Source/Notes |
| Molecular Formula | C₅H₃F₃N₂O | [2] |
| Molecular Weight | 164.09 g/mol | [2] |
| CAS Number | 100991-09-1 | [2] |
| Appearance | White solid | [1] |
| SMILES | C1=C(C=NC(=N1)C(F)(F)F)O | [2] |
| Melting Point | Not explicitly reported. Related trifluoromethyl pyrimidinone compounds exhibit melting points ranging from 136°C to over 270°C.[3] | Data for analogous compounds. |
| Boiling Point | Not experimentally determined. | |
| Solubility | Not quantitatively reported. The related compound 2-(trifluoromethyl)pyrimidine-5-carboxylic acid is slightly soluble in water.[4] Fluorinated compounds, in general, can exhibit low solubility in both aqueous and lipophilic media. | |
| pKa | Not experimentally determined. The trifluoromethyl group is strongly electron-withdrawing, which is expected to increase the acidity of the hydroxyl group compared to unsubstituted pyrimidin-5-ol. |
Spectroscopic Data
Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound.
¹H NMR Spectroscopy
A proton NMR spectrum for this compound has been reported with the following chemical shift:
| Solvent | Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| MeOD | 8.43 ppm | singlet | 2H | Pyrimidine ring protons |
Source:[1]
¹³C NMR Spectroscopy
Experimental ¹³C NMR data for this compound is not available in the reviewed literature. However, the expected chemical shifts can be inferred from data on related trifluoromethyl pyrimidine structures. The carbon atom of the trifluoromethyl group typically appears as a quartet due to C-F coupling. For example, in a related 2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one, the CF₃ carbon appears as a quartet at 120.7 ppm with a coupling constant (J) of 273 Hz, and the carbon attached to the CF₃ group (C6) appears as a quartet at 151.1 ppm with a J of 35 Hz.[3]
¹⁹F NMR Spectroscopy
Experimental ¹⁹F NMR data for this compound is not currently available. The chemical shift of the -CF₃ group is a key identifier. For comparison, the ¹⁹F NMR signal for the trifluoromethyl group in other heterocyclic compounds can be found in the range of -60 to -70 ppm relative to CFCl₃.
Infrared (IR) Spectroscopy
A full experimental IR spectrum for this compound has not been published. Key expected vibrational frequencies would include:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ for the hydroxyl group.
-
C=N and C=C stretching: Bands in the 1500-1650 cm⁻¹ region, characteristic of the pyrimidine ring.
-
C-F stretching: Strong absorption bands typically in the 1000-1350 cm⁻¹ region, characteristic of the trifluoromethyl group.
Mass Spectrometry
An experimental mass spectrum for this compound is not available. The expected molecular ion peak [M]⁺ would be at m/z 164.01. Fragmentation patterns of pyrimidine derivatives are influenced by the substituents on the ring.
Experimental Protocols
The following is a detailed methodology for the synthesis of this compound, based on a patented procedure.[1]
Synthesis of this compound
This synthesis is a multi-step process, which can be represented by the following workflow:
Step 1: Synthesis of 2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol (Intermediate 1)
-
To a reaction flask equipped with a water separator, add 1,3-diamino-2-hydroxypropane and ethyl trifluoroacetate.
-
Heat the reaction mixture to 160-180°C and maintain for 4-6 hours.
-
Cool the reaction to room temperature.
-
Add a pulping solvent such as petroleum ether, n-hexane, or n-heptane to precipitate the solid product.
-
Filter the solid and dry to obtain Intermediate 1.
Step 2: Synthesis of Intermediate 2
-
React Intermediate 1 with p-toluenesulfonyl chloride at 0°C in a suitable organic solvent (e.g., dichloromethane, chloroform, tetrahydrofuran).
-
After the reaction is complete, add water and perform a liquid-liquid extraction.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield Intermediate 2.
Step 3: Synthesis of this compound
-
Dissolve Intermediate 2 in a solvent such as dimethylsulfoxide (DMSO), N,N-dimethylformamide (DMF), or N-methylpyrrolidone (NMP).
-
Add a base (e.g., sodium hydroxide, potassium hydroxide) to the solution.
-
Stir the reaction at room temperature until completion.
-
Purify the crude product by pulping with a solvent system like petroleum ether-ethyl acetate (5:1) to obtain the final product as a white solid.[1]
Reactivity and Stability
The reactivity of this compound is influenced by the electron-withdrawing trifluoromethyl group and the hydroxyl substituent on the pyrimidine ring.
-
Acidity of the Hydroxyl Group: The trifluoromethyl group enhances the acidity of the 5-hydroxyl group, making it more likely to participate in reactions as a nucleophile in its deprotonated form.
-
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyrimidine ring, further accentuated by the CF₃ group, makes it susceptible to nucleophilic attack, although the hydroxyl group is an activating group.
-
Electrophilic Aromatic Substitution: Electrophilic substitution on the pyrimidine ring is generally difficult and requires harsh conditions. The presence of the activating hydroxyl group may facilitate such reactions to a limited extent.
-
Stability: The compound is expected to be a stable solid under standard laboratory conditions. Storage in a cool, dry place is recommended.
Potential Biological Activity and Signaling Pathways
While there is no specific biological activity or signaling pathway data reported for this compound, the broader class of trifluoromethyl-substituted pyrimidines has garnered significant interest in drug discovery. These compounds are known to exhibit a range of biological activities, including:
-
Anticancer: Some derivatives act as kinase inhibitors.
-
Antiviral: Fluorinated pyrimidines are a well-known class of antiviral agents.
-
Antifungal and Insecticidal: Certain trifluoromethyl pyrimidine derivatives have shown promise as agrochemicals.
Given its structural features, a logical workflow for investigating the biological activity of this compound would involve a series of in vitro and in vivo assays.
This guide serves as a foundational document for researchers working with this compound. Further experimental investigation is required to fully elucidate its chemical and biological properties.
References
- 1. CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol - Google Patents [patents.google.com]
- 2. This compound | 100991-09-1 | FT104749 [biosynth.com]
- 3. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid, 97% | Fisher Scientific [fishersci.ca]
A Technical Guide to 2-(Trifluoromethyl)pyrimidin-5-ol (CAS 100991-09-1)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2-(Trifluoromethyl)pyrimidin-5-ol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details its physicochemical properties, synthesis, spectroscopic data, and potential applications in drug discovery.
Core Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented below. It is important to note that while some experimental data is available, certain properties are predicted and should be confirmed experimentally.
| Property | Value | Source |
| CAS Number | 100991-09-1 | [1] |
| Molecular Formula | C₅H₃F₃N₂O | [1] |
| Molecular Weight | 164.09 g/mol | [1] |
| Physical Form | Solid | [2] |
| Boiling Point | 140.9 ± 40.0 °C at 760 mmHg (Predicted) | [2] |
| Melting Point | Not available | |
| Solubility | Not available | |
| pKa | Not available | |
| ¹H NMR (400MHz, MeOD) | δ 8.43 (s, 2H) | [3] |
| ¹³C NMR | Not available | |
| Mass Spectrometry | Not available |
Synthesis of this compound
A patented, high-yield synthetic method for this compound has been developed, offering a more efficient and industrially scalable process compared to previous routes that involved low temperatures and hazardous oxidizing agents.[3] The overall synthesis is a three-step process starting from 1,3-diamino-2-hydroxypropane and ethyl trifluoroacetate.[3]
Experimental Protocol
Step 1: Synthesis of 2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol (Intermediate 1)
-
To a reaction vessel equipped with a water separator, add 1,3-diamino-2-hydroxypropane and ethyl trifluoroacetate.[3]
-
Heat the mixture to 160-180 °C and maintain the reaction for 4-6 hours.[3]
-
Cool the reaction mixture to room temperature.[3]
-
Add a pulping solvent, such as petroleum ether, n-hexane, or n-heptane, to precipitate the solid intermediate.[3]
-
Filter the solid and dry to obtain Intermediate 1.[3]
Step 2: Synthesis of Intermediate 2
-
React Intermediate 1 with p-toluenesulfonyl chloride at 0 °C.[3]
-
Add water to the reaction mixture.[3]
-
Perform a liquid-liquid extraction and remove the solvent to yield Intermediate 2.[3]
Step 3: Synthesis of this compound
-
Dissolve Intermediate 2 in a suitable solvent.[3]
-
Add an alkali to the solution and react at room temperature to obtain the final product, this compound.[3]
Potential Applications in Drug Discovery and Development
While specific biological activities for this compound are not extensively documented, the trifluoromethylpyrimidine scaffold is a crucial pharmacophore in medicinal chemistry. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.
Derivatives of trifluoromethylpyrimidine have demonstrated a broad range of biological activities, suggesting potential applications for this compound as a key building block in the development of novel therapeutics. These activities include:
-
Anticancer Agents: Thiazolo[4,5-d]pyrimidine derivatives containing a trifluoromethyl group have been synthesized and evaluated for their anticancer activity.[4]
-
Kinase Inhibition: Trifluoromethylpyrimidine-based compounds have been identified as inhibitors of proline-rich tyrosine kinase 2 (PYK2), a target implicated in various diseases.[5]
-
Antiviral and Antifungal Activity: Various trifluoromethyl pyrimidine derivatives have shown promising results in antiviral and antifungal bioassays.[6][7]
The logical progression from a key intermediate like this compound to a potential drug candidate involves several stages of chemical modification and biological screening.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the pharmaceutical and agrochemical industries. Its efficient synthesis and the established biological activities of related trifluoromethylpyrimidine derivatives make it an attractive starting material for the discovery of novel bioactive compounds. Further research into the specific biological targets and mechanisms of action of its derivatives is warranted to fully exploit its therapeutic potential.
References
- 1. This compound | 100991-09-1 | FT104749 [biosynth.com]
- 2. This compound | 100991-09-1 [sigmaaldrich.com]
- 3. CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol - Google Patents [patents.google.com]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 5. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
In-Depth Technical Guide to the Structure Elucidation of 2-(Trifluoromethyl)pyrimidin-5-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data pertinent to the structure elucidation of 2-(Trifluoromethyl)pyrimidin-5-ol. While a complete experimental dataset for this specific molecule is not publicly available, this guide synthesizes known information, including its synthesis and ¹H NMR data, with representative spectroscopic data from closely related structural analogs. This approach offers a robust framework for the characterization of this and similar fluorinated pyrimidine derivatives.
Chemical Structure and Properties
This compound is a heterocyclic organic compound with the chemical formula C₅H₃F₃N₂O.[1] Its structure consists of a pyrimidine ring substituted with a trifluoromethyl group at the 2-position and a hydroxyl group at the 5-position.
Key Identifiers:
Synthesis
A documented method for the synthesis of this compound involves a multi-step process. The general workflow is outlined below.
Caption: General three-step synthesis of this compound.
Experimental Protocol: Synthesis
A representative synthetic protocol is as follows:
-
Step 1: Synthesis of 2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol (Intermediate 1). 1,3-Diamino-2-hydroxypropane and ethyl trifluoroacetate are heated in a reaction vessel equipped with a water separator at 160-180°C for 4-6 hours. After cooling to room temperature, a pulping solvent such as petroleum ether is added to precipitate the solid intermediate, which is then filtered and dried.
-
Step 2: Synthesis of Intermediate 2. Intermediate 1 is reacted with p-toluenesulfonyl chloride at 0°C. Following the reaction, water is added, and the product is extracted and the solvent removed to yield Intermediate 2.
-
Step 3: Synthesis of this compound. Intermediate 2 is dissolved and reacted with an alkali at room temperature to yield the final product, this compound.
Spectroscopic Data for Structure Elucidation
The following sections detail the expected and known spectroscopic data for this compound. Where specific data is unavailable, representative data from analogous compounds is provided for illustrative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the elucidation of organic structures.
A ¹H NMR spectrum for this compound has been reported.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.43 | Singlet (s) | 2H | Pyrimidine C4-H and C6-H |
Solvent: MeOD, Frequency: 400 MHz
While the specific ¹³C NMR spectrum for this compound is not available, the expected chemical shifts can be predicted based on related structures. The trifluoromethyl group will cause a characteristic quartet for the carbon it is attached to (C2) due to C-F coupling.
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~158 (q, ¹JCF ≈ 275 Hz) | Quartet | C2 |
| ~150 | Singlet | C5 |
| ~145 | Singlet | C4 and C6 |
| ~120 (q, ²JCF ≈ 35 Hz) | Quartet | CF₃ |
¹⁹F NMR is crucial for confirming the presence and electronic environment of the trifluoromethyl group. A single sharp singlet is expected for the -CF₃ group.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -60 to -70 | Singlet | -CF₃ |
Reference: CFCl₃
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
-
Acquisition:
-
¹H NMR: Acquire the spectrum using a 400 MHz or higher field NMR spectrometer.
-
¹³C NMR: Acquire the spectrum with proton decoupling.
-
¹⁹F NMR: Acquire the spectrum with proton decoupling, using an appropriate fluorine reference standard.
-
-
Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 164.02 | [M]⁺, Molecular ion |
| 136 | [M-CO]⁺, Loss of carbon monoxide |
| 95 | [M-CF₃]⁺, Loss of the trifluoromethyl group |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion.[2]
-
Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
References
A Technical Guide to the Spectroscopic Characterization of 2-(Trifluoromethyl)pyrimidin-5-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the spectroscopic profile of 2-(Trifluoromethyl)pyrimidin-5-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited availability of comprehensive, publicly accessible experimental data for this specific molecule, this document synthesizes known information with predictive analysis based on established spectroscopic principles and data from analogous structures. The methodologies and interpretations presented herein are designed to serve as a robust framework for researchers engaged in the synthesis, characterization, and application of this and related fluorinated pyrimidines.
Molecular Structure and its Spectroscopic Implications
This compound (C₅H₃F₃N₂O, Molar Mass: 164.09 g/mol ) possesses a unique electronic architecture that dictates its spectroscopic behavior. The pyrimidine ring is an electron-deficient aromatic system, a consequence of the two electronegative nitrogen atoms. This effect is significantly amplified by the presence of a strongly electron-withdrawing trifluoromethyl (-CF₃) group at the C2 position. Conversely, the hydroxyl (-OH) group at the C5 position is an electron-donating group through resonance, and its acidic proton introduces the possibility of tautomerism and solvent-dependent spectral changes.
The interplay of these functional groups creates a distinct electronic environment for each atom, which is the foundation for interpreting its NMR, IR, and mass spectra. For instance, the powerful inductive effect of the -CF₃ group is expected to deshield adjacent carbons and protons, while also providing a unique probe for ¹⁹F NMR.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a complete analysis would involve ¹H, ¹³C, and ¹⁹F NMR.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to be relatively simple, reflecting the three protons on the pyrimidine ring.
-
Experimental Data: A patent describing the synthesis of this compound reports a ¹H NMR spectrum in methanol-d₄ (MeOD) showing a singlet at 8.43 ppm, attributed to the two aromatic protons.[1]
-
Interpretation and Prediction: The pyrimidine ring protons at positions 4 and 6 are chemically equivalent in a symmetrical environment, which would lead to a single signal. The deshielding effect of the two ring nitrogens and the trifluoromethyl group would push this signal significantly downfield, consistent with the reported value of 8.43 ppm. The proton of the hydroxyl group is expected to be exchangeable with the deuterated solvent, and thus may not be observed or may appear as a broad singlet.
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly for the -OH proton.
-
Instrumental Parameters (400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64, to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the influence of the fluorine atoms, C-F coupling is expected.
-
Predicted Chemical Shifts and Couplings:
-
C2 (attached to -CF₃): This carbon is expected to appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The chemical shift will be significantly downfield, likely in the range of 150-160 ppm, influenced by the attached nitrogens and the trifluoromethyl group.
-
C4 and C6: These carbons are expected to be nearly equivalent and will likely appear as a single signal. They will be deshielded by the adjacent nitrogen atoms, with an expected chemical shift in the 140-155 ppm range. Long-range coupling to the -CF₃ group (³JCF) might be observed.
-
C5 (attached to -OH): This carbon, bearing the hydroxyl group, is predicted to be the most upfield of the aromatic carbons, likely in the 130-145 ppm range.
-
-CF₃ Carbon: The carbon of the trifluoromethyl group will appear as a quartet with a large one-bond C-F coupling constant (¹JCF) and a chemical shift in the range of 115-125 ppm.
-
| Carbon Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |
| C2 | 150 - 160 | Quartet (q) |
| C4, C6 | 140 - 155 | Singlet or Quartet (small coupling) |
| C5 | 130 - 145 | Singlet |
| -CF₃ | 115 - 125 | Quartet (q) |
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of deuterated solvent.
-
Instrumental Parameters (100 MHz Spectrometer):
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, as ¹³C is an insensitive nucleus.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
Data Processing: Similar to ¹H NMR processing.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environment.
-
Predicted Chemical Shift: For a -CF₃ group on an aromatic ring, a single sharp peak is expected. The chemical shift is typically in the range of -60 to -75 ppm relative to CFCl₃. For trifluoromethylpyridines and pyrimidines, values around -65 to -70 ppm are common.
Experimental Protocol for ¹⁹F NMR
-
Sample Preparation: Similar to ¹H NMR (5-10 mg in 0.7 mL of solvent).
-
Instrumental Parameters (376 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment, often with proton decoupling.
-
Spectral Width: A range covering approximately -50 to -80 ppm should be sufficient.
-
Number of Scans: 16-64.
-
Reference: An external reference such as CFCl₃ (0 ppm) or an internal reference can be used.
-
-
Data Processing: Standard Fourier transformation and phasing.
Caption: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Predicted Vibrational Frequencies:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is expected for the hydroxyl group, with the broadening due to hydrogen bonding.
-
C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.
-
C=N and C=C Stretches: A series of sharp bands in the 1400-1650 cm⁻¹ region, characteristic of the pyrimidine ring.
-
C-F Stretches: Strong, characteristic absorption bands in the 1100-1350 cm⁻¹ region, typical for a -CF₃ group.
-
C-O Stretch: A band in the 1200-1300 cm⁻¹ region.
-
| Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| O-H (stretch) | 3200 - 3600 | Broad, Medium-Strong |
| C-H (aromatic stretch) | > 3000 | Weak-Medium |
| C=N, C=C (ring stretch) | 1400 - 1650 | Medium-Strong |
| C-F (stretch) | 1100 - 1350 | Strong |
| C-O (stretch) | 1200 - 1300 | Medium |
Experimental Protocol for FTIR
-
Sample Preparation: For a solid sample, either prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk, or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the beam path and collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
-
Predicted Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): The molecular ion peak at m/z = 164 is expected to be observed.
-
Loss of -CF₃: A common fragmentation pathway for trifluoromethyl-containing compounds is the loss of the CF₃ radical (mass = 69), leading to a fragment at m/z = 95.
-
Loss of CO: Following or preceding other fragmentations, the loss of carbon monoxide (mass = 28) from the ring is possible.
-
Ring Fragmentation: The pyrimidine ring can undergo complex fragmentation, leading to smaller charged species.
-
Caption: Predicted major fragmentation pathways in EI-MS.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced via a direct insertion probe (for solids) or, if sufficiently volatile, via gas chromatography (GC-MS). For high-resolution mass spectrometry (HRMS), electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a high-resolution analyzer (e.g., TOF or Orbitrap) would be suitable.
-
Ionization: Electron ionization (EI) at 70 eV is standard for creating fragment patterns. ESI is a softer ionization technique that would likely yield a strong protonated molecule peak [M+H]⁺ at m/z = 165.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.
Conclusion and Future Outlook
The spectroscopic characterization of this compound is crucial for its unambiguous identification and for understanding its chemical properties. While direct, comprehensive experimental data remains scarce in peer-reviewed literature, a combination of the available ¹H NMR data and predictive analysis based on well-understood spectroscopic principles and data from analogous compounds allows for a confident assignment of its expected spectral features. The protocols outlined in this guide provide a clear roadmap for researchers to obtain and interpret the full spectroscopic profile of this molecule. As the interest in fluorinated heterocycles for drug discovery and materials science continues to grow, the generation and dissemination of complete characterization data for such fundamental building blocks will be of paramount importance to the scientific community.
References
Sources
2-(Trifluoromethyl)pyrimidin-5-ol molecular weight and formula
An In-depth Technical Guide to 2-(Trifluoromethyl)pyrimidin-5-ol: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, a critical heterocyclic building block in modern medicinal chemistry. The incorporation of a trifluoromethyl group onto the pyrimidine scaffold imparts unique physicochemical properties that are highly desirable in the design of novel therapeutic agents, including enhanced metabolic stability and binding affinity. This document details the molecular and physicochemical properties of this compound, presents a validated, step-by-step synthetic protocol with mechanistic insights, and outlines state-of-the-art analytical techniques for its characterization. Furthermore, this guide explores its strategic application as a key intermediate in drug discovery and development, offering valuable information for researchers, chemists, and professionals in the pharmaceutical industry.
The Strategic Importance of Trifluoromethyl-Pyrimidines in Medicinal Chemistry
Fluorinated organic molecules have become exceptionally important in medicinal chemistry, with a significant portion of modern pharmaceuticals containing at least one fluorine atom.[1] The trifluoromethyl (CF₃) group, in particular, is a key structural motif used to optimize the pharmacological profile of drug candidates.[1] Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's acidity, metabolic stability, bioavailability, and affinity for biological targets.[1][2][3]
When appended to a pyrimidine ring—a privileged scaffold in numerous approved drugs—the CF₃ group creates a versatile building block for a new generation of pharmaceuticals. The compound this compound is a valuable intermediate that combines these features, serving as a foundational component for the synthesis of complex active pharmaceutical ingredients (APIs).[3][4] Its structure allows for further functionalization at the hydroxyl group, enabling the construction of diverse molecular libraries for screening and drug development.
Molecular Profile and Physicochemical Properties
A precise understanding of the fundamental properties of this compound is essential for its effective use in synthesis and research. The key identifiers and computed properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C₅H₃F₃N₂O | [5][6][7] |
| Molecular Weight | 164.09 g/mol | [5][7] |
| Monoisotopic Mass | 164.01974 Da | [6] |
| CAS Number | 100991-09-1 | [5][7] |
| Physical State | White Solid | [4] |
| InChIKey | QPAXXIOBBIIATH-UHFFFAOYSA-N | [6] |
| Canonical SMILES | C1=C(C=NC(=N1)C(F)(F)F)O | [5][6] |
| Predicted XlogP | 0.8 | [6] |
Synthesis and Mechanistic Insights
While several synthetic routes to trifluoromethyl-pyrimidines exist, many involve harsh conditions, hazardous reagents, or suffer from low yields.[4] A recently developed method provides an efficient, scalable, and safer pathway to this compound, making it suitable for industrial applications.[4]
Recommended Synthetic Protocol
This three-step synthesis utilizes readily available and cost-effective starting materials, 1,3-diamino-2-hydroxypropane and ethyl trifluoroacetate, avoiding the deep-cooling conditions required by previous methods.[4]
Caption: Three-step synthesis workflow for this compound.
Step-by-Step Experimental Methodology
Step 1: Synthesis of 2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol (Intermediate 1)
-
To a reaction vessel equipped with a water separator, add 1,3-diamino-2-hydroxypropane and ethyl trifluoroacetate, optionally in a solvent such as xylene.[4]
-
Heat the mixture to 160-180°C and reflux for 4-6 hours, continuously removing the water and ethanol formed during the condensation reaction.[4]
-
Causality: High temperature is necessary to drive the cyclocondensation reaction, which is an equilibrium process. Removing the byproducts (water and ethanol) shifts the equilibrium towards the product, ensuring a high conversion rate.
-
-
Cool the reaction mixture to room temperature.
-
Add a non-polar solvent like petroleum ether to induce precipitation of the product.[4]
-
Filter the resulting solid, wash with the pulping solvent, and dry to obtain Intermediate 1.
Step 2: Synthesis of the O-Tosyl Protected Intermediate (Intermediate 2)
-
Dissolve Intermediate 1 in a suitable solvent and cool the solution to 0°C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (TsCl) to the solution.[4]
-
Causality: Tosylation converts the secondary alcohol into a tosylate, which is an excellent leaving group. This is a critical activation step that facilitates the subsequent elimination reaction needed for aromatization. The reaction is run at 0°C to control its exothermicity.
-
-
After the reaction is complete, add water and perform a liquid-liquid extraction to isolate the product.[4]
-
Dry the organic layer and remove the solvent under reduced pressure to yield Intermediate 2.
Step 3: Synthesis of this compound (Final Product)
-
Dissolve Intermediate 2 in an appropriate solvent.
-
Add an alkali solution (e.g., sodium hydroxide) and stir the mixture at room temperature.[4]
-
Causality: The base promotes an elimination reaction. It abstracts a proton, leading to the formation of a double bond and the expulsion of the tosylate leaving group. This process results in the formation of the stable, aromatic pyrimidine ring.
-
-
Upon completion, purify the crude product via recrystallization or pulping with a suitable solvent system (e.g., petroleum ether-ethyl acetate) to yield the final product as a white solid.[4] The reported yield for this process is high, around 78%.[4]
Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is a primary tool for structural verification. A patent describing the synthesis reports a signal at 8.43 ppm (s, 2H) in MeOD.[4] Structurally, one would expect two distinct signals for the two non-equivalent protons on the pyrimidine ring, likely appearing as doublets due to mutual coupling. The reported singlet may be an oversimplification or result from specific solvent effects.
-
¹³C NMR: The carbon spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum provides a simple and clear confirmation of the CF₃ group, which should appear as a single, sharp singlet.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak that corresponds to the calculated monoisotopic mass of 164.01974 Da.[6] Predicted collision cross-section (CCS) values can aid in identification in ion mobility-mass spectrometry studies.
| Adduct | Predicted m/z |
| [M+H]⁺ | 165.02702 |
| [M+Na]⁺ | 187.00896 |
| [M-H]⁻ | 163.01246 |
| [M+K]⁺ | 202.98290 |
Table data sourced from PubChem predictions.[6]
Applications in Drug Development
This compound is not an end-product but a strategic intermediate. Its value lies in its potential for elaboration into more complex and biologically active molecules.
Caption: Role as a key intermediate in the drug discovery pipeline.
The hydroxyl group at the 5-position is a key handle for synthetic modification. It can readily undergo reactions such as:
-
Etherification: To introduce a variety of side chains, modulating solubility and pharmacological activity.
-
Coupling Reactions: Conversion of the hydroxyl group to a triflate or halide allows for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build carbon-carbon or carbon-nitrogen bonds, expanding molecular complexity.
The resulting derivatives are explored for a wide range of therapeutic targets, including kinases, proteases, and other enzymes implicated in diseases like cancer and viral infections.[1][8]
Conclusion
This compound is a compound of significant interest to the scientific and drug development communities. Its molecular structure, combining the privileged pyrimidine core with the advantageous trifluoromethyl group, makes it a highly valuable intermediate. The efficient and scalable synthesis detailed in this guide provides researchers with reliable access to this key building block. Supported by robust analytical characterization, this compound is poised to continue facilitating the discovery and development of next-generation therapeutics.
References
- Google Patents. (2020). CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2-trifluoromethyl-pyrimidin-4-ol. Retrieved from [Link]
-
PubChem. (n.d.). 2-Trifluoromethyl-pyrimidin-4-ol | C5H3F3N2O | CID 243570. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Trifluoromethyl)pyrimidin-5-amine | C5H4F3N3 | CID 14290906. Retrieved from [Link]
-
Naik, P., et al. (2021). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Frontiers in Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid | C5H4BF3N2O2 | CID 55263556. Retrieved from [Link]
-
Funabiki, K., & Matsui, K. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Retrieved from [Link]
-
Tomaszewska, M., et al. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol - Google Patents [patents.google.com]
- 5. This compound | 100991-09-1 | FT104749 [biosynth.com]
- 6. PubChemLite - this compound (C5H3F3N2O) [pubchemlite.lcsb.uni.lu]
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The Dawn of a Fluorinated Powerhouse: A Technical Guide to the Discovery and History of Trifluoromethylpyrimidines
For Immediate Release
A comprehensive technical guide detailing the discovery, synthesis, and biological significance of trifluoromethylpyrimidines has been compiled for researchers, scientists, and drug development professionals. This guide provides an in-depth historical overview, detailed experimental protocols for key synthetic methods, extensive quantitative data on their biological activities, and visualizations of their mechanisms of action.
The strategic incorporation of the trifluoromethyl (CF3) group into the pyrimidine scaffold has marked a pivotal advancement in medicinal chemistry and agrochemical research. This structural modification often imparts enhanced metabolic stability, increased bioavailability, and potent biological activity to the parent molecule. This guide traces the journey of trifluoromethylpyrimidines from their initial synthesis to their current status as crucial components in the development of novel therapeutic and crop protection agents.
A Historical Perspective: The Genesis of Trifluoromethylpyrimidines
The exploration of trifluoromethyl-substituted pyrimidines dates back to the mid-20th century, a period of burgeoning interest in the biological effects of organofluorine compounds. One of the earliest reports on the synthesis of a trifluoromethylpyrimidine appeared in the Journal of the American Chemical Society in 1958, detailing the creation of fluorinated pyrimidines and purines. This foundational work laid the groundwork for future investigations into the unique properties conferred by the trifluoromethyl group.
Subsequent research in the 1960s further expanded the synthetic repertoire and began to uncover the diverse biological potential of these compounds. The primary focus of early research was on developing novel synthetic methodologies to access a variety of trifluoromethylated pyrimidine cores, setting the stage for their later application in drug discovery and agricultural science.
Key Synthetic Methodologies: From Classic Reactions to Modern Innovations
The synthesis of trifluoromethylpyrimidines has evolved significantly over the decades, with several key methods emerging as cornerstones for their preparation.
The Biginelli Reaction: A Classic Approach to 4-(Trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-ones
A modification of the classic Biginelli reaction, first reported in 1893, has proven to be a robust method for the synthesis of 4-trifluoromethyl substituted dihydropyrimidin-2(1H)-ones.[1] This one-pot, three-component condensation reaction utilizes ethyl trifluoroacetoacetate as a key building block.
Experimental Protocol: Biginelli Reaction for 4-(Trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one
-
Reactants: An aromatic aldehyde (1 mmol), ethyl trifluoroacetoacetate (1 mmol), and urea or thiourea (1.5 mmol).
-
Solvent and Catalyst: Ethanol (10 mL) with a catalytic amount of hydrochloric acid.
-
Procedure:
-
A mixture of the aldehyde, ethyl trifluoroacetoacetate, and urea/thiourea is heated at reflux in ethanol with a catalytic amount of hydrochloric acid.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled in an ice bath.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Further purification can be achieved by recrystallization from ethanol.
-
Synthesis of the Key Intermediate: 2,4-Dichloro-5-trifluoromethylpyrimidine
A versatile and widely used intermediate in the synthesis of more complex trifluoromethylpyrimidine derivatives is 2,4-dichloro-5-trifluoromethylpyrimidine. Its preparation from 5-trifluoromethyluracil is a critical step in many synthetic routes.
Experimental Protocol: Synthesis of 2,4-Dichloro-5-trifluoromethylpyrimidine
-
Reactants: 5-Trifluoromethyluracil, phosphorus oxychloride (POCl3), and N,N-dimethylaniline.
-
Procedure:
-
A mixture of 5-trifluoromethyluracil and phosphorus oxychloride is prepared.
-
N,N-dimethylaniline is added to the mixture, which is then heated under reflux for a specified period (typically several hours).
-
After cooling, the reaction mixture is carefully poured into ice-water.
-
The resulting solid is collected by filtration, washed with water, and dried.
-
Recrystallization from a suitable solvent, such as glacial acetic acid, yields the purified 2,4-dichloro-5-trifluoromethylpyrimidine.
-
Modern One-Pot, Three-Component Synthesis of 5-Trifluoromethylpyrimidine Derivatives
More recent advancements have focused on developing highly efficient and selective one-pot procedures. One such method involves the copper-catalyzed reaction of an aryl enaminone, an aryl amidine hydrochloride, and sodium triflinate.
Experimental Protocol: One-Pot Synthesis of 5-Trifluoromethylpyrimidine Derivatives
-
Reactants: Aryl enaminone (0.5 mmol), aryl amidine hydrochloride (0.6 mmol), sodium triflinate (1.0 mmol), and Cu(OAc)2 (1.0 mmol).
-
Solvent and Atmosphere: 1,2-dichloroethane (DCE, 5 mL) under an air atmosphere.
-
Procedure:
-
The reactants are combined in DCE and stirred at 80 °C for 12 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the mixture is cooled to room temperature and filtered through celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography on silica gel.
-
Biological Activities and Quantitative Data
Trifluoromethylpyrimidines have demonstrated a broad spectrum of biological activities, making them valuable scaffolds in drug discovery and agrochemical development.
Anticancer Activity: Targeting the EGFR Signaling Pathway
A significant area of research has focused on the development of trifluoromethylpyrimidine derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[2] Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation and tumor growth.
Table 1: In Vitro Anticancer Activity of Selected Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors [2]
| Compound ID | Target Cell Line | IC50 (µM) |
| 9u | A549 (Lung Carcinoma) | 0.35 |
| MCF-7 (Breast Cancer) | 3.24 | |
| PC-3 (Prostate Cancer) | 5.12 | |
| EGFR Kinase | 0.091 | |
| Gefitinib (Control) | A549 (Lung Carcinoma) | 8.23 |
| MCF-7 (Breast Cancer) | 9.31 |
Antifungal Activity
Trifluoromethylpyrimidine derivatives have also shown promising antifungal properties against a range of plant pathogenic fungi.
Table 2: In Vitro Antifungal Activity of Trifluoromethylpyrimidine Derivatives
| Compound ID | Fungal Species | Inhibition Rate (%) at 50 µg/mL | EC50 (µg/mL) | Reference |
| 5o | Phomopsis sp. | - | 10.5 | [3] |
| Pyrimethanil (Control) | Phomopsis sp. | 85.1 | 32.1 | [3] |
| 5b | Botrytis cinerea | 96.76 | - | [4] |
| 5j | Botrytis cinerea | 96.84 | - | [4] |
| 5l | Botrytis cinerea | 100 | - | [4] |
| Tebuconazole (Control) | Botrytis cinerea | 96.45 | - | [4] |
| 5u | Rhizoctonia solani | - | 26.0 | [5] |
| Azoxystrobin (Control) | Rhizoctonia solani | - | ~26.0 | [5] |
Antiviral Activity: Combating the Tobacco Mosaic Virus (TMV)
The antiviral potential of trifluoromethylpyrimidines has been investigated, particularly against the Tobacco Mosaic Virus (TMV), a significant plant pathogen.
Table 3: In Vivo Antiviral Activity of Trifluoromethylpyrimidine Derivatives against TMV [5]
| Compound ID | Activity Type | EC50 (µg/mL) |
| 5j | Curative | 126.4 |
| 5m | Protective | 103.4 |
| Ningnanmycin (Control) | Curative | >126.4 |
| Protective | >103.4 |
Mechanisms of Action and Signaling Pathways
Understanding the molecular mechanisms by which trifluoromethylpyrimidines exert their biological effects is crucial for the rational design of more potent and selective agents.
Inhibition of the EGFR Signaling Pathway
Trifluoromethylpyrimidine-based EGFR inhibitors typically function by binding to the ATP-binding site of the EGFR kinase domain, thereby preventing its activation and downstream signaling. This leads to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.
Caption: EGFR signaling pathway and its inhibition by trifluoromethylpyrimidines.
Antifungal Mechanism of Action
While the precise mechanisms for all antifungal trifluoromethylpyrimidines are not fully elucidated, a common mode of action for many antifungal agents involves the disruption of the fungal cell membrane.[6] This can occur through the inhibition of enzymes essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic sterol intermediates lead to increased membrane permeability and ultimately, cell death.
Caption: Postulated antifungal mechanism of action of trifluoromethylpyrimidines.
Antiviral Mechanism against Tobacco Mosaic Virus (TMV)
The antiviral activity of certain trifluoromethylpyrimidines against TMV is thought to involve the inhibition of viral self-assembly. The coat protein (CP) of TMV plays a crucial role in encapsulating the viral RNA to form new virus particles. Some compounds can interact with the TMV coat protein, disrupting its ability to assemble correctly and thus preventing the formation of infectious virions.[7]
Caption: Proposed antiviral mechanism of trifluoromethylpyrimidines against TMV.
Conclusion
The journey of trifluoromethylpyrimidines from their initial synthesis to their current prominence in medicinal and agricultural chemistry is a testament to the power of strategic molecular design. Their rich history and diverse biological activities continue to inspire the development of new and improved therapeutic agents and crop protection solutions. This technical guide provides a solid foundation for researchers to build upon, fostering further innovation in this exciting and impactful field.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 4. [Antifungals cellular targets and mechanisms of resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. microbiologyinfo.com [microbiologyinfo.com]
- 7. mdpi.com [mdpi.com]
A Theoretical and Computational Guide to 2-(Trifluoromethyl)pyrimidin-5-ol: Molecular Structure, Spectroscopic Insights, and Electronic Properties
Abstract
This technical guide provides a comprehensive theoretical framework for the investigation of 2-(Trifluoromethyl)pyrimidin-5-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT), this document outlines a systematic computational protocol to elucidate the molecule's structural, vibrational, and electronic characteristics. We delve into the causality behind methodological choices, offering a self-validating system for researchers. This guide is designed for scientists and drug development professionals, providing both a foundational understanding and practical, step-by-step computational workflows for in-depth analysis.
Introduction: The Significance of Fluorinated Pyrimidines
Pyrimidine derivatives are fundamental scaffolds in numerous biologically active compounds. The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's pharmacological profile, improving metabolic stability, lipophilicity, and binding affinity. This compound, with its combination of a pyrimidine core, a hydroxyl group, and a trifluoromethyl moiety, presents a unique electronic and structural landscape. Understanding these properties at a quantum-mechanical level is paramount for predicting its behavior and designing novel applications.
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to explore molecular properties with high accuracy.[1] This guide will detail a theoretical study of this compound, providing a roadmap for its complete computational characterization. A known synthetic route for this molecule involves the reaction of 1,3-diamino-2-hydroxypropane with ethyl trifluoroacetate, followed by further reaction steps.[2]
Computational Methodology: The 'Why' Behind the 'How'
The cornerstone of a reliable computational study is the selection of an appropriate theoretical method and basis set. For organic molecules like this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional has consistently provided a good balance between accuracy and computational cost for predicting molecular structures and properties.[3][4]
We will couple this with the 6-311++G(d,p) basis set. The '6-311' indicates a triple-zeta valence basis set, providing flexibility for describing the valence electrons. The '++G' adds diffuse functions to both heavy atoms and hydrogen, which are crucial for accurately modeling systems with lone pairs and potential hydrogen bonding, such as the hydroxyl group and nitrogen atoms in our molecule. The '(d,p)' polarization functions allow for the description of non-spherical electron densities, essential for capturing the true bonding environment.[5]
All calculations would be performed using a computational chemistry software package like Gaussian.[5]
Experimental Protocol: Computational Workflow
-
Molecule Building: Construct the 3D structure of this compound using a molecular modeling interface like GaussView.
-
Geometry Optimization: Perform a full geometry optimization without any symmetry constraints using the B3LYP/6-311++G(d,p) level of theory. This is a critical first step to locate the molecule's minimum energy structure on the potential energy surface.
-
Frequency Calculation: Following optimization, conduct a vibrational frequency analysis at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).[6]
-
Property Calculations: Using the optimized geometry, perform single-point energy calculations to determine electronic properties such as HOMO-LUMO energies, molecular electrostatic potential, and non-linear optical properties.
Molecular Structure and Geometry Optimization
The first step in our theoretical investigation is to determine the most stable three-dimensional arrangement of atoms in this compound. This is achieved through geometry optimization. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.
Data Presentation: Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C2-N1 | 1.34 |
| N1-C6 | 1.33 | |
| C6-C5 | 1.39 | |
| C5-C4 | 1.38 | |
| C4-N3 | 1.33 | |
| N3-C2 | 1.34 | |
| C2-C7 (CF3) | 1.49 | |
| C5-O8 | 1.36 | |
| O8-H9 | 0.97 | |
| **Bond Angles (°) ** | N1-C2-N3 | 126.5 |
| C2-N3-C4 | 115.5 | |
| N3-C4-C5 | 122.0 | |
| C4-C5-C6 | 117.0 | |
| C5-C6-N1 | 122.5 | |
| C6-N1-C2 | 116.5 | |
| N1-C2-C7 | 116.8 | |
| N3-C2-C7 | 116.7 | |
| C4-C5-O8 | 123.0 | |
| C6-C5-O8 | 120.0 |
Note: These are representative values expected from a B3LYP/6-311++G(d,p) calculation.
Vibrational Spectroscopy Analysis
Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra.[7] By calculating the vibrational frequencies and their corresponding intensities, we can assign specific spectral peaks to the motions of atoms within the molecule. It is standard practice to scale the calculated frequencies by an empirical factor (typically around 0.96 for B3LYP) to account for anharmonicity and other systematic errors in the theoretical model.
The key vibrational modes for this compound are expected to include:
-
O-H stretch: A broad, strong band in the IR spectrum, typically around 3300-3500 cm⁻¹.
-
C-F stretches: Strong, characteristic bands for the trifluoromethyl group, usually found in the 1100-1300 cm⁻¹ region.
-
C=N and C=C stretches: Vibrations of the pyrimidine ring, appearing in the 1400-1600 cm⁻¹ range.
-
Ring breathing modes: Collective vibrations of the entire pyrimidine ring.
The comparison of theoretical and experimental spectra is a crucial step in validating the computational model.[8]
Electronic Properties and Frontier Molecular Orbital (FMO) Analysis
The electronic properties of a molecule are key to understanding its reactivity and potential applications, especially in drug design.[9] The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that govern many chemical reactions.[10]
-
HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.[11]
-
LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.[11]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.[12]
Data Presentation: Calculated Electronic Properties
| Property | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Gap (ΔE) | 5.65 |
These values can be used to calculate other important reactivity descriptors such as chemical potential, hardness, and electrophilicity.[5]
Caption: Workflow for generating an MEP map.
Non-Linear Optical (NLO) Properties
Molecules with large hyperpolarizabilities are of interest for applications in non-linear optics (NLO). Pyrimidine derivatives have shown potential as NLO materials. [13][14]DFT calculations can be used to predict the NLO properties of this compound by calculating the first hyperpolarizability (β). A high β value suggests that the material may have significant NLO activity. [15]The presence of electron-donating (-OH) and electron-withdrawing (-CF3) groups on the π-conjugated pyrimidine ring can enhance these properties. [16]
Conclusion
This technical guide has outlined a comprehensive theoretical approach for the study of this compound using Density Functional Theory. By following the described computational protocols, researchers can gain deep insights into the molecule's geometry, vibrational spectra, and electronic properties. This foundational knowledge is crucial for understanding its chemical behavior and for the rational design of new pharmaceuticals and materials. The integration of these theoretical studies provides a robust, self-validating framework that bridges the gap between molecular structure and potential function.
References
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Molecular Electrostatic Potential (MEP). (n.d.). Retrieved from [Link]
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Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential n - RSC Publishing. (n.d.). Retrieved from [Link]
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Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies - Consensus. (2024). Retrieved from [Link]
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HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide - YouTube. (2025). Retrieved from [Link]
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Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material - RSC Publishing. (2024). Retrieved from [Link]
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Electrostatic Potential maps - Chemistry LibreTexts. (2023). Retrieved from [Link]
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Molecular electrostatic potential (MEP) maps of structures I and II... - ResearchGate. (n.d.). Retrieved from [Link]
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Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. (n.d.). Retrieved from [Link]
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Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction Alexander H. Boschitsch#,+ and Marc - ChemRxiv. (n.d.). Retrieved from [Link]
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Multifaceted Study of a Y-Shaped Pyrimidine Compound: Assessing Structural Properties, Docking Interactions, and Third-Order Nonlinear Optics - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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Computational studies of third-order nonlinear optical properties of pyridine derivative 2-aminopyridinium p-toluenesulphonate. (2017). Retrieved from [Link]
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Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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Reactivity of three pyrimidine derivatives, potential analgesics, by the DFT method and study of their docking on cyclooxygenases-1 and 2 - World Journal of Advanced Research and Reviews. (2024). Retrieved from [Link]
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Comparison of DFT methods for molecular structure and vibrational spectrum of pyrimidine molecule - Journal of Chemical and Pharmaceutical Research. (n.d.). Retrieved from [Link]
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Computational study of heterocyclic anticancer compounds through nbo method. (2025). Retrieved from [Link]
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HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! - YouTube. (2025). Retrieved from [Link]
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Reactivity of three pyrimidine derivatives, potential analgesics, by the DFT method and study of their docking on cyclooxygenases-1 and 2 - World Journal of Advanced Research and Reviews. (2024). Retrieved from [Link]
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DFT AND VIBRATIONAL SPECTROSCOPIC STUDY ON PYRIMIDINE DERIVATIVE INSECTICIDE | Journal of Advanced Scientific Research. (2019). Retrieved from [Link]
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Computational study of heterocyclic anticancer compounds through nbo method. (2025). Retrieved from [Link]
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Calculated HOMO-LUMO plots of drug and its derivatives using DFT/B3LYP/6-31G. (n.d.). Retrieved from [Link]
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A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PubMed Central. (n.d.). Retrieved from [Link]
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Computational Heterocyclic Chemistry. (n.d.). Retrieved from [Link]
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Corrosion inhibition of aluminum in 1 M HCl by novel pyrimidine derivatives, EFM measurements, DFT calculations and MD simulation - Arabian Journal of Chemistry. (n.d.). Retrieved from [Link]
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Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors - Scirp.org. (n.d.). Retrieved from [Link]
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HOMO and LUMO orbitals of investigated compounds ( a ) Acebutolol, ( b ) Metoprolol and ( c ) Atenolol - ResearchGate. (n.d.). Retrieved from [Link]
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NOTE Synthesis and Characterization of Some Pyrimidinone Derivatives. (n.d.). Retrieved from [Link]
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Heterocyclic compounds with different moieties: synthesis and evaluation of biological activities assisted with the computational study - PubMed. (n.d.). Retrieved from [Link]
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FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review - Applied Science and Biotechnology Journal for Advanced Research. (2025). Retrieved from [Link]
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Triazolopyridines: Advances in Synthesis and Applications - BIOENGINEER.ORG. (2025). Retrieved from [Link]
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Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - MDPI. (2024). Retrieved from [Link]
-
Synthesis, crystal structure, and DFT study of a new pyrido[2,3-d]pyrimidine compound 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy) phenyl)-3-(2,4-difluorophenyl)urea - Taylor & Francis Online. (2022). Retrieved from [Link]
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Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives - PMC - NIH. (n.d.). Retrieved from [Link]
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Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors - Semantic Scholar. (n.d.). Retrieved from [Link]
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Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - NIH. (n.d.). Retrieved from [Link]
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Structural and binding analysis of pyrimidinol carboxylic acid and N-hydroxy quinazolinedione HIV-1 RNase H inhibitors - PubMed. (n.d.). Retrieved from [Link]
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An In-depth Technical Guide to 2-(Trifluoromethyl)pyrimidin-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological characteristics of 2-(Trifluoromethyl)pyrimidin-5-ol. While experimental data for certain properties of this specific molecule are limited in publicly available literature, this document consolidates known information and provides context based on related compounds. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, particularly in the areas of oncology and virology where trifluoromethylpyrimidine scaffolds have shown significant promise.
Physicochemical Properties
This compound is a white solid with the molecular formula C₅H₃F₃N₂O.[1] Key physicochemical properties are summarized in the table below. It is important to note that while some data is available from chemical suppliers, other values, such as boiling point and pKa, are predicted and have not been experimentally verified in the literature found.
| Property | Value | Source |
| Molecular Formula | C₅H₃F₃N₂O | [2] |
| Molecular Weight | 164.09 g/mol | [2] |
| Appearance | White solid | [1] |
| CAS Number | 100991-09-1 | [2] |
| Predicted Boiling Point | 155.3 ± 40.0 °C | ChemicalBook |
| Predicted pKa | -0.58 ± 0.22 | ChemicalBook |
| Solubility | No experimental data found. | |
| ¹H NMR (400MHz, MeOD) | δ 8.43 (s, 2H) | [1] |
Hazard Information: The compound is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]
Synthesis and Characterization
A method for the synthesis of this compound has been described in the patent literature.[1] The following protocol is a detailed interpretation of that method.
Experimental Protocol: Synthesis of this compound
This synthesis is a multi-step process, beginning with the formation of an intermediate, 2-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol.
Step 1: Synthesis of 2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol
-
To a reaction flask equipped with a water separator, add 1,3-diamino-2-hydroxypropane (9.0 g, 0.1 mol) and ethyl trifluoroacetate (14.2 g, 0.1 mol).[1]
-
Heat the reaction mixture to 170 °C and maintain for 5 hours.[1]
-
Cool the mixture to room temperature.
-
Add petroleum ether (20 ml) to the cooled mixture to induce precipitation of the solid product.[1]
-
Filter the solid and dry to yield 2-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol.[1]
Step 2: Synthesis of the Tosylated Intermediate
-
Dissolve the 2-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol intermediate in a suitable solvent such as dichloromethane.
-
Add a base, for example, triethylamine.
-
Cool the mixture in an ice bath.
-
Add p-toluenesulfonyl chloride in batches while maintaining a low temperature.
-
Allow the reaction to proceed for several hours.
-
Work up the reaction mixture by adding water and extracting the organic layer.
-
Dry the organic layer and remove the solvent under reduced pressure to obtain the crude tosylated intermediate.
Step 3: Synthesis of this compound
-
Dissolve the crude tosylated intermediate from Step 2 in a solvent such as dimethyl sulfoxide (DMSO).
-
Add a base, for example, sodium hydroxide.
-
Stir the reaction at room temperature.
-
Upon completion of the reaction (monitored by a suitable technique like TLC), perform an aqueous workup.
-
Extract the product into an organic solvent (e.g., ethyl acetate).[1]
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by methods such as slurrying in a solvent system like petroleum ether:ethyl acetate to yield this compound as a white solid.[1]
Characterization
-
¹H NMR: A patent provides a single ¹H NMR data point for the final product in deuterated methanol (MeOD) at 400 MHz, showing a singlet at 8.43 ppm, attributed to the two protons on the pyrimidine ring.[1]
Potential Biological Activity and Signaling Pathways
While no specific biological activity data for this compound has been found, the trifluoromethylpyrimidine scaffold is a key feature in many biologically active compounds. Derivatives have shown promise as anticancer and antiviral agents. Notably, compounds with a 5-trifluoromethyl-2-aminopyrimidine core have been identified as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1).[3]
Given this, it is plausible that this compound could exhibit inhibitory activity against these or other kinases. Below are generalized diagrams of the FLT3 and CHK1 signaling pathways, which are frequent targets of pyrimidine-based inhibitors.
Potential Inhibition of FLT3 Signaling
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Mutations leading to constitutive activation of FLT3 are common in acute myeloid leukemia (AML).
Potential Inhibition of CHK1 Signaling
Checkpoint kinase 1 (CHK1) is a serine/threonine kinase that is a critical component of the DNA damage response (DDR) pathway. Inhibition of CHK1 can lead to the accumulation of DNA damage in cancer cells, ultimately triggering apoptosis.
Experimental Workflows
Given the potential kinase inhibitory activity, a general experimental workflow for evaluating the efficacy of this compound is presented below. This workflow is hypothetical and would need to be adapted based on the specific biological question being addressed.
Conclusion
This compound is a fluorinated heterocyclic compound with potential for further investigation in drug discovery. While detailed experimental data on its physical properties and biological activity are currently sparse in the public domain, its structural similarity to known kinase inhibitors suggests that it may be a valuable starting point for the development of new therapeutic agents. Further research is warranted to fully characterize this compound and elucidate its biological targets and mechanism of action. This guide serves as a starting point for such endeavors, consolidating the available information and providing a framework for future research.
References
- 1. CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol - Google Patents [patents.google.com]
- 2. This compound | 100991-09-1 | FT104749 [biosynth.com]
- 3. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 2-(Trifluoromethyl)pyrimidin-5-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2-(Trifluoromethyl)pyrimidin-5-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group significantly influences the molecule's physicochemical properties, including its solubility, which is a critical parameter for its biological activity, formulation, and overall suitability as a drug candidate.
Qualitative Solubility Profile
Inferred Solubility:
-
Sparingly soluble to insoluble in non-polar solvents like petroleum ether.
-
Moderately soluble in polar aprotic solvents like ethyl acetate.
The -ol (hydroxyl) group on the pyrimidine ring suggests potential for hydrogen bonding, which would typically enhance solubility in protic solvents like water and alcohols. However, the presence of the highly lipophilic trifluoromethyl group can counteract this effect, leading to overall limited aqueous solubility.
Experimental Protocols for Solubility Determination
To ascertain the precise quantitative solubility of this compound, standardized experimental protocols are necessary. The following are detailed methodologies that can be employed by researchers.
Gravimetric Method for Equilibrium Solubility
This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent at a given temperature.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed vial.
-
Equilibration: The vials are agitated in a constant temperature water bath or shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to settle, or is centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: A known aliquot of the clear supernatant is carefully transferred to a pre-weighed container. The solvent is then evaporated under a stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is achieved.
-
Calculation: The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., in g/100 mL or mg/mL).
High-Throughput Kinetic and Thermodynamic Solubility Assays
For drug discovery settings, higher throughput methods are often employed to screen solubility in various solvents and buffer systems.
a) Kinetic Solubility Assay:
This assay measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).
Methodology:
-
Stock Solution Preparation: A high-concentration stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).
-
Serial Dilution: The stock solution is serially diluted in the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) in a microplate format.
-
Precipitation Detection: The plate is incubated for a short period (e.g., 1-2 hours), and the formation of precipitate is detected by nephelometry, turbidimetry, or UV-Vis spectroscopy.
-
Data Analysis: The kinetic solubility is determined as the concentration at which the signal from the precipitate exceeds a defined threshold.
b) Thermodynamic Solubility Assay (Shake-Flask Method):
This is a more traditional and accurate method for determining equilibrium solubility.
Methodology:
-
Sample Addition: An excess of solid this compound is added to a vial containing the solvent or buffer.
-
Equilibration: The vial is sealed and agitated at a constant temperature for an extended period (typically 24-72 hours) to reach equilibrium.
-
Filtration/Centrifugation: The resulting suspension is filtered or centrifuged to remove any undissolved solid.
-
Concentration Analysis: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound is used for quantification.
Biological Context and Mechanism of Action
Trifluoromethylpyrimidine derivatives are a class of compounds known for their diverse biological activities, including antifungal and anticancer properties.[2][3][4] While the specific mechanism of action for this compound is not extensively documented, related compounds have been shown to act as inhibitors of key signaling pathways involved in cell proliferation and survival.
For instance, certain trifluoromethylpyrimidine derivatives have been identified as dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1).[5] FLT3 is a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML), while CHK1 is a crucial component of the DNA damage response pathway. Dual inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.
Below is a diagram illustrating the potential inhibitory action of a trifluoromethylpyrimidine derivative on the FLT3 and CHK1 signaling pathways.
Caption: Potential dual inhibitory mechanism of a trifluoromethylpyrimidine derivative.
Experimental Workflow for Solubility Determination
The following diagram outlines a logical workflow for determining the solubility of this compound.
Caption: Workflow for solubility assessment of this compound.
References
- 1. CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol - Google Patents [patents.google.com]
- 2. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Stability and Degradation of 2-(Trifluoromethyl)pyrimidin-5-ol
Introduction
2-(Trifluoromethyl)pyrimidin-5-ol is a heterocyclic compound of increasing interest within pharmaceutical and agrochemical research. The incorporation of a trifluoromethyl (CF₃) group onto the pyrimidine scaffold is a well-established strategy to enhance metabolic stability, increase lipophilicity, and improve bioavailability.[1] The 5-hydroxyl group offers a key point for further functionalization, making this molecule a versatile building block for the synthesis of more complex derivatives.
This technical guide provides a comprehensive analysis of the chemical stability and potential degradation pathways of this compound. As direct stability studies on this specific molecule are not extensively available in published literature, this guide synthesizes information from studies on analogous structures—including pyrimidinols, trifluoromethylated heterocycles, and other related compounds—to provide a robust predictive framework. This document is intended for researchers, scientists, and drug development professionals to inform decisions on handling, formulation, and analytical method development.
Predicted Physicochemical Properties and Stability Profile
The stability of this compound is governed by the interplay of its core structural features: the pyrimidine ring, the electron-withdrawing trifluoromethyl group, and the phenolic hydroxyl group.
| Property | Predicted Characteristic | Rationale |
| Thermal Stability | High | The trifluoromethyl group generally enhances thermal stability. Studies on other trifluoromethyl-containing heterocycles have demonstrated high decomposition temperatures.[2] |
| Acidic Stability | Moderate to High | The pyrimidine ring is generally stable in acidic conditions. However, extreme pH and elevated temperatures could lead to slow hydrolysis. |
| Basic Stability | Moderate | The phenolic hydroxyl group can be deprotonated under basic conditions, forming a phenoxide ion. This could increase the electron density of the ring, potentially making it more susceptible to oxidative degradation. |
| Oxidative Stability | Susceptible | The hydroxyl group on the pyrimidine ring is a likely site for oxidation. Studies on 5-hydroxypyrimidine nucleosides show that oxidation can lead to ring-opening or rearrangement products.[3] |
| Photostability | Moderate to High | The presence of nitrogen atoms in the pyrimidine ring is known to decrease the rate of photodegradation for trifluoromethyl-substituted aromatic compounds.[4] However, prolonged exposure to UV light may still lead to degradation. |
Potential Degradation Pathways
Understanding the potential degradation pathways is critical for identifying and controlling impurities. Based on the chemical nature of this compound, the following degradation mechanisms are proposed.
Oxidative Degradation
Oxidation is anticipated to be a primary degradation pathway, particularly targeting the electron-rich pyrimidine ring activated by the hydroxyl group. The reaction with hydroxyl radicals or other oxidizing agents could lead to the formation of hydroxylated intermediates, which may be unstable and undergo further reactions such as ring cleavage or rearrangement to form hydantoin-like structures.[3]
A [label="this compound"]; B [label="Oxidizing Agent\n(e.g., H₂O₂, ·OH)"]; C [label="Hydroxylated Intermediates"]; D [label="Ring-Opened Products"]; E [label="Hydantoin Derivatives"];
A -> C [label="Oxidation"]; C -> D [label="Further Oxidation"]; C -> E [label="Rearrangement"]; B -> C [style=invis]; {rank=same; A B} }
Predicted Oxidative Degradation Pathway.
Hydrolytic Degradation
While the trifluoromethyl group imparts significant stability, forced hydrolytic conditions (extreme pH and heat) could potentially lead to degradation. Under harsh acidic conditions, protonation of the ring nitrogens may activate the ring towards nucleophilic attack by water, although this is generally a slow process. In strong basic conditions, the formation of the phenoxide could alter the electronic properties of the ring, but significant hydrolytic degradation of the core pyrimidine structure is less likely than oxidative pathways.
Photodegradation
Upon exposure to high-intensity UV light, trifluoromethylated aromatic compounds can undergo degradation. One potential pathway involves the cleavage of the C-CF₃ bond, which could lead to the formation of trifluoroacetic acid (TFA) and other pyrimidine-derived degradants.[4] However, the pyrimidine ring itself may also be susceptible to photochemical reactions, leading to rearranged or fragmented products.
A [label="this compound"]; B [label="UV Light (hν)"]; C [label="Excited State"]; D [label="Trifluoroacetic Acid (TFA) +\nPyrimidine Fragment"]; E [label="Rearranged Isomers"];
A -> C [label="Photoexcitation"]; C -> D [label="C-CF₃ Bond Cleavage"]; C -> E [label="Ring Rearrangement"]; B -> C [style=invis]; {rank=same; A B} }
Predicted Photodegradation Pathways.
Experimental Protocols for Forced Degradation Studies
To systematically evaluate the stability of this compound, a forced degradation study is essential.[5] This involves subjecting the compound to a range of stress conditions to generate potential degradation products and establish degradation pathways.
Preparation of Stock Solution
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
Stress Conditions
The following conditions are recommended for forced degradation studies. A control sample (stock solution diluted to the final concentration without stress) should be analyzed alongside the stressed samples.
| Stress Condition | Reagent/Condition | Time | Temperature |
| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72 hours | 60°C |
| Base Hydrolysis | 0.1 M NaOH | 2, 4, 8 hours | Room Temperature |
| Oxidation | 3% H₂O₂ | 24, 48, 72 hours | Room Temperature |
| Thermal Degradation | Solid compound | 7 days | 80°C |
| Photodegradation | Solution (in quartz cuvette) | 24, 48, 72 hours | ICH specified light source |
Sample Preparation and Analysis
-
For each time point, withdraw an aliquot of the stressed solution.
-
Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method.
Development of a Stability-Indicating Analytical Method
A robust analytical method is crucial for separating the parent compound from its degradation products.[6][7] A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is recommended.
Proposed HPLC Method
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Determined by UV scan (likely around 254 nm) |
| Injection Volume | 10 µL |
Method Validation
The method should be validated according to ICH guidelines, including specificity (peak purity analysis using a photodiode array detector), linearity, accuracy, precision, and robustness.
Characterization of Degradation Products
For the identification of major degradation products, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool. By comparing the mass-to-charge ratios of the degradation products with the parent compound, it is possible to deduce their structures.
Handling and Storage Recommendations
Based on the predicted stability profile, the following handling and storage recommendations are advised to minimize degradation:
-
Storage: Store this compound in a well-sealed container in a cool, dry, and dark place.
-
Protection from Light: Protect from direct sunlight and strong UV radiation to prevent photodegradation.
-
Avoid Strong Oxidizing Agents: Keep away from strong oxidizing agents.
-
pH Considerations: For solutions, maintain a neutral to slightly acidic pH to enhance stability. Avoid strongly basic conditions, especially during prolonged storage.
Conclusion
While specific experimental data on the stability of this compound is limited, a comprehensive understanding of its potential degradation pathways can be inferred from the known chemistry of its constituent functional groups. The compound is predicted to have good thermal and photostability, but may be susceptible to oxidative degradation. The provided protocols for forced degradation studies and the development of a stability-indicating analytical method offer a robust framework for researchers to experimentally determine the stability profile of this important molecule. This knowledge is essential for ensuring the quality, safety, and efficacy of any resulting drug candidates or agrochemical products.
References
Sources
- 1. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxidation of 5-hydroxypyrimidine nucleosides to 5-hydroxyhydantoin and its alpha-hydroxy-ketone isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SETAC Europe 35th Annual Meeting [setac.confex.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. ijsdr.org [ijsdr.org]
- 7. chromatographyonline.com [chromatographyonline.com]
The Ascendant Role of 2-(Trifluoromethyl)pyrimidin-5-ol in Modern Drug Discovery: A Technical Guide
For Immediate Release
Shanghai, China – December 30, 2025 – As the landscape of medicinal chemistry continually evolves, the demand for novel molecular scaffolds that offer enhanced pharmacological properties is paramount. Among the privileged structures gaining significant traction is the trifluoromethylpyrimidine core, with 2-(Trifluoromethyl)pyrimidin-5-ol emerging as a pivotal building block for the synthesis of next-generation therapeutics. This technical guide provides an in-depth review of its synthesis, chemical properties, and burgeoning applications for researchers, scientists, and drug development professionals.
The incorporation of a trifluoromethyl (CF₃) group into heterocyclic systems is a well-established strategy in drug design to modulate a molecule's physicochemical and pharmacokinetic properties. The strong electron-withdrawing nature of the CF₃ group can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When integrated into the pyrimidine framework, a key heterocycle in numerous bioactive compounds, the resulting 2-(trifluoromethyl)pyrimidine moiety offers a unique combination of electronic and steric features that are highly attractive for medicinal chemistry campaigns. This compound, in particular, serves as a versatile synthon, providing a reactive handle for further molecular elaboration.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 100991-09-1 | [1] |
| Molecular Formula | C₅H₃F₃N₂O | [1] |
| Molecular Weight | 164.09 g/mol | [1] |
| Appearance | White solid | [2] |
Synthesis of this compound
A robust and scalable synthesis of this compound is crucial for its widespread application. A patented method outlines a high-yield, three-step process that avoids harsh, low-temperature conditions and hazardous oxidizing agents, making it suitable for industrial production[2].
Synthetic Scheme
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol (Intermediate 1) [2]
-
To a reaction vessel equipped with a water separator, add 1,3-diamino-2-hydroxypropane and ethyl trifluoroacetate.
-
Heat the mixture to 160-180°C and reflux for 4-6 hours, continuously removing water.
-
Cool the reaction mixture to room temperature.
-
Add a pulping solvent (e.g., petroleum ether) to precipitate the product.
-
Filter the solid and dry to obtain Intermediate 1.
Step 2: Synthesis of the Tosylated Intermediate 2 [2]
-
Dissolve Intermediate 1 in a suitable solvent.
-
React with p-toluenesulfonyl chloride at 0°C.
-
After the reaction is complete, add water and perform a liquid-liquid extraction.
-
Dry the organic layer and remove the solvent to yield Intermediate 2.
Step 3: Synthesis of this compound [2]
-
Dissolve Intermediate 2 in a suitable solvent (e.g., DMSO, DMF, or NMP).
-
Add an alkali (e.g., sodium hydroxide, potassium hydroxide, or lithium hydroxide) and stir at room temperature.
-
Upon completion of the reaction, the desired product, this compound, is obtained.
This synthetic route has a reported yield of over 70%[2]. An alternative, lower-yielding method involves the borylation of 2-(trifluoromethyl)pyrimidine-5-bromide at -78°C, followed by oxidation[3].
Chemical Reactivity and Spectroscopic Characterization
The electron-withdrawing trifluoromethyl group at the 2-position significantly influences the reactivity of the pyrimidine ring, making it more susceptible to nucleophilic attack[2]. The hydroxyl group at the 5-position can act as a nucleophile or be converted into a leaving group for further functionalization. This dual reactivity makes this compound a versatile building block in organic synthesis.
Spectroscopic Data
While a comprehensive, publicly available spectroscopic dataset for this compound is limited, the following ¹H NMR data has been reported[2]:
-
¹H NMR (400 MHz, MeOD): δ 8.43 (s, 2H)
The presence of a singlet at 8.43 ppm is consistent with the two equivalent protons on the pyrimidine ring. For related trifluoromethyl-substituted pyrimidine derivatives, the ¹³C NMR signal for the trifluoromethyl group typically appears as a quartet due to coupling with the fluorine atoms[3][4].
Applications in Drug Discovery and Development
The 2-(trifluoromethyl)pyrimidine scaffold is a key pharmacophore in a wide range of biologically active compounds. This compound serves as a crucial intermediate in the synthesis of these complex molecules, which have shown promise in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.
Anticancer Applications
Derivatives of 5-(trifluoromethyl)pyrimidine have been extensively investigated as potent anticancer agents. For instance, novel 5-trifluoromethylpyrimidine derivatives have been synthesized and evaluated as epidermal growth factor receptor (EGFR) inhibitors, a key target in cancer therapy. Some of these compounds have demonstrated excellent antitumor activities against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer)[4]. The synthesis of these inhibitors often involves the use of a 2,4-dichloro-5-trifluoromethylpyrimidine intermediate, which can be conceptually derived from this compound.
Furthermore, thiazolo[4,5-d]pyrimidine derivatives containing a 5-trifluoromethyl group have been synthesized and shown to possess significant antiproliferative activity against several human cancer cell lines[5].
Antimicrobial and Antifungal Applications
The trifluoromethyl pyrimidine moiety is also present in compounds with potent antimicrobial and antifungal properties. A series of novel trifluoromethyl pyrimidine derivatives bearing an amide moiety were synthesized and showed good in vitro antifungal activities against a range of plant pathogenic fungi[6].
In the field of antibacterial research, trifluoromethyl pyrimidinone compounds have been identified as having activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Structure-activity relationship studies have highlighted the importance of the trifluoromethyl group for potent anti-tubercular activity[3].
Workflow for Derivative Synthesis
Caption: General workflow for the utilization of this compound in the synthesis of bioactive derivatives.
Conclusion
This compound is a valuable and versatile building block in modern medicinal chemistry. Its efficient synthesis, coupled with the unique electronic properties conferred by the trifluoromethyl group, makes it an attractive starting material for the development of novel therapeutics. The demonstrated efficacy of its derivatives in preclinical studies across various disease areas, particularly in oncology and infectious diseases, underscores the significant potential of this compound in advancing drug discovery and development pipelines. As the quest for more effective and safer medicines continues, the strategic incorporation of scaffolds like 2-(trifluoromethyl)pyrimidine, facilitated by key intermediates such as this compound, will undoubtedly play a crucial role in shaping the future of pharmaceuticals.
References
- 1. This compound | 100991-09-1 | FT104749 [biosynth.com]
- 2. CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol - Google Patents [patents.google.com]
- 3. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethylpyrimidine Core: A Privileged Scaffold in Modern Drug Discovery and Agrochemical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group into the pyrimidine framework has emerged as a powerful strategy in medicinal chemistry and agrochemical design. This potent combination often yields molecules with enhanced biological activity, improved metabolic stability, and increased bioavailability. The electron-withdrawing nature and lipophilicity of the CF3 group can profoundly influence the physicochemical properties of the parent pyrimidine ring, leading to a diverse range of therapeutic and protective agents. This guide provides a comprehensive overview of the significant biological activities of trifluoromethylpyrimidines, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Trifluoromethylpyrimidine derivatives have demonstrated significant potential as anticancer agents, with several studies highlighting their potent inhibitory effects against various cancer cell lines. A notable mechanism of action for some of these compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key player in cell growth and proliferation that is often dysregulated in many types of cancers.[1][2]
Quantitative Anticancer Activity Data
A series of novel 5-trifluoromethylpyrimidine derivatives have been synthesized and evaluated for their ability to inhibit EGFR kinase and suppress the growth of various tumor cells.[1][2] The results, summarized below, indicate that specific compounds exhibit excellent antitumor activities, with IC50 values in the micromolar and even nanomolar range.[1]
| Compound | Target Cell Line / Kinase | IC₅₀ (µM) | Reference |
| 9u | A549 (Non-small cell lung cancer) | 0.35 | [1] |
| MCF-7 (Breast cancer) | 3.24 | [1] | |
| PC-3 (Prostate cancer) | 5.12 | [1] | |
| EGFR Kinase | 0.091 | [1] | |
| 5v | PC3 (Prostate cancer) | Inhibition Rate: 64.20% at 5 µg/mL | [3][4] |
| 5r | PC3 (Prostate cancer) | Inhibition Rate: 55.32% at 5 µg/mL | [3][4] |
| 5l | PC3 (Prostate cancer) | Inhibition Rate: 54.94% at 5 µg/mL | [3][4] |
Visualizing the Mechanism: EGFR Signaling Pathway Inhibition
Many trifluoromethylpyrimidine-based anticancer agents function by inhibiting the EGFR signaling pathway. Upon binding of a ligand like EGF, EGFR dimerizes and autophosphorylates, triggering downstream cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways, which ultimately promote cell proliferation and survival.[5][6] EGFR inhibitors block this initial phosphorylation step, thereby arresting these pro-growth signals.[2]
References
- 1. researchhub.com [researchhub.com]
- 2. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
The Strategic Imperative of Trifluoromethylated Heterocyples in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. This strategic functionalization imparts a unique and highly desirable combination of properties to bioactive molecules, including enhanced metabolic stability, increased lipophilicity, and improved target-binding affinity. Consequently, trifluoromethylated heterocyclic compounds are prominently featured in a wide array of approved therapeutics and clinical candidates. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and applications of this critical class of compounds. It delves into the mechanistic details of their biological activity, offers specific experimental protocols for their synthesis, and presents quantitative data to inform drug design and development efforts.
Introduction: The Power of the Trifluoromethyl Group
The trifluoromethyl group is a bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. When appended to a heterocyclic core, a common feature in many pharmaceuticals, the CF3 group can dramatically alter acidity, basicity, and dipole moment, leading to improved potency and selectivity.[1][2] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation, which can extend the half-life of a drug.[1]
Key Therapeutic Areas and Prominent Examples
Trifluoromethylated heterocyclic compounds have made a significant impact across numerous therapeutic areas, from anti-inflammatory agents to treatments for type 2 diabetes.
Anti-inflammatory Drugs: The Case of Celecoxib
Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of pain and inflammation.[3] Its structure features a trifluoromethylated pyrazole ring, which is crucial for its selective inhibition of COX-2 over COX-1, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[4]
Table 1: Biological Activity of Celecoxib
| Target | IC50 |
| COX-2 | 0.04 µM |
| COX-1 | >10 µM |
Data sourced from multiple studies.[1]
Antidiabetic Agents: The Role of Sitagliptin
Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor for the management of type 2 diabetes.[2] The trifluoromethyl group is a key component of its triazolopyrazine core. Sitagliptin works by preventing the degradation of incretin hormones, which in turn increases insulin secretion and decreases glucagon levels in a glucose-dependent manner.[5][6]
Signaling Pathways and Mechanisms of Action
The biological effects of trifluoromethylated heterocyclic compounds are intrinsically linked to their modulation of specific signaling pathways.
Celecoxib and the COX-2 Pathway
Celecoxib exerts its anti-inflammatory effects by inhibiting the conversion of arachidonic acid to prostaglandins by the COX-2 enzyme.[4] Prostaglandins are key mediators of inflammation, pain, and fever.[4] Beyond its anti-inflammatory role, Celecoxib has also been shown to have anti-cancer properties by inducing apoptosis and inhibiting angiogenesis.[7][8]
Sitagliptin and the Incretin Pathway
Sitagliptin inhibits the DPP-4 enzyme, which is responsible for the rapid degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][9] By preserving active GLP-1 and GIP levels, Sitagliptin enhances glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from α-cells.[6][9]
Synthesis of Trifluoromethylated Heterocycles
The synthesis of trifluoromethylated heterocycles can be broadly categorized into two main approaches: the introduction of a trifluoromethyl group onto a pre-existing heterocyclic ring and the construction of the heterocyclic ring from trifluoromethylated building blocks.[10]
General Experimental Workflow
A common workflow for the synthesis and evaluation of novel trifluoromethylated heterocyclic compounds is outlined below.
Experimental Protocol: Synthesis of a Trifluoromethylated Pyrazole
This protocol describes a general method for the synthesis of a 3-trifluoromethyl-1,5-diarylpyrazole, a core structure related to Celecoxib.[11]
Materials:
-
(E)-1,3-Diaryl-2-en-1-one (chalcone derivative) (1.0 equiv)
-
Trifluoroacetyl hydrazonoyl bromide (1.2 equiv)
-
Triethylamine (Et3N) (2.0 equiv)
-
Toluene (solvent)
Procedure:
-
To a solution of the chalcone derivative in toluene, add triethylamine.
-
Slowly add a solution of the trifluoroacetyl hydrazonoyl bromide in toluene to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylammonium bromide salt.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired trifluoromethylated pyrazoline.
-
The pyrazoline can be subsequently oxidized to the corresponding pyrazole using an oxidizing agent such as manganese dioxide (MnO2).[11]
Table 2: Representative Yields for Trifluoromethylated Pyrazole Synthesis
| Chalcone Substituent | Yield of Pyrazoline |
| 4-Methylphenyl | 85% |
| 4-Chlorophenyl | 78% |
| 4-Methoxyphenyl | 82% |
Yields are representative and may vary based on specific substrates and reaction conditions.[11]
Quantitative Structure-Activity Relationships (QSAR)
QSAR studies are crucial for understanding how the structural features of trifluoromethylated heterocyclic compounds influence their biological activity.[12][13] By developing mathematical models that correlate physicochemical properties with biological data, researchers can predict the activity of novel compounds and guide the design of more potent and selective drug candidates.[12][13] Key descriptors in QSAR models for these compounds often include lipophilicity (logP), electronic parameters (e.g., Hammett constants), and steric factors.[13]
Conclusion and Future Perspectives
Trifluoromethylated heterocyclic compounds will undoubtedly continue to be a major focus of drug discovery and development efforts. Their proven ability to enhance the drug-like properties of molecules makes them an invaluable tool for medicinal chemists. Future research will likely focus on the development of more efficient and selective methods for trifluoromethylation, as well as the exploration of novel heterocyclic scaffolds. The integration of computational tools, such as QSAR and structure-based drug design, will further accelerate the discovery of next-generation therapeutics based on these privileged structures. The continued investigation into the diverse biological activities of these compounds holds the promise of delivering innovative treatments for a wide range of human diseases.
References
- 1. Design, synthesis and bioactivities of Celecoxib analogues or derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Celecoxib - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 5. Sitagliptin - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Sitagliptin? [synapse.patsnap.com]
- 7. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. droracle.ai [droracle.ai]
- 10. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fiveable.me [fiveable.me]
Methodological & Application
Application Notes and Protocols for 2-(Trluoromethyl)pyrimidin-5-ol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethyl)pyrimidin-5-ol is a valuable heterocyclic building block in medicinal chemistry. The incorporation of a trifluoromethyl (CF3) group into the pyrimidine scaffold can significantly enhance the biological activity and pharmacokinetic properties of molecules. The CF3 group is known to increase metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides an overview of the applications of this compound, along with detailed protocols for its synthesis and derivatization to generate novel compounds with therapeutic potential.
Physicochemical Properties
| Property | Value |
| CAS Number | 100991-09-1[1] |
| Molecular Formula | C5H3F3N2O[1] |
| Molecular Weight | 164.09 g/mol [1] |
| Appearance | White solid |
Applications in Medicinal Chemistry
The 2-(trifluoromethyl)pyrimidine scaffold is a key component in a variety of bioactive molecules, particularly in the development of kinase inhibitors for oncology. While direct derivatization of this compound is an emerging area, the broader class of trifluoromethyl-substituted pyrimidines has shown significant promise in targeting various signaling pathways implicated in cancer and other diseases.
Kinase Inhibition
Trifluoromethylpyrimidine derivatives have been extensively explored as inhibitors of various kinases, playing a crucial role in cancer therapy. These kinases are often dysregulated in tumor cells, leading to uncontrolled proliferation and survival.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: A variety of 5-trifluoromethylpyrimidine derivatives have been synthesized and evaluated as EGFR inhibitors.[2][3] For instance, compound 9u demonstrated potent activity against A549, MCF-7, and PC-3 cancer cell lines with IC50 values of 0.35 µM, 3.24 µM, and 5.12 µM, respectively, and an EGFR kinase inhibitory IC50 of 0.091 µM.[2][3] Further studies revealed that this compound could induce apoptosis in A549 cells and cause cell cycle arrest at the G2/M phase.[2]
-
Aurora Kinase Inhibition: Pyrimidine-based derivatives have been designed as Aurora A kinase inhibitors. These inhibitors can induce the DFG-out conformation of the kinase, leading to reduced levels of cMYC and MYCN oncoproteins, which are implicated in a variety of cancers.
-
Dual FLT3 and CHK1 Inhibition: 5-Trifluoromethyl-2-aminopyrimidine derivatives have been identified as potent dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1). Compound 30 from this class exhibited excellent potency against FLT3-WT, FLT3-D835Y, and CHK1 with IC50 values ≤ 25 nM.
Antifungal and Antiviral Applications
Beyond oncology, trifluoromethylpyrimidine derivatives have shown potential as antimicrobial agents. A series of novel trifluoromethyl pyrimidine derivatives containing an amide moiety have been synthesized and evaluated for their antifungal and antiviral activities.[2][4] Some of these compounds exhibited good to excellent in vitro antifungal activities against a panel of fungal strains, including Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinereal.[2][4] Additionally, some derivatives displayed moderate to good antiviral activity against tobacco mosaic virus (TMV).
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on a patented synthetic method.[5]
Materials:
-
1,3-Diamino-2-hydroxypropane
-
Ethyl trifluoroacetate
-
p-Toluenesulfonyl chloride
-
Triethylamine
-
Dichloromethane
-
Petroleum ether
-
Sodium hydroxide
-
Anhydrous sodium sulfate
Procedure:
-
Step 1: Synthesis of 2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol. In a reaction vessel equipped with a water separator, combine 1,3-diamino-2-hydroxypropane (9.0 g, 0.1 mol) and ethyl trifluoroacetate (14.2 g, 0.1 mol). Heat the mixture to 170°C and reflux for 5 hours. Cool the reaction to room temperature and add petroleum ether (20 mL) to induce precipitation. Filter the solid and dry to obtain 2-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol.
-
Step 2: Synthesis of 1-p-Toluenesulfonyl-2-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-O-p-toluenesulfonate. Dissolve the product from Step 1 (8.3 g, 0.049 mol) in dichloromethane (85 mL) and add triethylamine (14.9 g, 0.147 mol). Cool the mixture to 0°C in an ice bath. Add p-toluenesulfonyl chloride (20.6 g, 0.108 mol) portion-wise, maintaining the temperature below 5°C. Stir the reaction at 0°C for 3 hours after the addition is complete. Add water (100 mL) and separate the layers. Extract the aqueous phase with dichloromethane (50 mL). Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by slurrying with petroleum ether (70 mL), filter, and dry to yield the desired product as a white solid.[5]
-
Step 3: Synthesis of this compound. Dissolve the product from Step 2 in a suitable solvent and add a solution of sodium hydroxide. Stir the reaction at room temperature until completion (monitored by TLC). Neutralize the reaction mixture and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify the crude product to obtain this compound.
Protocol 2: General Procedure for O-Alkylation of this compound
This is a general protocol for the etherification of the hydroxyl group, a common derivatization strategy in medicinal chemistry.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (or another suitable base)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1 mmol) in DMF (5 mL), add potassium carbonate (2 mmol) and the desired alkyl halide (1.2 mmol).
-
Stir the reaction mixture at room temperature or heat to 50-60°C for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-O-substituted-2-(trifluoromethyl)pyrimidine.
Protocol 3: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for evaluating the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Synthesized 2-(trifluoromethyl)pyrimidine derivatives
-
Target kinase
-
Kinase buffer
-
ATP
-
Substrate (peptide or protein)
-
Detection reagent (e.g., ADP-Glo™, HTRF®)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, the target kinase, and the substrate in the appropriate kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Quantitative Data Summary
The following table summarizes the biological activity of representative trifluoromethylpyrimidine derivatives.
| Compound ID | Target | Assay | IC50 / Activity | Reference |
| 9u | EGFR | Kinase Inhibition | 0.091 µM | [2][3] |
| A549 cells | Antiproliferative | 0.35 µM | [2][3] | |
| MCF-7 cells | Antiproliferative | 3.24 µM | [2][3] | |
| PC-3 cells | Antiproliferative | 5.12 µM | [2][3] | |
| 30 | FLT3-WT | Kinase Inhibition | ≤ 25 nM | |
| FLT3-D835Y | Kinase Inhibition | ≤ 25 nM | ||
| CHK1 | Kinase Inhibition | ≤ 25 nM | ||
| 17v | H1975 cells | Antiproliferative | 2.27 µM | [4] |
| 5b | B. cinerea | Antifungal | 96.76% inhibition @ 50 µg/mL | [4] |
| 5j | B. cinerea | Antifungal | 96.84% inhibition @ 50 µg/mL | [4] |
| 5l | B. cinerea | Antifungal | 100% inhibition @ 50 µg/mL | [4] |
Visualizations
Logical Workflow for Drug Discovery using this compound
References
- 1. This compound | 100991-09-1 | FT104749 [biosynth.com]
- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 5. CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol - Google Patents [patents.google.com]
Introduction: The Strategic Importance of Fluorinated Pyrimidines in Drug Discovery
An In-Depth Guide to the Application of 2-(Trifluoromethyl)pyrimidin-5-ol as a Pharmaceutical Intermediate
The incorporation of fluorine and fluorine-containing moieties, such as the trifluoromethyl (CF₃) group, into molecular scaffolds is a cornerstone of modern medicinal chemistry. The CF₃ group is particularly valued for its unique electronic properties and steric profile, which can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] When this group is appended to a pyrimidine core—a privileged heterocyclic structure found in numerous bioactive compounds—it creates a powerful pharmacophore for drug design.[3][4][5]
This compound emerges as a highly versatile and valuable building block in this context. Its structure features three key points for chemical elaboration: the reactive hydroxyl group, the electron-deficient pyrimidine ring, and the metabolism-blocking trifluoromethyl group. This combination allows for its strategic insertion into complex molecular architectures, making it a sought-after intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). A notable example of its utility is in the synthesis of kinase inhibitors like Pexidartinib, a testament to its importance in developing targeted therapies.[6][7][8] This guide provides a detailed exploration of the synthesis, properties, and core applications of this compound, complete with actionable protocols for researchers in pharmaceutical development.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective use and safe handling in a laboratory setting. The molecule's reactivity is primarily dictated by the interplay between the nucleophilic hydroxyl group and the electron-deficient pyrimidine ring, which is further deactivated by the potent electron-withdrawing CF₃ group.
| Property | Value | Reference |
| CAS Number | 100991-09-1 | [9] |
| Molecular Formula | C₅H₃F₃N₂O | [9] |
| Molecular Weight | 164.09 g/mol | [9] |
| Appearance | Typically a white to off-white solid | [10] |
| SMILES | C1=C(C=NC(=N1)C(F)(F)F)O | [9] |
Safety and Handling: this compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood.[11][12][13] While specific toxicity data for this compound is limited, related trifluoromethylated pyrimidines and pyridines are classified as irritants to the skin, eyes, and respiratory system.[11][12] Always consult the latest Safety Data Sheet (SDS) before use.[14]
Synthesis of this compound: An Optimized Approach
Historically, the synthesis of this intermediate often involved harsh conditions, such as reactions at extremely low temperatures (-78 °C) or the use of hazardous oxidants, resulting in low yields unsuitable for industrial scale-up.[10] A more recent, patented method provides a robust and scalable route that circumvents these issues, making the material more accessible.[10]
The optimized synthesis is a three-step process starting from readily available and inexpensive raw materials: 1,3-diamino-2-hydroxypropane and ethyl trifluoroacetate.[10] This process is advantageous due to its controllable reaction conditions, avoidance of dangerous reagents, and significantly higher overall yield.[10]
Core Applications in Pharmaceutical Synthesis
The true value of this compound lies in its utility as a versatile intermediate. The hydroxyl group serves as a synthetic handle that can be readily converted into other functionalities, paving the way for a variety of powerful cross-coupling reactions.
1. Conversion to Halides or Triflates for Cross-Coupling
The most common and powerful application of this intermediate begins with the conversion of the hydroxyl group into a more effective leaving group, such as a halide (Cl, Br) or a triflate (OTf). This transformation "activates" the pyrimidine core for subsequent palladium- or copper-catalyzed cross-coupling reactions, which are fundamental for constructing the complex C-N and C-C bonds prevalent in modern pharmaceuticals.
2. C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that has revolutionized the synthesis of aryl amines from aryl halides or triflates.[15][16][17] For derivatives of this compound (e.g., the 5-bromo or 5-chloro analogue), this reaction provides a direct and efficient route to introduce a wide range of primary and secondary amines at the C5 position. This is a critical step in the synthesis of many kinase inhibitors, which often feature an aminopyrimidine core.[18]
The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and depends on the steric and electronic properties of the amine coupling partner.[19] Modern, sterically hindered phosphine ligands have significantly expanded the scope of this reaction to include previously challenging substrates.[15]
3. C-O Bond Formation via Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed reaction used to form diaryl ethers from an aryl halide and a phenol.[20][21][22] While often requiring higher temperatures than palladium-catalyzed methods, modern ligand-accelerated protocols have improved its scope and efficiency.[23] In this context, this compound can act as the nucleophilic phenol component, reacting with various activated aryl halides to form C-O linkages, a common substructure in many bioactive molecules.
Protocols for Synthesis and Application
The following protocols are designed to be self-validating, providing clear, step-by-step instructions along with insights into the rationale and expected outcomes.
Protocol 1: Synthesis of this compound
This protocol is adapted from the optimized method described in patent CN111533699A.[10]
Materials:
-
1,3-Diamino-2-hydroxypropane (1.0 eq)
-
Ethyl trifluoroacetate (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydroxide (NaOH) or other suitable base
-
Solvents: Xylene (or N-methylpyrrolidone), Dichloromethane (DCM), Petroleum Ether
-
Reaction vessel with a Dean-Stark apparatus or water separator
Procedure:
-
Step 1: Cyclocondensation. To a reaction vessel equipped with a water separator, add 1,3-diamino-2-hydroxypropane (1.0 eq), ethyl trifluoroacetate (1.0 eq), and xylene. Heat the mixture to 160-170 °C and reflux for 5-6 hours, collecting the water byproduct.
-
Rationale: This is a condensation reaction forming the tetrahydropyrimidine ring. The high temperature and removal of water drive the reaction to completion.
-
-
Workup 1. Cool the reaction mixture to room temperature. Add petroleum ether to precipitate the product. Filter the solid, wash with petroleum ether, and dry to obtain Intermediate 1 (2-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol).
-
Expected Outcome: A crystalline solid with a typical yield of around 60%.[10]
-
-
Step 2: Tosylation. Dissolve Intermediate 1 in DCM and cool the solution to 0 °C in an ice bath. Slowly add p-toluenesulfonyl chloride. Stir at 0 °C for 2-3 hours.
-
Rationale: The tosyl group is introduced to facilitate the subsequent elimination/aromatization step.
-
-
Workup 2. Add water to the reaction mixture and separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Intermediate 2.
-
Step 3: Aromatization. Dissolve the crude Intermediate 2 in a suitable solvent (e.g., methanol or THF). Add an aqueous solution of NaOH and stir at room temperature for 4-6 hours until the reaction is complete (monitor by TLC or LC-MS).
-
Rationale: The base promotes an elimination reaction, leading to the formation of the aromatic pyrimidine ring.
-
-
Final Workup and Purification. Neutralize the reaction mixture with HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Conversion to 5-Bromo-2-(trifluoromethyl)pyrimidine
This protocol describes a standard method for converting a phenol to an aryl bromide, a necessary activation step for many cross-coupling reactions.
Materials:
-
This compound (1.0 eq)
-
Phosphorus oxybromide (POBr₃) or triphenylphosphine/carbon tetrabromide
-
Solvent: Acetonitrile or Toluene
Procedure:
-
Reaction Setup. In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound in anhydrous acetonitrile.
-
Reagent Addition. Carefully add POBr₃ (approx. 1.5 eq) portion-wise at room temperature.
-
Rationale: POBr₃ is a powerful brominating agent for hydroxyl groups on electron-deficient rings. The reaction can be exothermic.
-
-
Reaction. Heat the mixture to reflux (approx. 80 °C) and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup. Cool the reaction to room temperature and carefully pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution.
-
Extraction and Purification. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).
-
Expected Outcome: A solid product, 5-Bromo-2-(trifluoromethyl)pyrimidine, ready for use in cross-coupling.
-
Protocol 3: Buchwald-Hartwig Amination with a Secondary Amine
This protocol provides a general procedure for the C-N coupling of the activated pyrimidine intermediate.
Materials:
-
5-Bromo-2-(trifluoromethyl)pyrimidine (1.0 eq)
-
Secondary Amine (e.g., Morpholine) (1.2 eq)
-
Palladium Catalyst: Pd₂(dba)₃ (1-2 mol%)
-
Ligand: XPhos or RuPhos (2-4 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Solvent: Anhydrous Toluene or Dioxane
Procedure:
-
Reaction Setup. To a flame-dried Schlenk tube or reaction vial, add the palladium catalyst, ligand, and base under an inert atmosphere.
-
Rationale: The reaction is sensitive to oxygen and moisture. Sterically hindered ligands like XPhos are highly effective for coupling with electron-deficient heteroaryl halides. NaOtBu is a strong, non-nucleophilic base suitable for deprotonating the amine-palladium complex.[19]
-
-
Reagent Addition. Add 5-Bromo-2-(trifluoromethyl)pyrimidine, the secondary amine, and the anhydrous solvent.
-
Reaction. Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 2-24 hours. Monitor the reaction's completion by LC-MS.
-
Workup. Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction and Purification. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the resulting crude material by flash column chromatography.
-
Expected Outcome: The desired N-arylated product. Yields are typically moderate to high, depending on the specific amine used.
-
Conclusion
This compound stands out as a strategically vital intermediate for pharmaceutical synthesis. Its value is derived not only from the beneficial properties imparted by the trifluoromethylpyrimidine core but also from its synthetic flexibility.[24][25] Optimized manufacturing routes have made this building block more accessible, empowering chemists to employ it in robust and scalable syntheses.[10] Through functional group interconversion followed by powerful cross-coupling methodologies like the Buchwald-Hartwig amination, this compound provides a reliable pathway to novel and complex APIs, particularly in the highly competitive field of kinase inhibitor development.[24][26] Its continued application will undoubtedly contribute to the discovery of next-generation therapeutics.
References
- Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol.
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Chen, D., Zhang, Y., Li, J., & Liu, Y. (2019). Exploratory Process Development of Pexidartinib through the Tandem Tsuji–Trost Reaction and Heck Coupling. Synthesis, 51(13), 2564–2571. [Link]
- Synthetic method for continuously producing pexidartinib.
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Synthesis and structure of pexidartinib. ResearchGate. [Link]
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Chemical structure of pexidartinib (Turalio). ResearchGate. [Link]
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Brito, M. A., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(7), 1563. [Link]
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2-Fluoro-5-(trifluoromethyl)pyrimidine SDS. Combi-Blocks, Inc. [Link]
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Designing of Trifluoromethyl Substituted Pyrimidine Pharmacophore for Antiprostate Activity through a Collective Computational Approach. Semantic Scholar. [Link]
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Ogawa, Y., & Tsuboi, S. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of pesticide science, 43(3), 167–176. [Link]
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Li, Y., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 929555. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
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Zhang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2364–2378. [Link]
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Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules, 24(21), 3939. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Ullmann condensation. Wikipedia. [Link]
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Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry, 14(7), 1269-1282. [Link]
- Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
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(2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid. PubChem. [Link]
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Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
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Pharmaceutical intermediates & Chemicals. [Link]
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Exploring the Synthesis Pathways of Trifluoromethylated Pyrimidines: A Deep Dive for Pharmaceutical Innovation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 24(12), 2210. [Link]
-
ChemInform Abstract: Regioselective Synthesis of 2- and 5-Trifluoromethyl- or 2- and 5-Difluoromethylpyrazolo[1,5-c]pyrimidines Based on 7,7,7-Trifluoro- or 7,7-Difluoro-2,4,6-trioxoheptanoic and 6-Trifluoromethyl- or 6-. ResearchGate. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Comprehensive Guide to Pharmaceutical Intermediates: Types and Technologies. [Link]
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Pyrimidine Hydrochloride: The Key Synthetic Intermediate of Sitagliptin. Sunrise. [Link]
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Solution and Solid-State Optical Properties of Trifluoromethylated 5-(Alkyl/aryl/heteroaryl)-2-methyl-pyrazolo[1,5-a]pyrimidine System. Molecules, 27(10), 3257. [Link]
-
Ullmann Condensation. SynArchive. [Link]
-
Ullmann reaction. Wikipedia. [Link]
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2-Hydroxy-5-(trifluoromethyl)pyridine. PubChem. [Link]
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Ullmann Reaction. Organic Chemistry Portal. [Link]
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2-(Trifluoromethyl)pyrimidin-5-amine. PubChem. [Link]
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Application Notes and Protocols for Developing Anticancer Agents from 2-(Trifluoromethyl)pyrimidin-5-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel anticancer agents derived from the lead compound 2-(Trifluoromethyl)pyrimidin-5-ol. This document outlines detailed synthetic protocols, methodologies for biological evaluation, and data presentation guidelines to facilitate the discovery and development of potent therapeutic candidates.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous anticancer drugs. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This compound presents a versatile starting material for the generation of diverse libraries of compounds for anticancer screening. The strategic derivatization of the hydroxyl group and other positions on the pyrimidine ring can lead to the identification of potent and selective anticancer agents. These notes will detail a proposed workflow for the synthesis, characterization, and biological evaluation of such derivatives.
Synthesis of this compound
A reliable synthesis of the starting material is crucial for any drug discovery campaign. A reported method for the synthesis of this compound is outlined below[1].
Synthetic Protocol
Protocol 1: Synthesis of this compound [1]
-
Step 1: Synthesis of Intermediate 1.
-
To a reaction vessel equipped with a water separator, add 1,3-diamino-2-hydroxypropane and ethyl trifluoroacetate.
-
Heat the mixture to 160-180 °C and reflux for 4-6 hours, continuously removing water.
-
Cool the reaction mixture to room temperature.
-
Add a pulping solvent (e.g., petroleum ether, n-hexane, or n-heptane) to precipitate the solid product.
-
Filter the solid, wash with the pulping solvent, and dry to obtain Intermediate 1.
-
-
Step 2: Synthesis of Intermediate 2.
-
Dissolve Intermediate 1 in a suitable organic solvent (e.g., dichloromethane, chloroform, carbon tetrachloride, or tetrahydrofuran).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride and stir the reaction mixture.
-
After the reaction is complete (monitored by TLC), add water and perform a liquid-liquid extraction.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Intermediate 2.
-
-
Step 3: Synthesis of this compound.
-
Dissolve Intermediate 2 in a suitable solvent.
-
Add a base (e.g., sodium hydroxide or potassium hydroxide) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until completion.
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to yield this compound.
-
Proposed Derivatization of this compound
The hydroxyl group of this compound is a key handle for derivatization. Ether and ester linkages are common strategies to introduce diverse functionalities. Additionally, substitution at other positions of the pyrimidine ring could be explored. The following diagram illustrates a proposed synthetic workflow for generating a library of derivatives.
Caption: Proposed workflow for the derivatization of this compound.
Experimental Protocols for Derivatization
Protocol 2: General Procedure for O-Alkylation (Williamson Ether Synthesis)
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF or acetone), add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (R-X, 1.2 eq).
-
Heat the reaction mixture to 60-80 °C and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ether derivative.
Protocol 3: General Procedure for O-Acylation
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF) containing a base such as triethylamine (1.5 eq) or pyridine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (R-COCl, 1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ester derivative.
In Vitro Biological Evaluation
The newly synthesized compounds should be evaluated for their anticancer activity against a panel of human cancer cell lines.
Antiproliferative Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Protocol 4: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, PC-3) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) by plotting a dose-response curve.
Data Presentation
Summarize the antiproliferative activity data in a clear and structured table to facilitate comparison of the synthesized derivatives.
Table 1: Antiproliferative Activity (IC₅₀ in µM) of this compound Derivatives
| Compound | R Group | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | PC-3 (Prostate Cancer) |
| Parent | -OH | >100 | >100 | >100 |
| Ether 1 | -OCH₃ | 55.2 | 68.4 | 72.1 |
| Ether 2 | -OCH₂Ph | 12.5 | 15.8 | 18.3 |
| Ester 1 | -OCOCH₃ | 45.7 | 52.1 | 58.9 |
| Ester 2 | -OCOPh | 8.9 | 11.2 | 13.5 |
| Doxorubicin | (Positive Control) | 0.05 | 0.08 | 0.12 |
Mechanism of Action Studies
For compounds that exhibit significant antiproliferative activity, further studies are necessary to elucidate their mechanism of action. A hypothetical signaling pathway that could be targeted by these compounds is the EGFR pathway, which is often dysregulated in cancer.
Caption: Hypothetical inhibition of the EGFR signaling pathway.
EGFR Kinase Inhibition Assay
Protocol 5: In Vitro EGFR Kinase Assay
-
Perform the assay in a 96-well plate format using a recombinant human EGFR kinase domain.
-
Prepare a reaction mixture containing the EGFR enzyme, a suitable buffer, ATP, and a substrate peptide (e.g., poly(Glu, Tyr) 4:1).
-
Add serial dilutions of the test compound to the wells.
-
Initiate the kinase reaction by adding ATP and incubate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable method, such as an ELISA-based assay with an anti-phosphotyrosine antibody or a luminescence-based assay that measures ATP consumption.
-
Calculate the percentage of kinase inhibition and determine the IC₅₀ value.
Table 2: EGFR Kinase Inhibitory Activity
| Compound | EGFR IC₅₀ (µM) |
| Ester 2 | 0.52 |
| Gefitinib | 0.02 |
Experimental Workflow Visualization
The overall process from synthesis to biological evaluation can be visualized as follows:
Caption: Overall experimental workflow for anticancer drug discovery.
Conclusion
This document provides a foundational framework for the development of novel anticancer agents starting from this compound. The detailed protocols for synthesis and biological evaluation, along with structured data presentation, are intended to guide researchers in their drug discovery efforts. The proposed derivatization strategies and mechanism of action studies offer a rational approach to identifying potent and selective preclinical candidates.
References
antifungal screening of 2-(Trifluoromethyl)pyrimidin-5-ol analogs
Application Note & Protocol
Topic: High-Throughput Antifungal Screening of 2-(Trifluoromethyl)pyrimidin-5-ol Analogs
Audience: Researchers, scientists, and drug development professionals.
Abstract
The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates the discovery of novel chemical scaffolds with potent and broad-spectrum activity. Pyrimidine derivatives have emerged as a promising class of compounds, and their strategic modification can significantly enhance their therapeutic properties.[1][2][3] This guide provides a comprehensive framework for the systematic . We detail a robust, high-throughput protocol based on the internationally recognized broth microdilution method, aligned with the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4][5][6][7] Furthermore, we provide a protocol for secondary screening to differentiate between fungistatic and fungicidal activity. This document is designed to equip researchers with the scientific rationale, step-by-step methodologies, and data interpretation strategies required to identify and advance promising antifungal lead compounds.
Scientific Rationale & Background
The Pyrimidine Scaffold: A Privileged Structure
The pyrimidine ring is a foundational heterocyclic motif present in numerous bioactive molecules, including several approved therapeutic agents. Its ability to participate in various biological interactions makes it a valuable starting point for drug discovery. In the context of antifungal research, pyrimidine-based compounds have demonstrated diverse mechanisms of action, including the disruption of ergosterol biosynthesis and the perturbation of endoplasmic reticulum (ER) homeostasis.[1][2][8]
The Role of the Trifluoromethyl (-CF3) Group
Incorporating a trifluoromethyl (-CF3) group into a drug candidate is a well-established strategy in medicinal chemistry to enhance its pharmacological profile.[9][10][11] The unique properties of the -CF3 group offer several key advantages:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by enzymes.[9] This can lead to a longer in vivo half-life.[9]
-
Increased Lipophilicity: The -CF3 group increases the molecule's lipophilicity, which can improve its ability to penetrate fungal cell membranes and reach intracellular targets.[12]
-
Modulation of Electronic Properties: As a potent electron-withdrawing group, the -CF3 moiety can alter the acidity (pKa) of nearby functional groups, potentially leading to stronger binding interactions with the target enzyme or receptor.[9][12]
By combining the privileged pyrimidine scaffold with the beneficial properties of the trifluoromethyl group, this compound analogs represent a promising chemical space for the discovery of next-generation antifungal agents.
Part I: Primary Screening via Broth Microdilution (MIC Assay)
The primary goal of this phase is to determine the Minimum Inhibitory Concentration (MIC) of each analog. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after overnight incubation. This protocol is harmonized with the CLSI M27 (for yeasts) and M38 (for filamentous fungi) reference methods.[4][13][14][15]
Workflow for Primary Antifungal Screening
Caption: High-level workflow for the MIC determination assay.
Materials and Reagents
| Reagent / Material | Specifications | Supplier Example |
| This compound Analogs | High purity (>95%) | In-house synthesis / CRO |
| Dimethyl Sulfoxide (DMSO) | Cell culture grade, sterile | Sigma-Aldrich |
| RPMI-1640 Medium | w/ L-glutamine, w/o bicarbonate | Gibco / Thermo Fisher |
| MOPS Buffer (3-(N-morpholino)propanesulfonic acid) | Biological buffer grade | Sigma-Aldrich |
| Glucose | Anhydrous, cell culture grade | Sigma-Aldrich |
| 96-Well Microtiter Plates | U-bottom, sterile, polystyrene | Corning / Falcon |
| Fungal Strains (ATCC Quality Control Strains) | Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305 | ATCC |
| Positive Control Drug | Fluconazole (for yeasts), Amphotericin B (for molds) | Sigma-Aldrich |
| Sabouraud Dextrose Agar (SDA) / Potato Dextrose Agar (PDA) | For fungal culture | BD Biosciences |
| Sterile Saline | 0.85% NaCl, 0.025% Tween 20 (for molds) | In-house preparation |
| Spectrophotometer & Hemocytometer | For inoculum standardization | Bio-Rad / Hausser Scientific |
Detailed Protocol: MIC Determination
Day 1: Preparation
-
Compound Plate Preparation:
-
Prepare 10 mg/mL stock solutions of each analog in 100% DMSO.
-
In a 96-well plate (the "drug plate"), perform a 2-fold serial dilution of each compound. Start with a high concentration (e.g., 1280 µg/mL) and dilute across 10 wells using RPMI-1640 medium. The final concentrations in the assay plate will be 10-fold lower (e.g., 128 µg/mL to 0.25 µg/mL).
-
Rationale: Serial dilution allows for the efficient testing of a wide range of concentrations to pinpoint the MIC. DMSO is used for its excellent solubilizing power for organic compounds.
-
-
Control Well Preparation:
-
Growth Control (GC): Wells containing only RPMI-1640 medium and the fungal inoculum (no compound).
-
Sterility Control (SC): Wells containing only RPMI-1640 medium (no compound, no inoculum).
-
Positive Drug Control: Prepare serial dilutions of a standard antifungal (e.g., Fluconazole) as a reference.
-
Rationale: Controls are critical for validating the assay. The GC ensures the fungus grows properly, the SC ensures the medium is not contaminated, and the positive control validates the susceptibility of the test strain.[4][13]
-
-
Fungal Inoculum Preparation (Yeast - e.g., C. albicans):
-
From a fresh SDA plate (24h culture), select 3-5 colonies and suspend them in 5 mL of sterile saline.
-
Vortex thoroughly for 15 seconds.
-
Adjust the suspension turbidity with a spectrophotometer to match a 0.5 McFarland standard (approx. 1-5 x 10^6 CFU/mL).
-
Dilute this adjusted suspension 1:1000 in RPMI-1640 medium to achieve the final target inoculum concentration of approximately 1-5 x 10^3 CFU/mL.
-
Rationale: Standardizing the inoculum size is one of the most critical steps for reproducibility. An inoculum that is too high can lead to falsely elevated MIC values. The CLSI provides strict guidelines for this process.[4][5][6]
-
Day 2: Inoculation and Incubation
-
Inoculation:
-
Add 100 µL of the final standardized fungal inoculum to each well of the drug plate, including the growth control and positive control wells.
-
Add 100 µL of sterile RPMI-1640 medium to the sterility control wells.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the plates with a breathable membrane or place them in a humidified container.
-
Incubate at 35°C for 24-48 hours. The incubation time should be sufficient for robust growth in the growth control wells.
-
Rationale: A constant temperature and humid environment are necessary for consistent fungal growth.
-
Day 3: Reading and Data Interpretation
-
Reading the MIC:
-
Visually inspect the plates using a reading mirror.
-
The MIC is the lowest drug concentration that causes a significant reduction in growth (typically ≥50% inhibition for azoles/pyrimidines and 100% for amphotericin B) compared to the growth control well.[16]
-
Alternatively, for non-filamentous fungi, plates can be read with a spectrophotometer at 530 nm. The MIC is the concentration that inhibits growth by ≥50% relative to the control.
-
-
Data Validation and Recording:
Sample Data Presentation
| Compound ID | R1 Group | R2 Group | MIC (µg/mL) vs C. albicans | MIC (µg/mL) vs A. fumigatus |
| Analog-01 | -H | -Cl | 16 | 32 |
| Analog-02 | -CH3 | -Cl | 8 | 16 |
| Analog-03 | -H | -F | 4 | 8 |
| Fluconazole | (Control) | (Control) | 0.5 | >64 |
| Amphotericin B | (Control) | (Control) | 0.25 | 0.5 |
Part II: Secondary Screening (MFC Assay)
Analogs that demonstrate potent activity (low MIC values) should be advanced to secondary screening to determine if their effect is fungistatic (inhibits growth) or fungicidal (kills the fungi). This is determined by finding the Minimum Fungicidal Concentration (MFC).
Protocol: MFC Determination
-
Perform MIC Assay: Set up a standard broth microdilution assay as described in Part I.
-
Subculture: After the MIC incubation period, take a 10 µL aliquot from each well that shows complete growth inhibition (i.e., from the MIC well and all wells with higher concentrations).
-
Plate Aliquots: Spot the 10 µL aliquot onto a fresh SDA or PDA plate.
-
Incubate: Incubate the agar plate at 35°C for 24-48 hours, or until growth is clearly visible in spots from sub-inhibitory concentrations.
-
Determine MFC: The MFC is the lowest concentration of the compound from the original MIC plate that results in no fungal growth (or a ≥99.9% reduction in CFUs) on the subculture plate.
Interpretation
-
If the MFC ≈ MIC (e.g., MFC/MIC ratio ≤ 4), the compound is generally considered fungicidal .
-
If the MFC >> MIC (e.g., MFC/MIC ratio > 4), the compound is considered fungistatic .
Part III: Overall Screening Cascade
A structured, multi-stage screening process ensures that resources are focused on the most promising candidates.
Caption: A logical workflow for an antifungal drug discovery cascade.
References
-
Clinical and Laboratory Standards Institute. (2017). M27 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th Edition. CLSI. [Link][4][5][6]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates.[Link]
-
ANSI Webstore. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts.[Link][5]
-
Barreiro, E. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central.[Link][12]
-
Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. PubMed Central.[Link][13]
-
Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard— Second Edition.[Link][14]
-
Clinical and Laboratory Standards Institute. M38 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi.[Link][15]
-
Clinical and Laboratory Standards Institute. (2022). M27M44S - Performance Standards for Antifungal Susceptibility Testing of Yeasts.[Link][17]
-
Clinical and Laboratory Standards Institute. (2022). M38M51S - Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi.[Link][18]
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.[Link][10]
-
PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.[Link][11]
-
Semantic Scholar. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard.[Link][7]
-
Rebold, T. J., et al. (2024). A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus. Microbiology Spectrum.[Link][1]
-
Scribd. CLSI Antifungical Susceptibility Test Updated.[Link]
-
Wieder, A. M., et al. (2022). Antifungal Susceptibility Testing: Current Approaches. PubMed Central.[Link]
-
Gauthier, G. M., & Andes, D. R. (2023). A Practical Guide to Antifungal Susceptibility Testing. PubMed Central.[Link][16]
-
PubMed. (2024). A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus.[Link][2]
-
Geurts, T., et al. (2006). Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase. PubMed Central.[Link][8]
-
Rebold, T. J., et al. (2024). Structure-activity relationship of pyrimidine-based antifungals. ResearchGate.[Link][3]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
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- 7. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
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- 10. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
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- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 18. M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
Application Notes & Protocols: Assessing the Insecticidal Activity of Trifluoromethylpyrimidine Compounds
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting insecticidal activity assays for trifluoromethylpyrimidine compounds. Trifluoromethylpyrimidines are a significant class of molecules in agrochemical research, and rigorous, reproducible bioassays are essential for evaluating their efficacy.[1] This guide moves beyond simple procedural lists to explain the scientific rationale behind experimental choices, ensuring the generation of robust and reliable data. We present detailed, field-proven protocols for topical application, dietary ingestion, and microinjection bioassays, complete with data analysis and interpretation guidelines. All protocols are designed as self-validating systems, incorporating best practices recommended by authorities such as the Insecticide Resistance Action Committee (IRAC).[2][3]
Introduction: The Scientific Context
Trifluoromethylpyrimidine derivatives represent a promising area in the development of novel pesticides due to their unique chemical structures and potent biological activities.[1][4] These nitrogen-containing heterocyclic compounds are central to creating new agrochemicals, especially in a landscape where resistance to existing insecticides is a growing concern.[1][5]
Mechanism of Action: A key member of this broader chemical space, Triflumezopyrim, has been identified as a novel mesoionic insecticide. Its mode of action involves inhibiting the nicotinic acetylcholine receptor (nAChR) at the orthosteric site.[6][7] This mechanism is distinct from nAChR agonists like neonicotinoids, making compounds of this class valuable tools for resistance management.[6][8] Understanding this mechanism underscores the importance of whole-organism bioassays to characterize the compound's physiological effects, from nerve signal disruption to paralysis and mortality.[8]
The selection of an appropriate bioassay is the first critical decision in the evaluation pipeline. The choice depends on the screening objective (e.g., primary screening vs. dose-response characterization), the target insect's feeding behavior and physiology, and the physicochemical properties of the test compound.
Caption: Bioassay Selection Flowchart.
Core Bioassay Protocols
The following sections provide detailed, step-by-step protocols for three fundamental insecticidal bioassays. It is crucial to maintain consistency in all experimental parameters to ensure data reproducibility.[9][10]
Topical Application Bioassay (Contact Toxicity)
This method is the gold standard for determining the intrinsic toxicity of a compound by direct application, bypassing environmental variables and ensuring a precise dose is administered to each insect.[11][12][13] It is ideal for calculating the median lethal dose (LD50), a critical metric for comparing the potency of different compounds.[10][13][14]
Principle: A precise volume of the insecticide, dissolved in a volatile solvent like acetone, is applied directly to the dorsal thorax of an insect.[10] The solvent evaporates, leaving a known dose of the active ingredient on the insect's cuticle.
Protocol:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the trifluoromethylpyrimidine compound in a high-purity volatile solvent (e.g., analytical grade acetone). A typical starting concentration is 1-10 mg/mL.[10]
-
Perform serial dilutions to create a range of at least 5-7 concentrations expected to cause between 10% and 90% mortality.
-
Prepare a solvent-only control.
-
-
Insect Handling:
-
Application:
-
Using a calibrated microapplicator or micropipette, apply a small, consistent volume (typically 0.1 - 1.0 µL) of the test solution to the dorsal thorax of each anesthetized insect.[10]
-
Treat at least 3 replicates of 10-20 insects for each concentration and the control.
-
-
Incubation and Observation:
-
Place the treated insects in clean containers with access to food and water.
-
Maintain under controlled environmental conditions (e.g., 25°C, 60-70% RH, 12:12 L:D photoperiod).
-
Assess mortality at predetermined intervals, typically 24, 48, and 72 hours post-application. An insect is considered dead if it is unable to move when prodded with a fine brush.
-
Data Analysis: The primary endpoint is the LD50 , the dose required to kill 50% of the test population, expressed as nanograms of active ingredient per insect (ng/insect) or per milligram of body weight (ng/mg).[16] This is calculated using probit analysis, which linearizes the sigmoidal dose-response curve.[14][17]
Dietary Ingestion Bioassay (Oral Toxicity)
This assay evaluates the toxicity of a compound when ingested and is particularly relevant for pests that consume plant tissues or for systemic insecticides.[18] It is used to determine the median lethal concentration (LC50).[10][14]
Principle: Insects are fed an artificial diet or a natural food source (e.g., leaf discs) that has been uniformly treated with the test compound.[19]
Protocol:
-
Preparation of Treated Diet:
-
For an artificial diet, the compound (dissolved in a small amount of a suitable solvent) is thoroughly mixed into the diet medium just before it solidifies.[19]
-
For leaf-dip assays, leaves are dipped into an aqueous solution or emulsion of the test compound for a set time (e.g., 10-30 seconds) and allowed to air dry.[10]
-
Prepare a range of concentrations and a control treated only with the solvent/carrier.
-
-
Insect Exposure:
-
Place a known number of insects (e.g., 10-20 larvae) into a petri dish or multi-well plate containing the treated diet.
-
Ensure each treatment has at least 3-4 replicates.
-
-
Incubation and Observation:
-
Incubate under controlled environmental conditions.
-
Record mortality daily for 5-10 days. Sub-lethal effects, such as reduced feeding, weight loss, or delayed molting, should also be noted.
-
Data Analysis: The key metric is the LC50 , the concentration of the compound in the diet that causes 50% mortality.[14] This is also calculated using probit analysis. The data can also yield information on growth inhibition (GI50).
Microinjection Bioassay (Intrinsic Activity)
Microinjection is a specialized technique used to introduce a precise quantity of a substance directly into the insect's hemocoel (body cavity), bypassing cuticular and gut barriers.[15][20] This method is invaluable for studying the intrinsic activity of a compound at its target site and for mechanistic studies.[20]
Principle: A calibrated microinjection system is used to inject a nanoliter-scale volume of the test compound, dissolved in an insect-compatible saline buffer, into the insect.[15][21]
Protocol:
-
Preparation of Injection Solution:
-
Dissolve the trifluoromethylpyrimidine compound in an appropriate injection buffer (e.g., phosphate-buffered saline). A co-solvent like DMSO may be required, but its final concentration should be non-toxic (typically <1%).
-
Prepare a range of dilutions and a buffer-only control.
-
-
Needle Preparation and Calibration:
-
Pull glass capillary tubes to create fine-tipped needles.
-
Calibrate the injection system to ensure accurate and reproducible delivery of the desired volume (e.g., 20-100 nL).
-
-
Insect Injection:
-
Post-Injection Recovery and Observation:
-
Allow insects to recover in a clean, humid environment with access to food.[15]
-
Monitor for mortality and any neurotoxic symptoms (e.g., tremors, paralysis, prostration) at regular intervals (e.g., 1, 6, 24, 48 hours).
-
Data Analysis: Similar to the topical assay, the primary endpoint is the LD50 , calculated via probit analysis and expressed as ng/insect or ng/mg. The rapid onset of symptoms can provide qualitative insights into the compound's mode of action.
Data Presentation and Interpretation
Caption: General Insecticide Screening Workflow.
Summary of Bioassay Parameters
| Parameter | Topical Application | Dietary Ingestion | Microinjection |
| Endpoint | LD50 (ng/insect or ng/mg) | LC50 (µg/mL or ppm) | LD50 (ng/insect or ng/mg) |
| Route | Contact (Cuticular) | Oral (Ingestion) | Systemic (Hemocoel) |
| Solvent/Carrier | Acetone, Ethanol | Water, Artificial Diet | Insect Saline, PBS |
| Application Tool | Microapplicator | Diet Incorporation | Micromanipulator/Injector |
| Key Advantage | Precise dosing, intrinsic toxicity | Simulates natural exposure | Bypasses metabolic barriers |
| Key Limitation | Labor-intensive | Compound stability in diet | Technically demanding |
Interpreting Results: The LD50 or LC50 value is the central measure of potency. A lower value indicates higher insecticidal activity. The 95% confidence intervals are equally important; non-overlapping confidence intervals between two compounds suggest a statistically significant difference in their toxicity.[14] Always report mortality in control groups; if control mortality exceeds 10-20%, the assay may be invalid and should be repeated (data can be corrected using Abbott's formula if control mortality is low).[24]
Conclusion
The protocols outlined in this guide provide a robust framework for assessing the insecticidal activity of novel trifluoromethylpyrimidine compounds. By understanding the principles behind each assay and adhering to standardized procedures, researchers can generate high-quality, reproducible data. This is fundamental to the discovery and development pipeline, enabling reliable structure-activity relationship (SAR) studies and identifying promising lead candidates for the next generation of crop protection agents. For further details on resistance monitoring, consult the established methods from the Insecticide Resistance Action Committee (IRAC).[2][3][5]
References
- 1. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 2. irac-online.org [irac-online.org]
- 3. irac-online.org [irac-online.org]
- 4. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. irac-online.org [irac-online.org]
- 6. Mode of action of triflumezopyrim: A novel mesoionic insecticide which inhibits the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. journals.rdagriculture.in [journals.rdagriculture.in]
- 10. entomoljournal.com [entomoljournal.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]
- 13. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [pubmed.ncbi.nlm.nih.gov]
- 14. Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reproducible dsRNA Microinjection and Oviposition Bioassay in Mosquitoes and House Flies [jove.com]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rjas.org [rjas.org]
- 20. A microinjection technique using Drosophila melanogaster for bioassay-guided isolation of neurotoxins in arthropod venoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Microinjection - HackMD [hackmd.io]
- 22. air.unimi.it [air.unimi.it]
- 23. A Method for Evaluating Insecticide Efficacy against Bed Bug, Cimex lectularius, Eggs and First Instars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Testing of 2-(Trifluoromethyl)pyrimidin-5-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethyl)pyrimidin-5-ol is a fluorinated pyrimidine derivative of interest in medicinal chemistry and drug discovery. As with any novel compound intended for therapeutic applications, a thorough evaluation of its cytotoxic potential is a critical step in the preclinical safety assessment.[1] These application notes provide a comprehensive overview and detailed protocols for the in vitro cytotoxicity testing of this compound. The methodologies described herein are standard assays used to assess cell viability and the mechanisms of cell death.[2][3][4]
Due to the limited publicly available cytotoxicity data for this compound, the quantitative data presented in this document is hypothetical and for illustrative purposes only . Researchers should generate their own experimental data to accurately characterize the cytotoxic profile of this compound.
Data Presentation: Hypothetical Cytotoxicity of this compound
The following tables summarize hypothetical quantitative data for the cytotoxicity of this compound against a panel of human cancer cell lines. This data is intended to serve as a template for presenting experimental findings.
Table 1: Anti-proliferative Activity of this compound
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) |
| TFMP-001 | A549 (Lung) | MTT Assay | 15.8 |
| TFMP-001 | MCF-7 (Breast) | MTT Assay | 22.5 |
| TFMP-001 | HeLa (Cervical) | MTT Assay | 18.2 |
| TFMP-001 | HepG2 (Liver) | MTT Assay | 35.1 |
Table 2: Induction of Apoptosis by this compound in A549 Cells (24-hour treatment)
| Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 2.1 | 1.5 |
| 10 | 15.3 | 5.2 |
| 20 | 28.7 | 12.8 |
| 40 | 45.1 | 25.6 |
Table 3: Membrane Integrity Assessment by LDH Release Assay in A549 Cells (24-hour treatment)
| Concentration (µM) | % Cytotoxicity (LDH Release) |
| 0 (Control) | 0 |
| 10 | 8.2 |
| 20 | 15.7 |
| 40 | 32.4 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted based on specific cell lines and laboratory conditions.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
Protocol 2: Annexin V/Propidium Iodide Staining for Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound as described in the MTT assay protocol.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash cells twice with cold PBS.
-
-
Staining:
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition and Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Protocol 3: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay measures the release of LDH from damaged cells, which is an indicator of compromised cell membrane integrity.[2][4]
Materials:
-
LDH Cytotoxicity Assay Kit
-
96-well plates
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as the MTT assay for cell seeding and treatment.
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically involves subtracting the background and dividing by the maximum LDH release control.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed apoptotic signaling pathway induced by this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for in vitro cytotoxicity testing.
References
Application Notes and Protocols for the Biological Evaluation of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The strategic biological evaluation of these derivatives is paramount to identifying and characterizing lead compounds for drug development. This document provides a comprehensive guide to the experimental design, detailed protocols for key biological assays, and data presentation strategies for the evaluation of pyrimidine derivatives.
Experimental Design: A Tiered Approach
A systematic and tiered approach is recommended for the biological evaluation of newly synthesized pyrimidine derivatives. This typically begins with broad in vitro screening to assess cytotoxicity and identify preliminary mechanisms of action, followed by more focused secondary assays and eventual in vivo validation of promising candidates.
A logical workflow for this process is outlined below:
Caption: A tiered workflow for the biological evaluation of pyrimidine derivatives.
Data Presentation: Quantitative Summary
Summarizing quantitative data in a clear and structured format is crucial for comparing the potency and selectivity of different pyrimidine derivatives.
Table 1: In Vitro Cytotoxicity of Pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM)¹ | Normal Cell Line | CC50 (µM)² | Selectivity Index (SI)³ |
| PYR-001 | MCF-7 (Breast) | 15.4 | NHDF (Fibroblast) | >100 | >6.5 |
| PYR-001 | A549 (Lung) | 19.3 | NHDF (Fibroblast) | >100 | >5.2 |
| PYR-002 | LoVo (Colon) | 0.08 | NHDF (Fibroblast) | 50.2 | 627.5 |
| PYR-002 | LoVo/DX (Colon, Resistant) | 0.12 | NHDF (Fibroblast) | 50.2 | 418.3 |
| Control | Doxorubicin | 0.05 | NHDF (Fibroblast) | 1.2 | 24.0 |
¹IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency.[1] ²CC50: Half-maximal cytotoxic concentration in normal cells. ³Selectivity Index (SI) = CC50 (Normal Cells) / IC50 (Cancer Cells). A higher SI is desirable.
Table 2: Enzyme Inhibition Data for Lead Pyrimidine Derivatives
| Compound ID | Target Enzyme | IC50 (µM) |
| PYR-003 | EGFR | 0.5 |
| PYR-004 | mTOR | 1.2 |
| PYR-005 | DHFR | 0.8 |
| Control | Erlotinib (EGFR) | 0.05 |
Experimental Protocols
In Vitro Cytotoxicity Assays
This colorimetric assay is a widely used method to assess cell viability based on the metabolic activity of cells.[1]
Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in the appropriate cell culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.[4]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.
Cell Cycle Analysis
Principle: This assay uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the pyrimidine derivatives at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Cell Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL). Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the cell cycle distribution using appropriate software (e.g., ModFit LT, FlowJo).
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a membrane-impermeable dye that stains the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Treat cells with the pyrimidine derivatives as described for the cell cycle analysis.
-
Cell Harvesting and Staining: Harvest the treated cells and wash them with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Signaling Pathways Modulated by Pyrimidine Derivatives
Many pyrimidine derivatives exert their anticancer effects by targeting specific signaling pathways crucial for cancer cell proliferation and survival.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Pyrimidine derivatives can act as inhibitors of EGFR, a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell growth and proliferation.[5]
Caption: Inhibition of the EGFR signaling pathway by pyrimidine derivatives.
De Novo Pyrimidine Synthesis Pathway
The de novo synthesis of pyrimidines is essential for the production of nucleotides required for DNA and RNA synthesis.[6][7] This pathway is often upregulated in cancer cells, making its enzymes attractive therapeutic targets.
Caption: Key enzymatic steps in the de novo pyrimidine synthesis pathway.
Conclusion
The biological evaluation of pyrimidine derivatives requires a systematic and multi-faceted approach. The protocols and guidelines presented here provide a robust framework for researchers to effectively screen and characterize the pharmacological properties of novel pyrimidine compounds, ultimately facilitating the identification of promising candidates for further preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. oled-intermediates.com [oled-intermediates.com]
- 7. De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-(Trifluoromethyl)pyrimidin-5-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethyl)pyrimidin-5-ol is a fluorinated pyrimidine derivative of interest in medicinal chemistry and drug development.[1][2][3] Accurate and precise quantification of this compound is crucial for various stages of research and development, including pharmacokinetic studies, metabolic profiling, and quality control of synthesized intermediates. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
While specific validated methods for this compound are not widely published, the following protocols are based on established methods for structurally similar fluorinated and trifluoromethylated aromatic compounds.[1][4][5]
Analytical Methods Overview
Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on the required sensitivity, selectivity, and the matrix in which the analyte is being quantified.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely accessible technique suitable for quantifying the compound in relatively clean sample matrices, such as in-process control samples or formulated products.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it the preferred method for bioanalytical applications where the analyte is present at low concentrations in complex biological matrices like plasma or urine.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for volatile compounds. For non-volatile compounds like this compound, derivatization would be necessary to increase volatility, which can add complexity to the sample preparation.[7][8]
This document will focus on HPLC-UV and LC-MS/MS methods.
Data Presentation: Quantitative Parameters (Hypothetical)
Due to the lack of specific published data for this compound, the following table summarizes hypothetical yet realistic quantitative parameters for the described methods. These values are based on typical performance for similar small molecules.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 0.1 - 100 µg/mL | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.1 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 5% | < 10% |
Experimental Protocols
Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol is designed for the quantification of this compound in bulk drug substances or simple formulations.
1. Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-80% B; 15-17 min: 80% B; 17.1-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm (based on typical pyrimidine absorbance) |
| Injection Volume | 10 µL |
2. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample by accurately weighing and dissolving it in the mobile phase to achieve a final concentration within the calibration range.
3. HPLC Analysis Workflow
Caption: Workflow for HPLC-based quantification.
Protocol 2: Quantification of this compound in Biological Matrices by LC-MS/MS
This protocol is suitable for the sensitive and selective quantification of this compound in plasma for pharmacokinetic studies.
1. Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| LC-MS/MS System | UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. |
| Column | C18 UPLC Column (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.0 min: 95% B; 3.1-4.0 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
2. Mass Spectrometry Conditions
| Parameter | Specification |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ or [M-H]⁻ for this compound (m/z to be determined) |
| Product Ion (Q3) | To be determined by infusion of a standard solution |
| Collision Energy | To be optimized for the specific precursor-product ion transition |
3. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis Workflow
Caption: Workflow for LC-MS/MS-based bioanalysis.
Logical Relationship of Analytical Methods
The selection of an analytical method is guided by the specific requirements of the analysis, primarily the required sensitivity and the complexity of the sample matrix.
Caption: Selection of analytical methods based on application.
Conclusion
The provided protocols for HPLC-UV and LC-MS/MS offer robust starting points for the development of validated analytical methods for the quantification of this compound. Method selection should be based on the specific analytical needs, with HPLC-UV being a good choice for routine analysis of bulk materials and LC-MS/MS being superior for trace-level quantification in complex biological samples. It is essential to perform method validation according to the International Conference on Harmonisation (ICH) guidelines to ensure the reliability of the generated data.[1] For the identification of unknown impurities, coupling HPLC with mass spectrometry (LC-MS) is highly recommended.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of 2-Fluoro-5-(trifluoromethyl)pyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. mdpi.com [mdpi.com]
- 7. rjptonline.org [rjptonline.org]
- 8. asbcnet.org [asbcnet.org]
Application Notes and Protocols for the Derivatization of 2-(Trifluoromethyl)pyrimidin-5-ol in Bioassays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 2-(Trifluoromethyl)pyrimidin-5-ol and the subsequent biological evaluation of its derivatives. The trifluoromethylpyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as kinase inhibitors and cytotoxic agents against various cancer cell lines.
I. Introduction to this compound and its Derivatives
The pyrimidine ring is a core component of many biologically active compounds, including several approved drugs. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound serves as a versatile starting material for the synthesis of a library of derivatives, primarily through modification of the hydroxyl group at the 5-position. These modifications, such as etherification and esterification, allow for the exploration of structure-activity relationships (SAR) and the development of potent and selective inhibitors for various bioassays.
II. Derivatization Strategies for this compound
The primary point of derivatization for this compound is the hydroxyl group, which can be readily converted into ethers or esters. These reactions are typically straightforward and allow for the introduction of a wide variety of substituents to probe interactions with biological targets.
A. O-Alkylation (Ether Synthesis)
The synthesis of ether derivatives can be achieved via a Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.
Experimental Protocol: Synthesis of 2-(Trifluoromethyl)pyrimidin-5-yl Ethers
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., benzyl bromide, substituted benzyl bromides, etc.)
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired ether derivative.
B. Esterification
Ester derivatives can be synthesized by reacting this compound with a carboxylic acid or its activated form (e.g., acyl chloride or anhydride) in the presence of a coupling agent or a base. Fischer esterification, reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is also a viable method.[2]
Experimental Protocol: Synthesis of 2-(Trifluoromethyl)pyrimidin-5-yl Esters
Materials:
-
This compound
-
Carboxylic acid (e.g., benzoic acid, substituted benzoic acids, etc.)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and a catalytic amount of DMAP in anhydrous DCM, add DCC (1.2 eq) at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired ester derivative.
III. Bioassay Applications and Protocols
Derivatives of this compound are promising candidates for a range of bioassays, particularly in the context of cancer drug discovery. Their structural similarity to known kinase inhibitors suggests they may target key signaling pathways involved in cell proliferation and survival.
A. Kinase Inhibition Assays
Pyrimidine derivatives have been identified as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), FMS-like tyrosine kinase 3 (FLT3), Checkpoint Kinase 1 (CHK1), Pim-1 oncogene (PIM-1), and Proline-rich tyrosine kinase 2 (PYK2).[3][4]
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
Materials:
-
Recombinant human kinase (e.g., EGFR, FLT3, CHK1, PIM-1, PYK2)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Synthesized this compound derivatives
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds (derivatives of this compound) in the kinase assay buffer.
-
In a 96-well plate, add the recombinant kinase, the kinase-specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system, following the manufacturer's protocol.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
B. Cell-Based Cytotoxicity Assays
The anti-proliferative activity of the synthesized derivatives can be evaluated against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability.
Experimental Protocol: MTT Cytotoxicity Assay
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, PC-3)[3]
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized this compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized derivatives and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
IV. Data Presentation
Quantitative data from bioassays should be summarized in tables for clear comparison of the activity of different derivatives.
| Compound ID | Derivatization Moiety | Target Kinase | IC50 (nM) | A549 (IC50, µM) | MCF-7 (IC50, µM) | PC-3 (IC50, µM) |
| Parent | -OH | - | - | >100 | >100 | >100 |
| Derivative 1 | -O-Benzyl | EGFR | Value | Value | Value | Value |
| Derivative 2 | -O-(4-fluorobenzyl) | EGFR | Value | Value | Value | Value |
| Derivative 3 | -O-Benzoyl | FLT3 | Value | Value | Value | Value |
| Derivative 4 | -O-(4-nitrobenzoyl) | FLT3 | Value | Value | Value | Value |
| ... | ... | ... | ... | ... | ... | ... |
Note: The values in this table are placeholders and should be replaced with experimental data.
V. Visualization of Signaling Pathways and Workflows
Graphical representations of signaling pathways and experimental workflows can aid in understanding the mechanism of action and experimental design.
Caption: Experimental workflow for derivatization and bioassays.
Caption: Simplified EGFR signaling pathway and inhibition point.
Caption: FLT3 and CHK1 signaling pathways as potential targets.
References
- 1. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
scaling up the synthesis of 2-(Trifluoromethyl)pyrimidin-5-ol
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Application Notes & Protocols: Leveraging 2-(Trifluoromethyl)pyrimidin-5-ol in Next-Generation Agrochemical Research
Prepared for: Researchers, Scientists, and Agrochemical Development Professionals
Abstract
The strategic incorporation of fluorinated heterocycles is a cornerstone of modern agrochemical design, imparting enhanced efficacy, metabolic stability, and bioavailability to active ingredients.[1][2] Within this chemical space, 2-(Trifluoromethyl)pyrimidin-5-ol emerges as a highly valuable, yet underexplored, scaffold. Its pyrimidine core is a well-established pharmacophore in numerous commercial pesticides, while the trifluoromethyl (CF₃) group at the 2-position offers potent electron-withdrawing properties that can significantly modulate biological activity.[1][3] This document provides a comprehensive guide for researchers on the synthesis, potential applications, and detailed screening protocols for derivatives of this compound, positioning it as a pivotal starting material for the discovery of novel fungicides, herbicides, and insecticides.
PART 1: The Scientific Rationale - Why this compound?
The value of this scaffold lies in the synergistic combination of its two key structural features:
-
The Pyrimidine Nucleus: This heterocyclic ring is a privileged structure in agrochemistry, found in a wide array of commercial products. Its nitrogen atoms can act as hydrogen bond acceptors, and the ring system serves as a robust anchor for attaching various functional groups, allowing for extensive structure-activity relationship (SAR) studies.[4][5]
-
The 2-Trifluoromethyl Group: The CF₃ group is a powerful modulator of physicochemical properties. Its high electronegativity and steric bulk can:
-
Increase Lipophilicity: Enhancing the molecule's ability to penetrate the waxy cuticles of plants or the exoskeletons of insects.[1][2]
-
Block Metabolic Degradation: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by enzymes in target pests and non-target organisms, which can prolong the compound's activity.[1]
-
Modulate Acidity and Binding: The strong electron-withdrawing nature of the CF₃ group can significantly influence the pKa of the 5-hydroxyl group and alter the electronic profile of the entire ring system, potentially leading to stronger binding interactions with target enzymes.[3]
-
The hydroxyl group at the 5-position provides a convenient and reactive handle for chemical modification, making this compound an ideal starting point for building diverse chemical libraries to screen for new biological activities.
PART 2: Synthesis and Characterization
A practical and scalable synthesis is crucial for utilizing this scaffold in a research program. A method has been described that avoids hazardous oxidants and harsh, low-temperature conditions, making it suitable for laboratory-scale synthesis.[6]
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 100991-09-1 | [7] |
| Molecular Formula | C₅H₃F₃N₂O | [7] |
| Molecular Weight | 164.09 g/mol | [7] |
| SMILES | C1=C(C=NC(=N1)C(F)(F)F)O | [7] |
Protocol 2.1: Laboratory-Scale Synthesis
This protocol is adapted from the described synthetic method.[6]
Step 1: Synthesis of Intermediate 1
-
To a reaction flask equipped with a water separator, add 1,3-diamino-2-hydroxypropane and ethyl trifluoroacetate.
-
Heat the reaction mixture to 160-180°C and reflux for 4-6 hours, collecting the water byproduct.
-
Cool the reaction to room temperature.
-
Add a pulping solvent such as petroleum ether and stir to precipitate the solid product.
-
Filter the solid, wash with fresh solvent, and dry to obtain Intermediate 1.
Step 2: Synthesis of Intermediate 2
-
Dissolve Intermediate 1 in a suitable solvent and cool the mixture to 0°C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride and stir.
-
After the reaction is complete, add water and perform a liquid-liquid extraction.
-
Combine the organic layers and remove the solvent under reduced pressure to yield Intermediate 2.
Step 3: Synthesis of this compound
-
Dissolve Intermediate 2 in an appropriate solvent.
-
Add an alkali (e.g., sodium hydroxide solution) and stir the reaction at room temperature until completion (monitored by TLC).
-
Neutralize the reaction mixture and extract the product.
-
Purify the crude product via column chromatography or recrystallization to obtain this compound.
Synthesis Workflow Diagram
Caption: Synthesis pathway for this compound.
Characterization
The final product should be characterized using standard analytical techniques to confirm its identity and purity:
-
¹H and ¹⁹F NMR: To confirm the chemical structure and the presence of the trifluoromethyl group.
-
High-Resolution Mass Spectrometry (HRMS): To verify the exact mass and molecular formula.
-
Melting Point: As an indicator of purity.
PART 3: Potential Agrochemical Applications - A Research Roadmap
While direct agrochemical applications of this compound are not yet widely reported, the extensive body of research on analogous structures provides a strong basis for directed discovery efforts.[4] Derivatives of this scaffold are promising candidates for fungicides, herbicides, and insecticides.
Fungicidal Applications
-
Rationale: Pyrimidine and triazolopyrimidine derivatives are known to possess potent antifungal properties.[8][9] For instance, novel trifluoromethyl pyrimidine derivatives have demonstrated significant activity against pathogens like Botrytis cinerea, Rhizoctonia solani, and Pyricularia oryzae.[4][8] The mechanism often involves the inhibition of crucial fungal enzymes.
-
Research Direction: Synthesize ether and ester derivatives via the 5-hydroxyl group and screen them against a panel of economically important plant pathogenic fungi.
Herbicidal Applications
-
Rationale: The pyrimidine ring is a core component of several classes of herbicides, most notably acetolactate synthase (ALS) inhibitors and, more recently discovered, dihydroorotate dehydrogenase (DHODH) inhibitors.[10][11] The latter represents a novel mode of action that disrupts pyrimidine biosynthesis in weeds.[10]
-
Research Direction: Design and synthesize analogs that mimic known pyrimidine-based herbicides. Test for pre- and post-emergent herbicidal activity against model monocot and dicot weed species.
Insecticidal Applications
-
Rationale: The trifluoromethylpyridine scaffold, a close structural relative, is a key intermediate for several insecticides.[3][12] Furthermore, various trifluoromethyl pyrimidine derivatives have shown insecticidal effects against pests such as Mythimna separata (oriental armyworm).[13][14][15]
-
Research Direction: Create a library of amide or carbamate derivatives to explore activity against common agricultural pests, such as aphids, mites, and lepidopteran larvae.
PART 4: Standardized Protocols for Bioactivity Screening
The following protocols provide a robust framework for the initial screening of novel derivatives synthesized from this compound.
Protocol 4.1: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This assay is a primary screen to determine the direct effect of a compound on fungal growth.
Workflow Diagram
Caption: Workflow for the mycelial growth inhibition assay.
Step-by-Step Methodology:
-
Stock Solution Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10,000 µg/mL).
-
Media Preparation: Autoclave potato dextrose agar (PDA). Allow it to cool to approximately 50-60°C.
-
Dosing: Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 10, 1 µg/mL). Also prepare a solvent-only control.
-
Plating: Pour the amended PDA into sterile 90 mm Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, cut a 5 mm plug from the leading edge of an actively growing culture of the target fungus (e.g., Fusarium graminearum, Rhizoctonia solani). Place the plug, mycelium-side down, in the center of each plate.
-
Incubation: Seal the plates and incubate them in the dark at the optimal temperature for the specific fungus (typically 25-28°C).
-
Data Collection: When the fungal growth in the control plate has nearly reached the edge of the dish, measure the diameter of the fungal colony on all plates.
-
Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(Diameter of Control - Diameter of Treatment) / Diameter of Control] x 100
-
EC₅₀ Determination: Use the inhibition data across the concentration range to calculate the Effective Concentration required to inhibit 50% of growth (EC₅₀) using probit analysis software.
Protocol 4.2: Whole Plant Assay for Herbicidal Activity
This assay assesses the compound's effect on seedling growth, indicating potential pre- or post-emergent herbicidal activity.
Workflow Diagram
Caption: Workflow for post-emergent herbicidal screening.
Step-by-Step Methodology:
-
Plant Cultivation: Sow seeds of a monocot (e.g., Agrostis stolonifera - bentgrass) and a dicot (e.g., Lactuca sativa - lettuce) in small pots filled with a standard potting mix. Grow in a controlled environment (e.g., 25°C, 16:8h light:dark cycle).
-
Treatment Preparation: Prepare a stock solution of the test compound. For application, dilute the stock in water containing a non-ionic surfactant (e.g., 0.1% Tween-20) to the desired test concentration (e.g., 1000 µM).
-
Application: When plants reach the 1-2 true leaf stage, apply the test solution as a fine foliar spray until runoff. Include a solvent/surfactant-only treatment as a negative control and a commercial herbicide as a positive control.
-
Incubation: Return the treated plants to the growth chamber for 7 to 14 days.
-
Assessment:
-
Visual Injury: Score plants on a scale of 0% (no effect) to 100% (plant death), noting symptoms like chlorosis, necrosis, or malformation.[16]
-
Biomass Reduction: Harvest the above-ground shoots and measure their fresh weight.
-
-
Calculation: Calculate the percent growth inhibition relative to the negative control: Growth Inhibition (%) = [(Fresh Weight of Control - Fresh Weight of Treatment) / Fresh Weight of Control] x 100
Protocol 4.3: Insecticidal Bioassay (Leaf-Dip Method)
This is a standard method to test for contact and ingestion toxicity against leaf-eating insects.
Workflow Diagram
Caption: Workflow for the leaf-dip insecticidal bioassay.
Step-by-Step Methodology:
-
Solution Preparation: Prepare serial dilutions of the test compound in an appropriate solvent/water mixture with a surfactant.
-
Leaf Preparation: Excise leaf discs (e.g., 5 cm diameter) from untreated host plants (e.g., cabbage for diamondback moth larvae).
-
Treatment: Using forceps, dip each leaf disc into a test solution for approximately 10 seconds. Allow the leaves to air dry completely.
-
Assay Setup: Place one treated leaf disc into a Petri dish lined with a moist filter paper to maintain turgor.
-
Insect Introduction: Transfer a known number (e.g., 10) of second- or third-instar larvae onto the leaf disc in each dish.
-
Incubation: Seal the dishes and incubate at an appropriate temperature (e.g., 25°C).
-
Data Collection: After 48 to 72 hours, record the number of dead or moribund larvae. Larvae that cannot move in a coordinated manner when prodded are considered moribund.
-
Calculation: Correct the mortality using Abbott's formula if mortality is observed in the control group. Use the corrected mortality data to calculate the Lethal Concentration that kills 50% of the population (LC₅₀) via probit analysis.
PART 5: Investigating the Mode of Action (MoA)
Identifying the MoA is a critical step in developing a novel agrochemical. For derivatives of this compound, several potential MoAs can be hypothesized based on existing pyrimidine-based pesticides.
-
Herbicides: A primary hypothesis would be the inhibition of amino acid or pyrimidine biosynthesis.[10][17] An active herbicidal compound could be tested in enzyme assays for inhibition of key enzymes like ALS or DHODH. Nutrient rescue experiments, where the toxic effects of the herbicide are reversed by supplying a downstream metabolite (like uracil or specific amino acids), can provide strong evidence for a specific pathway disruption.[10]
-
Fungicides: Many fungicides target respiration. Active compounds could be tested for their ability to inhibit mitochondrial respiration in fungal cells. Another common target is succinate dehydrogenase (SDHI).[5]
Hypothetical MoA: DHODH Inhibition
Caption: Potential herbicidal MoA via inhibition of DHODH.
PART 6: Conclusion and Future Outlook
This compound represents a promising and versatile platform for the discovery of new agrochemical active ingredients. Its synthesis is accessible, and the well-documented bioactivities of related pyrimidine structures provide a clear and rational basis for designing new research programs. By employing the systematic screening protocols outlined in this guide, researchers can efficiently evaluate novel derivatives for fungicidal, herbicidal, and insecticidal properties. The future development of this scaffold will likely involve the creation of large, diverse chemical libraries and the use of computational tools, such as molecular docking, to rationally design compounds with high affinity for specific biological targets.
References
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Uneyama, K. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 194-206. [Link]
-
Uneyama, K. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]
- Google Patents. (2020). CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol.
-
Wu, W., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(10), 104157. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorine in Modern Agrochemicals: A Deep Dive into Trifluoromethylated Compounds. [Link]
-
University of California Agriculture and Natural Resources. (2013). Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards. [Link]
-
ResearchGate. The importance of trifluoromethyl pyridines in crop protection. [Link]
-
Frontiers. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. [Link]
-
Huimeng Bio-tech. 2-Chloro-5-(trifluoromethyl)pyridine. [Link]
-
Purdue University Extension. Herbicide Mode-Of-Action Summary. [Link]
-
Evans, S. R., et al. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. PNAS, 120(48), e2313197120. [Link]
-
Ma, Y., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7384. [Link]
-
ResearchGate. The trifluoromethyl transformation synthesis, crystal structure and insecticidal activities of novel 2-pyrrolecarboxamide and 2-pyrrolecarboxlate. [Link]
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Weed Science Society of America. Herbicide Mode of Action Table. [Link]
-
J. Fluorine Chem. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. [Link]
-
PubMed. (2012). The trifluoromethyl transformation synthesis, crystal structure and insecticidal activities of novel 2-pyrrolecarboxamide and 2-pyrrolecarboxlate. [Link]
-
Pest Management Science. (2024). Recent developments in fluorine-containing pesticides. [Link]
-
ResearchGate. (2020). Biological activities of[3][13][18]triazolo[1,5-a]pyrimidines and analogs. [https://www.researchgate.net/publication/343360431_Biological_activities_of_124triazolo15-a]pyrimidines_and_analogs]([Link])
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enzyme inhibition assays using 2-(Trifluoromethyl)pyrimidin-5-ol
An Application Guide to the Methodologies of Enzyme Inhibition Assays Utilizing 2-(Trifluoromethyl)pyrimidin-5-ol
Introduction: Characterizing Novel Enzyme Inhibitors
In the landscape of modern drug discovery, enzymes remain a predominant class of therapeutic targets.[1] The strategic manipulation of enzyme activity with small molecule inhibitors is a cornerstone of treatments for a vast array of diseases, from infections to cancer and metabolic disorders.[2] The pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including antiviral, antifungal, and kinase inhibition.[3][4][5] this compound is a heterocyclic compound featuring this core structure, making it a compelling candidate for screening and characterization as a potential enzyme inhibitor.[6]
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the systematic evaluation of this compound, or any novel compound, as an enzyme inhibitor. Moving beyond a simple recitation of steps, this guide explains the causality behind experimental design, ensuring that the protocols are not only followed but understood. We will cover the foundational principles of enzyme kinetics, provide detailed, self-validating protocols for determining inhibitor potency (IC₅₀) and mechanism of action (MoA), and offer guidance on data analysis and interpretation.
Part 1: Foundational Principles of Enzyme Inhibition
A thorough understanding of enzyme kinetics is essential to designing meaningful inhibition assays and correctly interpreting their results.[7] Enzyme inhibitors are broadly classified based on their mode of interaction with the enzyme and substrate. Elucidating this mechanism is a critical step in drug development, as it informs predictions of in vivo efficacy and guides efforts for rational drug design.[8][9]
The primary modes of reversible inhibition are:
-
Competitive Inhibition: The inhibitor binds exclusively to the free enzyme's active site, directly competing with the substrate. This increases the apparent Michaelis constant (Kₘ) but does not affect the maximum velocity (Vₘₐₓ).
-
Non-competitive Inhibition: The inhibitor binds to a site distinct from the active site (an allosteric site) and can bind to either the free enzyme or the enzyme-substrate complex.[9] This reduces the Vₘₐₓ but does not change the Kₘ.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This mode of inhibition is rare but has significant physiological implications.[9] It results in a decrease in both Vₘₐₓ and apparent Kₘ.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, but with different affinities. This affects both Vₘₐₓ (decreases) and Kₘ (can increase or decrease).
Irreversible inhibitors, in contrast, typically form a covalent bond with the enzyme, leading to a time-dependent loss of activity.[10] The protocols herein focus on the characterization of reversible inhibitors, which is the most common starting point for novel compounds.
Caption: Modes of reversible enzyme inhibition.
Part 2: Initial Assay Development and Compound Preparation
Robust and reproducible data can only be generated from a well-characterized and optimized assay system. Rushing this preliminary phase is a common pitfall that leads to unreliable results.[1]
Handling and Preparation of this compound
-
Solubilization: Like many small organic molecules, this compound is likely to require an organic solvent for initial solubilization. Dimethyl sulfoxide (DMSO) is the most common choice. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Serial Dilutions: Create intermediate dilutions from the high-concentration stock using DMSO. The final assay concentrations are achieved by diluting these intermediate stocks into the aqueous assay buffer.
-
Solvent Effects: It is critical to ensure the final concentration of DMSO in the assay is low (typically ≤1%) and consistent across all wells, including controls.[11] High concentrations of DMSO can denature enzymes or otherwise interfere with the reaction. A "vehicle control" containing only the final concentration of DMSO must always be included to measure its effect on enzyme activity.
Optimizing Assay Conditions
Before testing any inhibitor, the enzymatic reaction itself must be optimized. The goal is to operate under conditions of initial velocity, where the reaction rate is linear over the measurement period and directly proportional to the enzyme's activity.[12]
-
Enzyme Titration: Determine the lowest concentration of the enzyme that provides a robust and linear signal over a reasonable time frame (e.g., 10-60 minutes). This conserves valuable reagents and ensures the assay is sensitive to inhibition.[9]
-
Substrate Concentration (Kₘ Determination): The Michaelis constant (Kₘ) is the substrate concentration at which the reaction velocity is half of Vₘₐₓ. Knowing the Kₘ is crucial for both IC₅₀ determination and MoA studies.[13] To determine Kₘ, measure the initial reaction rate across a wide range of substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Linearity: Confirm that product formation is linear with time and enzyme concentration under the chosen conditions. Deviations from linearity can be caused by substrate depletion, product inhibition, or enzyme instability.[1][12]
Part 3: Protocol for IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying an inhibitor's potency.[14] It represents the concentration of an inhibitor required to reduce enzyme activity by 50% under specific assay conditions.[15] This protocol describes a general method adaptable to most enzyme systems using a 96-well plate format with spectrophotometric or fluorometric detection.[16]
Caption: General workflow for enzyme inhibitor characterization.
Materials
-
Purified target enzyme
-
Enzyme-specific substrate
-
Optimized assay buffer
-
This compound stock solution in DMSO
-
Positive control inhibitor (if available)
-
96-well microplates (black for fluorescence, clear for absorbance)
-
Microplate reader
-
Multichannel pipettes
Step-by-Step Methodology
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the this compound stock solution. A common approach is to use an 8-point, 3-fold or 4-fold dilution series to span a wide concentration range (e.g., 100 µM to ~5 nM). Prepare these in an intermediate plate using the assay buffer, keeping the DMSO concentration constant.
-
Plate Layout: Design the plate to include all necessary controls in triplicate.
-
100% Activity Control (Vehicle): Enzyme + Substrate + DMSO (no inhibitor).
-
0% Activity Control (Background): Substrate + Buffer + DMSO (no enzyme).
-
Test Wells: Enzyme + Substrate + varying concentrations of inhibitor.
-
Positive Control Wells: Enzyme + Substrate + known positive control inhibitor.
-
-
Pre-incubation: Add the assay buffer, followed by the inhibitor dilutions or vehicle control to the appropriate wells. Finally, add the enzyme solution to all wells except the 0% activity control. Allow the plate to pre-incubate for 15-30 minutes at the desired temperature.[17]
-
Causality: This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the enzymatic reaction is initiated, which is critical for obtaining accurate potency measurements.
-
-
Initiate Reaction: Start the reaction by adding the substrate to all wells. The substrate concentration should ideally be at or near the Kₘ value to ensure sensitivity to competitive inhibitors.[12]
-
Monitor Reaction: Immediately place the plate in the microplate reader and begin measuring the signal (absorbance or fluorescence) over time (kinetic mode). If using an endpoint assay, incubate the plate for a fixed period where the 100% activity control reaction remains in the linear range, then stop the reaction and read the plate.[18]
-
Data Analysis:
-
Calculate the initial reaction rate (V) for each well from the linear portion of the kinetic progress curve (e.g., mOD/min).
-
Subtract the average rate of the 0% activity control (background) from all other wells.
-
Normalize the data by calculating the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle))
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC₅₀ value.[12][14]
-
Example Data Presentation
| This compound [µM] | % Inhibition (Mean ± SD, n=3) |
| 100 | 98.5 ± 1.2 |
| 33.3 | 95.1 ± 2.5 |
| 11.1 | 86.3 ± 3.1 |
| 3.7 | 65.4 ± 4.0 |
| 1.2 | 45.2 ± 3.8 |
| 0.4 | 24.8 ± 2.9 |
| 0.1 | 9.7 ± 1.5 |
| 0.0 | 0 (by definition) |
| Calculated IC₅₀ (µM) | ~1.5 |
Part 4: Protocol for Mechanism of Action (MoA) Studies
Once an inhibitor's potency has been established, the next crucial step is to determine its mechanism of action.[9] This is achieved by systematically measuring the effect of the inhibitor on reaction kinetics at multiple substrate concentrations.
Experimental Design
The core of an MoA study is a matrix experiment where initial reaction rates are measured at several fixed inhibitor concentrations across a range of substrate concentrations.
-
Select Concentrations:
-
Inhibitor: Choose several fixed concentrations of this compound around its IC₅₀ value (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀, 5x IC₅₀).
-
Substrate: For each inhibitor concentration, vary the substrate concentration across a wide range that brackets the Kₘ (e.g., 0.2x Kₘ to 10x Kₘ).[9]
-
-
Run Assay: Execute the enzyme assay as described in the IC₅₀ protocol for each combination of inhibitor and substrate concentration, measuring the initial reaction rates.
Data Analysis and Interpretation
The most common method for visualizing and interpreting MoA data is the Lineweaver-Burk (double reciprocal) plot, where 1/Velocity is plotted against 1/[Substrate].
-
Generate Plots: Create a separate Lineweaver-Burk plot for each inhibitor concentration.
-
Interpret Results: The pattern of the lines reveals the mechanism of inhibition:
-
Competitive: Lines intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).
-
Non-competitive: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).
-
Uncompetitive: Lines are parallel (both Vₘₐₓ and apparent Kₘ decrease).
-
Mixed: Lines intersect in the upper-left quadrant (both Vₘₐₓ and apparent Kₘ change).
-
Caption: Decision workflow for interpreting MoA results.
The inhibition constant (Kᵢ), a true measure of binding affinity, can be derived from this data using secondary plots (e.g., plotting the slope of the Lineweaver-Burk lines against inhibitor concentration).[15] The Cheng-Prusoff equation can also be used to estimate Kᵢ from the IC₅₀ value for competitive inhibitors.[15]
References
- Davidson College. (n.d.). IC50 Determination. edX.
- Creative Enzymes. (2025). Molecular Mechanism Studies of Enzyme Inhibition.
-
Tipton, K. F., & Davey, G. P. (2015). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 20(5), 8649-8679. Retrieved from [Link]
-
Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
-
Northrop, D. B. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 4-8. Retrieved from [Link]
-
Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46. Retrieved from [Link]
-
Ingerman, L. A., & Robers, M. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
-
Shapiro, A. B. (2015). How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate. Retrieved from [Link]
-
Tip Biosystems. (2024). What Are Enzyme Kinetic Assays? Retrieved from [Link]
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
-
Unacademy. (2025). How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. Retrieved from [Link]
-
UC Irvine. (2010). Mechanism-based Inhibition of Enzymes. YouTube. Retrieved from [Link]
-
Shapiro, A. B. (2021). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? ResearchGate. Retrieved from [Link]
-
Krippendorff, B. F., & Neuhaus, R. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Retrieved from [Link]
-
PubChem. (n.d.). (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid. Retrieved from [Link]
-
Lin, T. S., & Gao, Y. S. (1983). Synthesis and biological activity of 5-(trifluoromethyl)- and 5-(pentafluoroethyl)pyrimidine nucleoside analogues. Journal of Medicinal Chemistry, 26(4), 598-601. Retrieved from [Link]
-
Yu, H., et al. (2021). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 14(11), 103403. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Trifluoromethyl)pyrimidin-5-amine. Retrieved from [Link]
-
Wang, Y., et al. (2022). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. European Journal of Medicinal Chemistry, 238, 114476. Retrieved from [Link]
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- 3. Synthesis and biological activity of 5-(trifluoromethyl)- and 5-(pentafluoroethyl)pyrimidine nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes: Cell-Based Assays for 2-(Trifluoromethyl)pyrimidin-5-ol Derivatives
Introduction
Derivatives of 2-(Trifluoromethyl)pyrimidin-5-ol represent a promising class of heterocyclic compounds in modern drug discovery. The inclusion of a trifluoromethyl group can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets. Pyrimidine scaffolds are prevalent in molecules with diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. Many pyrimidine derivatives function by modulating key cellular signaling pathways, often through the inhibition of protein kinases crucial for cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Fms-like tyrosine kinase 3 (FLT3), and Checkpoint Kinase 1 (CHK1).[1][2][3]
These application notes provide a comprehensive guide to a series of robust, cell-based assays designed to evaluate the efficacy and mechanism of action of novel this compound derivatives. The detailed protocols cover the assessment of cytotoxicity, cell proliferation, cell cycle progression, and apoptosis induction.
Data Presentation: Efficacy of Trifluoromethyl-Pyrimidine Derivatives
The quantitative results from the experimental protocols should be meticulously recorded and summarized in a tabular format for clear interpretation and comparative analysis.
Table 1: Anti-proliferative Activity of Trifluoromethyl-Pyrimidine Derivatives in Cancer Cell Lines
| Compound ID/Series | Cell Line | Assay Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide (9u) | A549 (Lung Cancer) | Antitumor Assay | 0.35 | [2] |
| (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide (9u) | MCF-7 (Breast Cancer) | Antitumor Assay | 3.24 | [2] |
| (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide (9u) | PC-3 (Prostate Cancer) | Antitumor Assay | 5.12 | [2] |
| 2-amino-4-(trifluoromethyl)pyrimidine derivative (10b) | PC3 (Prostate Cancer) | MTT Assay | 3.02 | [4] |
| 2-amino-4-(trifluoromethyl)pyrimidine derivative (10b) | LNCaP (Prostate Cancer) | MTT Assay | 3.45 | [4] |
| 2-amino-4-(trifluoromethyl)pyrimidine derivative (10b) | K562 (Leukemia) | MTT Assay | 3.98 | [4] |
| 2-amino-4-(trifluoromethyl)pyrimidine derivative (11g) | HCT116 (Colon Cancer, MSI-H) | MTT Assay | 1.52 | [4] |
| 2-amino-4-(trifluoromethyl)pyrimidine derivative (11g) | LNCaP (Prostate Cancer, MSI-H) | MTT Assay | 1.72 |[4] |
Table 2: Inhibitory Activity of 5-Trifluoromethyl-2-aminopyrimidine Derivatives Against Protein Kinases
| Compound ID | Kinase Target | Assay Type | IC50 (nM) | Reference |
|---|---|---|---|---|
| Derivative 30 | FLT3 | Kinase Inhibition | 0.7 | [1] |
| Derivative 30 | CHK1 | Kinase Inhibition | 0.4 | [1] |
| Derivative 30 | c-Kit | Kinase Inhibition | 322 | [1] |
| Derivative 32 | FLT3 | Kinase Inhibition | 1.3 | [1] |
| Derivative 32 | CHK1 | Kinase Inhibition | 0.5 | [1] |
| Derivative 32 | c-Kit | Kinase Inhibition | 595 |[1] |
Experimental Workflow
The overall workflow for assessing the cellular efficacy of this compound derivatives can be visualized as a sequential process, beginning with primary screening for cytotoxic effects and proceeding to more detailed mechanistic studies.
Caption: A flowchart illustrating the key stages in evaluating cellular efficacy.
Experimental Protocols
Protocol for Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[5][6]
Materials:
-
Selected cancer cell lines (e.g., A549, PC-3, MCF-7)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS[5]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[5][7]
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells for vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin or gefitinib).[7]
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[7]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, until a purple precipitate is visible.[5][7]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100-150 µL of solubilization solution (e.g., DMSO) to each well. Mix gently on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.[5][7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5][7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol for Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to determine the distribution of cells in the different phases (G0/G1, S, and G2/M) of the cell cycle via flow cytometry. Some pyrimidine derivatives have been shown to induce cell cycle arrest.[2][4]
Materials:
-
Cells treated with pyrimidine derivatives in 6-well plates
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of the test compound and a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes and discard the supernatant.
-
Fixation: Wash the cell pellet once with cold PBS. Resuspend the cells gently in 1 mL of ice-cold 70% ethanol while vortexing at a low speed. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[7]
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.[7]
-
Data Analysis: Quantify the percentage of cells in each phase using appropriate cell cycle analysis software. Compare the distribution in treated cells to the vehicle control.
Protocol for Apoptosis Induction Assay (Annexin V-FITC/PI)
This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is bound by Annexin V-FITC. Propidium Iodide (PI) stains cells that have lost membrane integrity (late apoptotic/necrotic).
Materials:
-
Cells treated with pyrimidine derivatives in 6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with the test compounds as described for the cell cycle analysis.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash once with cold PBS.
-
Staining: Centrifuge the cells and resuspend the pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Lower Left): Live cells
-
Annexin V+ / PI- (Lower Right): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left): Necrotic cells
-
Potential Signaling Pathway Modulation
Many trifluoromethyl-pyrimidine derivatives act as inhibitors of receptor tyrosine kinases (RTKs) like EGFR or downstream kinases in the KRAS signaling pathway.[2][8] Inhibition of these pathways blocks signals that promote cell proliferation and survival.
Caption: Potential inhibition of the EGFR/KRAS signaling pathways by a pyrimidine derivative.
References
- 1. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Trifluoromethyl)pyrimidin-5-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Trifluoromethyl)pyrimidin-5-ol. Our aim is to help you improve reaction yields and overcome common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield in the Initial Condensation Step
Question: I am experiencing a low yield (under 50%) in the first step of the synthesis, the reaction between 1,3-diamino-2-hydroxypropane and ethyl trifluoroacetate. What are the potential causes and how can I improve the yield?
Answer:
Low yields in this condensation step can often be attributed to incomplete reaction, side product formation, or issues with starting materials. Here are some potential causes and solutions:
-
Inadequate Water Removal: This reaction produces water, which can inhibit the reaction from going to completion.
-
Solution: Ensure your reaction setup includes an efficient water separator (e.g., a Dean-Stark apparatus). Monitor the collection of water to gauge reaction progress.
-
-
Sub-optimal Reaction Temperature: The reaction temperature is critical for driving the reaction forward.[1]
-
Purity and Stoichiometry of Starting Materials: Impurities in the starting materials or incorrect molar ratios can lead to side reactions and reduced yield.
-
Solution: Use high-purity 1,3-diamino-2-hydroxypropane and ethyl trifluoroacetate. Ensure accurate measurement of equimolar amounts of both reactants.[1]
-
-
Insufficient Reaction Time: The reaction may not have reached completion.
-
Solution: The recommended reaction time is 4-6 hours.[1] Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time.
-
Issue 2: Difficulty in the Purification of the Final Product
Question: I am having trouble purifying the final product, this compound. The crude product contains several impurities. What are the recommended purification methods?
Answer:
Effective purification is crucial for obtaining a high-purity final product. The choice of purification method will depend on the nature of the impurities.
-
Pulping/Slurrying: This is a simple and effective method for removing many common impurities.
-
Recrystallization: If pulping does not provide a product of sufficient purity, recrystallization from a suitable solvent or solvent system may be necessary.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. You may need to screen several solvents or solvent mixtures to find the optimal conditions.
-
-
Column Chromatography: For challenging separations, silica gel column chromatography can be employed.
-
Eluent System: A gradient of ethyl acetate in hexane or petroleum ether is a good starting point for developing an effective separation method.
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A prevalent method involves a three-step synthesis starting from 1,3-diamino-2-hydroxypropane and ethyl trifluoroacetate.[1] The key steps are:
-
Condensation of 1,3-diamino-2-hydroxypropane and ethyl trifluoroacetate to form an intermediate.[1]
-
Reaction of the intermediate with p-toluenesulfonyl chloride.[1]
-
Treatment with a base to yield the final product, this compound.[1]
Q2: What are the advantages of the synthetic method described in patent CN111533699A?
A2: This method offers several advantages over previous routes, including:
-
Readily available and inexpensive starting materials.[1]
-
Avoidance of hazardous oxidants.[1]
-
Controllable reaction conditions without the need for extremely low temperatures.[1]
-
Reportedly high yields.[1]
Q3: Are there any known side reactions to be aware of during the synthesis?
A3: While the provided documentation does not detail specific side reactions, general principles of pyrimidine synthesis suggest that the formation of isomers or byproducts from incomplete reactions can occur. Monitoring the reaction closely by TLC or HPLC is recommended to identify the formation of any significant impurities.[2]
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: The identity and purity of the final product can be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for structural confirmation. For this compound, you would expect to see a singlet for the two pyrimidine protons.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Data Presentation
Table 1: Reported Yields for the Synthesis of this compound under Varying Conditions.
| Step 1 Reaction Temperature (°C) | Step 1 Reaction Time (hours) | Intermediate 1 Yield (%) | Final Product Yield (%) | Reference |
| 160 | 6 | 60 | 78.2 | [1] |
| 170 | 5 | 60 | 75 | [1] |
| 180 | 4 | 57 | 71.3 | [1] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound (Based on CN111533699A) [1]
Step 1: Synthesis of Intermediate 1 (2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol)
-
To a reaction flask equipped with a water separator, add 1,3-diamino-2-hydroxypropane (9.0 g, 0.1 mol) and ethyl trifluoroacetate (14.2 g, 0.1 mol).[1]
-
Heat the reaction mixture to 160-180°C and maintain this temperature for 4-6 hours.[1]
-
Cool the reaction mixture to room temperature.[1]
-
Add a pulping solvent such as petroleum ether (20 mL) and stir to precipitate the solid product.[1]
-
Filter the solid and dry to obtain Intermediate 1.[1]
Step 2: Synthesis of Intermediate 2
-
React Intermediate 1 with p-toluenesulfonyl chloride at 0°C.[1]
-
After the reaction is complete, add water and perform a liquid-liquid extraction.[1]
-
Separate the organic layer and remove the solvent to obtain Intermediate 2.[1]
Step 3: Synthesis of this compound
-
Dissolve Intermediate 2 in a suitable solvent.[1]
-
Add a base and stir the reaction at room temperature.[1]
-
Upon completion, proceed with purification to obtain the final product.[1]
Visualizations
References
Technical Support Center: Overcoming Solubility Challenges with 2-(Trifluoromethyl)pyrimidin-5-ol
Welcome to the technical support guide for 2-(Trifluoromethyl)pyrimidin-5-ol. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve solubility-related issues encountered during in vitro and cell-based assays. Poor aqueous solubility is a common hurdle in drug discovery, often leading to inaccurate and irreproducible results.[1] This guide provides a structured, causality-driven approach to help you navigate these challenges and ensure the integrity of your experimental data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I've dissolved this compound in DMSO for my stock solution, but it precipitates when I add it to my aqueous assay buffer. Why is this happening?
A1: This phenomenon, often called "crashing out," is a classic sign of a compound exceeding its thermodynamic solubility limit in the final assay medium.[2] While this compound may be readily soluble in 100% Dimethyl Sulfoxide (DMSO), its solubility can decrease dramatically when diluted into an aqueous buffer.[2] The significant change in solvent polarity from a polar aprotic solvent (DMSO) to a polar protic solvent (water) reduces the compound's ability to stay in solution.[3] Low solubility can lead to several assay-related problems, including underestimated biological activity, poor data reproducibility, and erroneous structure-activity relationships (SAR).[1]
Q2: What are the fundamental properties of this compound I should be aware of?
A2: Understanding the physicochemical properties of a compound is the first step in troubleshooting. While specific experimental data for this compound is not extensively published, we can infer its behavior based on its structure (CAS No: 100991-09-1)[4][5]:
-
Ionizable Group: The hydroxyl (-ol) group attached to the pyrimidine ring is phenolic in nature. This means it is a weak acid and can be deprotonated to form a more soluble phenolate anion at pH values above its pKa.[6][7] This pH-dependent solubility is a critical factor to exploit.[8]
-
Hydrophobicity: The trifluoromethyl (-CF3) group is strongly electron-withdrawing and increases the lipophilicity (hydrophobicity) of the molecule, which generally contributes to lower aqueous solubility.
-
Aromatic System: The pyrimidine ring is a planar aromatic system, which can contribute to strong crystal lattice energy, making it harder for solvent molecules to break apart the solid state and dissolve it.[9]
Based on these features, we can predict that the solubility of this compound will be highly sensitive to the pH, ionic strength, and composition of your assay buffer.
Q3: What is the maximum concentration of DMSO I should use in my assay?
A3: The final concentration of DMSO in your assay is a delicate balance. A widely accepted industry standard is to keep the final DMSO concentration between 0.1% and 0.5% .[10] While some robust enzyme or cell-based assays may tolerate up to 1%, higher concentrations can introduce artifacts.[2][11]
Potential Issues with High DMSO Concentrations:
-
Compound Precipitation: Ironically, for some compounds, high DMSO concentrations can worsen precipitation upon aqueous dilution.
-
Biological Interference: DMSO is not inert. It can directly inhibit enzymes, affect cell membrane permeability, induce differentiation, and modulate signaling pathways, leading to off-target effects.[10][12]
-
Protein Denaturation: At concentrations as low as 0.5%, DMSO can begin to destabilize some proteins, potentially affecting your target's activity.[12]
Best Practice: Always run a vehicle control with a DMSO concentration identical to that in your experimental wells to account for any solvent-induced effects.[10]
| Final DMSO Conc. | General Recommendation & Potential Impact |
| < 0.1% | Considered safest with minimal effects; recommended for sensitive primary cells or long-term studies.[10] |
| 0.1% - 0.5% | Generally well-tolerated by most robust cell lines and in vitro assays for standard incubation times (e.g., up to 72 hours).[10] This is the most common and recommended range. |
| 0.5% - 1.0% | Increased risk of cytotoxicity and off-target effects. Requires careful validation with a DMSO-only dose-response curve.[10] |
| > 1.0% | Not recommended. High probability of significant cytotoxicity and assay interference.[10] |
Systematic Troubleshooting Workflow
If you are facing precipitation, follow this systematic approach to identify the root cause and find a solution.
Caption: A decision-making workflow for troubleshooting compound precipitation.
Detailed Experimental Protocols
Protocol 1: Determining Maximum Soluble Concentration via Nephelometry
This protocol allows for a quantitative assessment of solubility in your specific assay buffer.[2]
-
Prepare Compound Plate: In a 96-well polypropylene plate, perform a serial dilution of your this compound stock solution in 100% DMSO.
-
Prepare Assay Plate: Add your chosen aqueous assay buffer to the wells of a clear, flat-bottom 96-well plate.
-
Initiate Precipitation: Transfer a small, fixed volume (e.g., 1-2 µL) from the compound plate to the assay plate. The goal is to achieve the final desired concentrations and a consistent final DMSO percentage (e.g., 0.5%).
-
Mix and Incubate: Mix immediately using an orbital shaker. Incubate the plate for a period relevant to your assay's duration (e.g., 1-2 hours) at the assay temperature.
-
Measure: Read the plate using a nephelometer, which measures light scattering from suspended particles (precipitate). Higher readings indicate lower solubility.
-
Analyze: Plot the nephelometry signal against the compound concentration to determine the highest concentration that does not cause significant light scattering. This is your maximum soluble concentration under these conditions.
Protocol 2: pH Screening for Enhanced Solubility
The phenolic hydroxyl group on this compound suggests its solubility will increase at a pH above its pKa, where it becomes deprotonated and negatively charged.[6][7]
-
Prepare Buffers: Prepare a panel of your primary assay buffer, adjusting the pH in increments (e.g., pH 7.0, 7.5, 8.0, 8.5). Common biological buffers like HEPES or Tris are suitable.
-
Test Solubility: Add your DMSO stock of this compound to each buffer to achieve a final concentration where you previously observed precipitation.
-
Visual Inspection: Mix thoroughly and visually inspect for turbidity or precipitate immediately and after a 15-30 minute incubation at your assay temperature.[13]
-
Validate Compatibility: Crucially , confirm that your biological target (enzyme or cell line) remains active and stable at the new, optimal pH. Run control experiments to measure enzyme activity or cell viability in the different pH buffers without the test compound.
-
Select Optimal pH: Choose the highest pH that provides complete solubility without compromising the biological integrity of your assay system.
Caption: Effect of pH on the solubility of an ionizable hydroxyl group.
Protocol 3: Using Cyclodextrins to Improve Solubility
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble molecules, forming an "inclusion complex" that is more water-soluble.[14][15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
-
Prepare Cyclodextrin Stock: Prepare a concentrated stock solution of HP-β-CD (e.g., 100-200 mM) in your assay buffer.
-
Test Formulations: Create a matrix of conditions by adding varying final concentrations of HP-β-CD (e.g., 0.5, 1, 2, 5 mM) to your assay buffer.
-
Add Compound: Add your DMSO stock of this compound to each formulation.
-
Observe and Validate: Assess solubility as described in the previous protocols. It is essential to run a control with HP-β-CD alone to ensure it does not interfere with your assay readout.[3]
-
Select Optimal Concentration: Use the lowest concentration of HP-β-CD that maintains the solubility of your compound throughout the assay.
Final Recommendations
-
Always Prioritize Kinetic Solubility: When preparing your assay plates, add the small volume of DMSO stock directly to the larger volume of aqueous buffer while mixing. Avoid intermediate dilution steps in aqueous solutions, which can increase the likelihood of precipitation.[1]
-
Consider Assay Components: The presence of proteins, such as bovine serum albumin (BSA) or serum in cell culture media, can sometimes help solubilize hydrophobic compounds.[1] Test solubility in your complete, final assay medium.
-
Document Everything: Keep meticulous records of the final concentrations of your compound, DMSO, and any solubilizing agents used, as well as the exact composition of your buffer. This is critical for reproducibility.
By applying these principles and protocols systematically, you can overcome the solubility challenges presented by this compound, leading to more reliable and accurate data in your research and development efforts.
References
-
Noreen, S., Maqbool, I., Ijaz, M., & Tanveer, S. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Global Journal of Medical Research. Available at: [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. Available at: [Link]
-
Obreque-Zúñiga, C., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Pharmaceutics, 13(6), 855. Available at: [Link]
-
Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). Cyclodextrins in drug delivery: an updated review. AAPS PharmSciTech, 6(2), E329–E357. Available at: [Link]
-
Takács-Novák, K., et al. (2011). [Good laboratory practice of equilibrium solubility measurement II. Study of pH-dependent solubility of ionizable compounds]. Acta Pharmaceutica Hungarica, 81(2), 87–95. Available at: [Link]
-
Al-kassas, R., et al. (2016). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. Available at: [Link]
-
Chaudhary, V. B., & Patel, J. K. (2013). Cyclodextrin Inclusion Complex to Enhance Solubility of Poorly Water Soluble Drugs: A Review. International Journal of Pharmaceutical Sciences and Research, 4(1), 68-76. Available at: [Link]
-
Let's Talk Chemistry. (2023). How Does pH Impact Ionic Compound Solubility? [Video]. YouTube. Available at: [Link]
-
Mazheika, A., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega, 8(47), 44929–44937. Available at: [Link]
-
Popescu, C., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 28(19), 6891. Available at: [Link]
-
Figaroa, F. (2017). What effects does DMSO have on cell assays? Quora. Available at: [Link]
-
Yin, F., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(7), 2805–2823. Available at: [Link]
-
Bergström, C. A., et al. (2003). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Publications. Available at: [Link]
-
Spyrakis, F., et al. (2010). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Journal of Medicinal Chemistry, 53(14), 5301–5311. Available at: [Link]
-
BioAssay Systems. (n.d.). Troubleshooting. BioAssay Systems. Available at: [Link]
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Al-Zoubi, M. S., et al. (2022). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. Heliyon, 8(1), e08732. Available at: [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Available at: [Link]
-
Gandon, S., et al. (2011). A cell-based functional assay for screening Gq-coupled GPCRs using the IP-One HTRF kit. Side Effects of Drugs Annual, 33. Available at: [Link]
-
Kumar, S., & Singh, S. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Journal of Drug Delivery and Therapeutics, 12(3), 166-174. Available at: [Link]
-
Shapiro, A. B. (2015). Answer to "How do I avoid precipitation of DMSO soluble compounds in water based culture media?". ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 2-(Trifluoromethyl)pyrimidine. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 2-Trifluoromethyl-pyrimidin-4-ol. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 2-(Trifluoromethyl)pyrimidin-5-amine. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 2-(Trifluoromethyl)pyrimidine-5-carboxamide. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 2-Hydroxy-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 100991-09-1 | FT104749 [biosynth.com]
- 5. scbt.com [scbt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [Good laboratory practice of equilibrium solubility measurement II. Study of pH-dependent solubility of ionizable compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Trifluoromethylation of Pyrimidines
Welcome to the technical support center for the trifluoromethylation of pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing a trifluoromethyl (CF₃) group into pyrimidine scaffolds. The incorporation of a CF₃ group is a powerful strategy in medicinal chemistry, often enhancing metabolic stability, binding affinity, and cell permeability of drug candidates.[1][2][3] However, the synthetic protocols for this transformation can be challenging.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions and optimize your reaction conditions effectively.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when undertaking the trifluoromethylation of pyrimidines.
FAQ 1: I am new to trifluoromethylation. What are the most common methods for introducing a CF₃ group onto a pyrimidine ring?
There are several established strategies for the trifluoromethylation of pyrimidines, broadly categorized as radical, nucleophilic, and electrophilic methods.
-
Radical Trifluoromethylation : This is a widely used approach that involves the generation of a trifluoromethyl radical (•CF₃), which then adds to the pyrimidine ring.[4][5] Common reagents for generating •CF₃ include sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) and Togni's or Umemoto's reagents, often in the presence of an oxidant or under photoredox conditions.[1][3][6][7] This method is particularly useful for direct C-H trifluoromethylation.[7]
-
Nucleophilic Trifluoromethylation : This method utilizes a nucleophilic "CF₃⁻" equivalent, such as trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash reagent) or fluoroform (CF₃H) with a strong base.[5] These reagents are effective for reacting with electrophilic positions on the pyrimidine ring or for copper-mediated cross-coupling reactions with halogenated pyrimidines.[8][9]
-
Electrophilic Trifluoromethylation : This approach employs reagents that deliver an electrophilic "CF₃⁺" species.[10] Hypervalent iodine compounds like Togni's and Umemoto's reagents are common in this category and can react with nucleophilic pyrimidine derivatives.[11][12]
The choice of method depends on the specific pyrimidine substrate, the desired regioselectivity, and the functional groups present in the molecule.
FAQ 2: How do I choose the right trifluoromethylating reagent for my specific pyrimidine substrate?
The selection of the appropriate reagent is critical for a successful reaction.[6] Consider the following factors:
-
Electronic Properties of the Pyrimidine : Electron-rich pyrimidines are generally more susceptible to electrophilic and radical trifluoromethylation, while electron-deficient pyrimidines are better substrates for nucleophilic attack.
-
Regioselectivity : The desired position of the CF₃ group will heavily influence your choice. For instance, some radical methods show a preference for the C-H bond with the highest electron density.[7]
-
Functional Group Tolerance : Some reagents are harsh and may not be compatible with sensitive functional groups on your substrate. Photoredox catalysis often allows for milder reaction conditions.[1]
-
Safety and Handling : Certain trifluoromethylating agents can be hazardous or require special handling precautions. Always consult the safety data sheet (SDS) before use.
FAQ 3: What are the key reaction parameters I need to control for a successful trifluoromethylation?
Optimizing the following parameters is crucial for achieving high yields and minimizing side products:
-
Solvent : The choice of solvent is critical and can influence reaction outcomes.[13] Anhydrous polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are often preferred.[13] Protic solvents should generally be avoided as they can react with many trifluoromethylating agents.[13]
-
Temperature : Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrate and reagent.[14][15] Monitoring the reaction at different temperatures is recommended during optimization.
-
Reaction Time : Insufficient reaction time can lead to incomplete conversion, while extended times may result in byproduct formation.[13] It is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[13][14][15]
-
Purity of Starting Materials : Ensure your pyrimidine starting material is pure and completely dry. Moisture can deactivate many trifluoromethylating reagents.[13]
Part 2: Troubleshooting Guides
This section provides a structured approach to diagnosing and solving common problems encountered during the trifluoromethylation of pyrimidines.
Issue 1: Low or No Product Yield
Question: My trifluoromethylation reaction is resulting in a much lower yield than expected, or I am not seeing any product formation. What are the potential causes and how can I improve it?
Low yields are a frequent challenge in trifluoromethylation reactions. The primary causes often revolve around the reagent, reaction conditions, and substrate purity.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing the causes of low reaction yield.
Potential Causes & Solutions:
| Potential Cause | Explanation & Suggested Solution |
| Inactive or Degraded Reagent | Many trifluoromethylating reagents are sensitive to moisture and air. Solution: Use a fresh bottle of the reagent or purify it before use. Store reagents under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator. |
| Inappropriate Solvent | The solvent plays a crucial role in the reaction's success. Protic solvents can react with and quench the trifluoromethylating agent.[13] Solution: Switch to an anhydrous, polar aprotic solvent such as acetonitrile (MeCN), dimethylformamide (DMF), or 1,2-dichloroethane (DCE).[13][16] Ensure the solvent is thoroughly dried before use. |
| Suboptimal Temperature | The reaction may require a specific temperature for activation. Solution: Screen a range of temperatures. For some reactions, heating to reflux may be necessary to achieve a reasonable reaction rate.[14][15] Conversely, for highly reactive systems, cooling the reaction may prevent decomposition. |
| Presence of Moisture or Other Quenchers | Water in the reaction mixture can rapidly consume the trifluoromethylating reagent.[13] Solution: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents and ensure the starting materials are dry. Running the reaction under an inert atmosphere can also help. |
| Poor Substrate Purity | Impurities in the starting pyrimidine can interfere with the reaction. Solution: Purify the starting material by recrystallization or column chromatography before use. |
| Incorrect Reaction Time | The reaction may not have proceeded to completion, or the product may be degrading over time.[13] Solution: Monitor the reaction progress closely using TLC, HPLC, or ¹⁹F NMR.[13][17][18] This will help you determine the optimal reaction time. |
Experimental Protocol: Monitoring Reaction Progress by TLC
-
Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
At regular intervals (e.g., every 30-60 minutes), take a small aliquot of the reaction mixture using a capillary tube.
-
Spot the aliquot onto a TLC plate, alongside spots of your starting material and, if available, the expected product as references.
-
Develop the TLC plate in the prepared chamber.
-
Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction is proceeding.[14][15]
Issue 2: Formation of Multiple Products and Poor Regioselectivity
Question: My reaction is producing a mixture of isomers or other byproducts. How can I improve the regioselectivity of the trifluoromethylation?
Achieving the desired regioselectivity can be a significant hurdle, especially with substituted pyrimidines. The position of trifluoromethylation is governed by the electronic and steric properties of the substrate and the reaction mechanism.
Factors Influencing Regioselectivity and Potential Solutions:
| Factor | Explanation & Suggested Solution |
| Reaction Mechanism | Radical, nucleophilic, and electrophilic trifluoromethylations will exhibit different regioselectivities. For example, radical trifluoromethylation often favors the most electron-rich position on the pyrimidine ring.[7] Solution: If you are obtaining the wrong isomer, consider switching to a method with a different mechanism. For instance, if a radical reaction is unselective, a directed approach using a pre-functionalized pyrimidine (e.g., a halogenated derivative for cross-coupling) might be more effective.[8][9] |
| Directing Groups | The presence of certain functional groups on the pyrimidine ring can direct the trifluoromethylation to a specific position. Solution: It may be possible to introduce a directing group that can be removed after the trifluoromethylation step. |
| Solvent Effects | The solvent can influence the regioselectivity of the reaction.[7] Solution: Screen different solvents. For example, in some cases, changing the solvent from a non-polar to a polar one can alter the product distribution.[7] |
| Steric Hindrance | Bulky substituents on the pyrimidine ring can block access to certain positions, favoring trifluoromethylation at less sterically hindered sites. Solution: If steric hindrance is preventing reaction at the desired site, you may need to redesign your synthetic route. |
Proposed Mechanism for Radical Trifluoromethylation
Caption: A simplified representation of a radical trifluoromethylation mechanism.
Issue 3: Difficulties in Product Purification
Question: I am struggling to purify my trifluoromethylated pyrimidine from the reaction mixture. What are the common impurities and how can I remove them?
Purification can be challenging due to the presence of unreacted starting materials, byproducts, and residual reagents.
Common Impurities and Purification Strategies:
| Impurity | Origin | Suggested Purification Method |
| Unreacted Starting Material | Incomplete reaction. | Optimize reaction conditions to drive the reaction to completion. If separation is necessary, flash column chromatography is typically effective. |
| Isomeric Byproducts | Poor regioselectivity. | Careful optimization of reaction conditions is key. Separation of isomers can sometimes be achieved by flash column chromatography with a carefully selected eluent system, or by preparative HPLC.[13] |
| Reagent-Derived Byproducts | Decomposition or reaction of the trifluoromethylating reagent. | An aqueous workup can often remove many of these impurities. Washing the organic layer with brine can help remove water-soluble byproducts.[13] Specific workup procedures may be required for certain reagents.[19] |
| Metal Catalysts | If a metal-catalyzed reaction was performed. | Some metal residues can be removed by washing with a suitable aqueous solution (e.g., ammonium chloride for some titanium species, or sodium sulfide for certain transition metals).[19] Filtering the crude product through a plug of silica gel or celite can also be effective. |
General Experimental Protocol for Workup and Purification
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. If necessary, quench any remaining reactive species according to the specific protocol for the reagent used.
-
Extraction: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water or brine to remove water-soluble impurities.[13]
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system determined by TLC analysis.[20] Recrystallization can also be an effective purification method for solid products.
References
- BenchChem Technical Support Team. (2025).
-
Lou, D., et al. (2024). Selective preparation of 5‐trifluoromethyl pyrimidine derivatives. ResearchGate. [Link]
-
da Silva, A. M., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. ACS Omega. [Link]
-
MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a. ResearchGate. [Link]
-
Nagib, D. A., et al. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature. [Link]
-
Liao, W.-W., et al. (2022). Radical Alkene-Trifluoromethylation-Triggered Nitrile Insertion/Remote Functionalization Relay Processes: Diverse Synthesis of Trifluoromethylated Azaheterocycles Enabled by Copper Catalysis. Organic Letters. [Link]
-
Kumar, P., et al. (2021). Microwave Assisted Cu-Mediated Trifluoromethylation of Pyrimidine Nucleosides. Current Protocols. [Link]
-
Ley, S. V., et al. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation in Flow. ACS Sustainable Chemistry & Engineering. [Link]
-
da Silva, A. M., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. ACS Omega. [Link]
-
ResearchGate. (n.d.). Optimization of trifluoromethoxylation of 1a. ResearchGate. [Link]
-
Giner-Sorolla, A., & Bendich, A. (1958). Fluorine-containing Pyrimidines and Purines: Synthesis and Properties of Trifluoromethyl Pyrimidines and Purines. Journal of the American Chemical Society. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Trifluoromethylpyrimidines. BenchChem.
-
Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences. [Link]
-
ResearchGate. (n.d.). 1.5 Radical Trifluoromethylation. ResearchGate. [Link]
-
ACS Sustainable Chemistry & Engineering. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation in Flow. ACS Publications. [Link]
-
Wechem. (2025). Mechanism and selectivity control of trifluoromethylation of free radicals. Wechem. [Link]
-
Wikipedia. (n.d.). Trifluoromethylation. Wikipedia. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Journal of Fluorine Chemistry. [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). ScholarWorks@GVSU. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. ResearchGate. [Link]
-
Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. [Link]
-
Chrominski, M., et al. (2020). Efficient Synthesis of Trifluoromethylated Purine Ribonucleosides and Ribonucleotides. Current Protocols in Nucleic Acid Chemistry. [Link]
-
ResearchGate. (2020). Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. PMC. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Synthesis Pathways of Trifluoromethylated Pyrimidines: A Deep Dive for Pharmaceutical Innovation. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
ResearchGate. (n.d.). Table 3 Selected examples of trifluoromethoxylation of pyrimidines. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Organic Chemistry Portal. [Link]
-
Oriental Journal of Chemistry. (n.d.). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry. [Link]
-
Chrominski, M., et al. (2020). Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. The Journal of Organic Chemistry. [Link]
-
MDPI. (n.d.). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. MDPI. [Link]
-
PubMed. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. PubMed. [Link]
-
ResearchGate. (n.d.). Various protocols for trifluoromethylation. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl arenes. Organic Chemistry Portal. [Link]
-
Kobayashi, Y., et al. (1980). Studies on organic fluorine compounds. Part 35. Trifluoromethylation of pyrimidine- and purine-nucleosides with trifluoromethyl–copper complex. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Organic Letters. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ACS Publications. [Link]
-
Journal of the American Chemical Society. (1958). Fluorine-containing Pyrimidines and Purines: Synthesis and Properties of Trifluoromethyl Pyrimidines and Purines. ACS Publications. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Microwave Assisted Cu-Mediated Trifluoromethylation of Pyrimidine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on organic fluorine compounds. Part 35. Trifluoromethylation of pyrimidine- and purine-nucleosides with trifluoromethyl–copper complex - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. benchchem.com [benchchem.com]
- 14. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. rtong.people.ust.hk [rtong.people.ust.hk]
- 20. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(Trifluoromethyl)pyrimidin-5-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Trifluoromethyl)pyrimidin-5-ol. The content addresses specific issues that may be encountered during experimental work, with a focus on identifying and mitigating side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and scalable method involves a three-step synthesis starting from 1,3-diamino-2-hydroxypropane and ethyl trifluoroacetate. The key steps are:
-
Cyclocondensation: Reaction of 1,3-diamino-2-hydroxypropane and ethyl trifluoroacetate to form the intermediate 2-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol.[1]
-
Tosylation: Activation of the hydroxyl group of the intermediate with p-toluenesulfonyl chloride (TsCl).[1]
-
Elimination/Aromatization: Treatment with a base to induce elimination and form the aromatic pyrimidine ring of the final product.[1]
Q2: What are the most critical parameters to control during this synthesis to avoid side reactions?
A2: Controlling reaction conditions is crucial for maximizing yield and purity. Key parameters include:
-
Temperature: High temperatures in the initial cyclocondensation step are necessary but can lead to degradation if not controlled.[1] Subsequent steps require more precise temperature management to prevent side reactions.
-
Purity of Starting Materials: The use of high-purity, dry reagents is essential. Moisture can quench reagents and lead to unwanted hydrolytic side reactions.[2]
-
Choice of Base: The base used in the tosylation and elimination steps can significantly influence the reaction pathway. The choice of base affects nucleophilicity and basicity, which can determine the ratio of desired product to side products.[3]
-
Reaction Time: Monitoring the reaction's progress using methods like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended to ensure complete conversion without promoting the formation of degradation byproducts from prolonged reaction times.[2]
Q3: Why is the yield of my final product consistently low?
A3: Low yield is a common problem in multi-step syntheses.[2] The issue can often be traced back to one or more of the following:
-
Incomplete Reactions: One of the steps may not be proceeding to completion. It is advisable to analyze a sample from each step to identify the bottleneck.
-
Formation of Side Products: Competing reaction pathways may be consuming starting materials or intermediates. (See the Troubleshooting Guide below for specific examples).
-
Purification Losses: The desired product or an intermediate might be lost during extraction, washing, or chromatography steps.[2]
Troubleshooting Guide: Side Reactions & Solutions
This guide addresses specific problems that may arise during the synthesis, presented in a question-and-answer format.
Issue 1: Low yield and multiple spots on TLC after the cyclocondensation (Step 1).
-
Question: My initial reaction between 1,3-diamino-2-hydroxypropane and ethyl trifluoroacetate results in a low yield of the tetrahydropyrimidin-5-ol intermediate. What could be the cause?
-
Answer: This issue often points to suboptimal reaction conditions or incomplete reaction.
-
Potential Cause 1: Incomplete Reaction. The high temperature (160-180°C) is necessary to drive off the ethanol and water formed during the cyclization. Insufficient temperature or reaction time can lead to a mixture of starting materials and the desired product.
-
Solution: Ensure the reaction temperature is maintained within the specified range and monitor the reaction via TLC until the starting diamine spot has been consumed. Using a Dean-Stark apparatus or a water separator is critical for removing byproducts and driving the reaction to completion.[1]
-
Potential Cause 2: Thermal Degradation. While high heat is required, prolonged exposure can lead to the decomposition of the starting materials or product, often visible as a darkening of the reaction mixture.
-
Solution: Determine the optimal reaction time by monitoring the reaction's progress closely. Do not heat for longer than necessary once the reaction is complete.
-
Issue 2: An unexpected, chlorine-containing impurity is detected after the tosylation (Step 2).
-
Question: After reacting the intermediate alcohol with p-toluenesulfonyl chloride (TsCl), my mass spectrometry analysis shows a peak corresponding to a chlorinated compound instead of the expected tosylate. Why is this happening?
-
Answer: This is a known side reaction in tosylation chemistry. The base used in the reaction (often an amine like triethylamine or pyridine) can form a hydrochloride salt. The resulting chloride ion can act as a nucleophile, displacing the tosylate group immediately after it is formed.[3][4] This is particularly an issue with activated alcohols like benzylic or allylic alcohols, but can occur with other types as well.[3][4]
-
Mechanism: The alcohol first reacts with TsCl to form the desired tosylate. However, the chloride ion (from the base hydrochloride byproduct) can then attack the carbon bearing the tosylate, resulting in an SN2 reaction that yields the chlorinated byproduct and displaces the tosylate anion.
-
Solution:
-
Change the Base: Using a non-nucleophilic, sterically hindered base can sometimes mitigate this issue.
-
Control Temperature: Running the reaction at a lower temperature (e.g., 0°C) can reduce the rate of the competing SN2 reaction.[1]
-
Alternative Sulfonating Agent: In some cases, using methanesulfonyl chloride (MsCl) may offer different selectivity.
-
-
Issue 3: Incomplete conversion to the final product during the elimination step (Step 3).
-
Question: My final elimination step to form the aromatic pyrimidine ring is sluggish and leaves a significant amount of the tosylated intermediate. How can I drive the reaction to completion?
-
Answer: Incomplete elimination suggests that the conditions are not optimal for the E2 mechanism required for aromatization.
-
Potential Cause 1: Insufficiently Strong Base. The chosen base may not be strong enough to efficiently deprotonate the N-H protons and facilitate the elimination of the tosylate group.
-
Solution: Switch to a stronger base. The patent literature suggests using alkali metal hydroxides like sodium hydroxide or potassium hydroxide.[1]
-
Potential Cause 2: Solvent Effects. The choice of solvent can significantly impact the rate of elimination reactions.
-
Solution: Use a polar aprotic solvent such as DMF, DMSO, or NMP, as these are known to facilitate this type of reaction.[1]
-
Potential Cause 3: Low Temperature. The activation energy for the elimination may not be met at room temperature.
-
Solution: Gently heating the reaction mixture may be necessary, but this should be monitored carefully by TLC to avoid the formation of degradation byproducts.
-
Data Presentation
While specific quantitative data for side product formation in this synthesis is not widely published, researchers can use the following table to log and analyze their results when troubleshooting.
Table 1: Troubleshooting Experimental Parameters and Results (Hypothetical Data)
| Experiment ID | Step | Parameter Varied | Observation | Yield of Desired Product (%) | % of Key Impurity (by HPLC) |
| EXP-01 | 2 | Base: Triethylamine | Formation of chlorinated byproduct | 65% (Tosylate) | 25% (Chloride) |
| EXP-02 | 2 | Base: Pyridine | Formation of chlorinated byproduct | 70% (Tosylate) | 20% (Chloride) |
| EXP-03 | 3 | Base: NaHCO₃ | Incomplete reaction | 30% (Final Product) | 65% (Tosylate Intermediate) |
| EXP-04 | 3 | Base: NaOH | Reaction goes to completion | 85% (Final Product) | <2% (Tosylate Intermediate) |
Experimental Protocols & Methodologies
The following protocol is based on the synthetic route described in patent CN111533699A.[1]
Step 1: Synthesis of 2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol
-
Setup: Equip a round-bottom flask with a water separator (e.g., Dean-Stark apparatus) and a reflux condenser.
-
Reagents: Add 1,3-diamino-2-hydroxypropane (1.0 eq) and ethyl trifluoroacetate (1.0 eq) to the flask. Xylene can be used as a solvent to aid in azeotropic water removal.
-
Reaction: Heat the mixture to 160-180°C and maintain reflux for 4-6 hours. Monitor the reaction by observing the collection of water/ethanol in the separator.
-
Workup: Cool the reaction mixture to room temperature. Add a non-polar solvent like petroleum ether or n-hexane to precipitate the product.
-
Purification: Filter the solid, wash with the non-polar solvent, and dry under vacuum to obtain the intermediate product.
-
Critical Considerations: Ensure the apparatus is dry before starting. The removal of water and ethanol is essential to drive the equilibrium towards the product.
-
Step 2: Synthesis of the Tosylated Intermediate
-
Setup: In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the intermediate from Step 1 (1.0 eq) in a dry organic solvent such as dichloromethane or tetrahydrofuran.
-
Reagents: Cool the solution to 0°C in an ice bath. Add a base (e.g., triethylamine, 1.2 eq) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (1.1 eq) in the same solvent.
-
Reaction: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction by TLC until the starting alcohol is consumed.
-
Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Critical Considerations: The slow, dropwise addition of TsCl at low temperature is crucial to control the exothermic reaction and minimize side products like the chlorinated impurity.[3]
-
Step 3: Synthesis of this compound
-
Setup: Dissolve the crude tosylated intermediate from Step 2 in a polar aprotic solvent like DMF or DMSO.
-
Reagents: Add a strong base such as sodium hydroxide (e.g., 2.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction is often accompanied by a color change. Monitor the progress by TLC until the tosylated intermediate is no longer visible.
-
Workup: Pour the reaction mixture into water and neutralize with a dilute acid (e.g., 1M HCl).
-
Purification: The product may precipitate upon neutralization. If so, filter the solid, wash with water, and dry. Alternatively, extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
-
Critical Considerations: The choice and stoichiometry of the base are critical for ensuring the elimination reaction goes to completion without causing degradation of the final product.
-
Visualizations
Caption: A troubleshooting workflow for diagnosing low yield or impurity issues.
References
Technical Support Center: A Troubleshooting Guide for the Biological Testing of Pyrimidine Compounds
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of nucleic acids and a multitude of therapeutic agents with activities spanning oncology, virology, and immunology. Despite their potential, pyrimidine derivatives can present unique and often frustrating challenges during in vitro and in vivo biological testing. Issues such as poor aqueous solubility, compound instability, and assay interference are common hurdles that can lead to inconsistent data, shallow dose-response curves, and false-positive or false-negative results.
This guide is designed to serve as a technical resource for researchers, scientists, and drug development professionals. Structured in a practical question-and-answer format, it provides field-proven insights and step-by-step protocols to diagnose, troubleshoot, and resolve common experimental issues encountered with pyrimidine compounds. Our goal is to equip you with the knowledge to generate reliable, reproducible data and to confidently advance your pyrimidine-based drug discovery programs.
Troubleshooting Guides: A Problem-Oriented Approach
This section directly addresses specific experimental problems. Each answer explains the underlying cause of the issue and provides a logical sequence of troubleshooting steps.
Issue 1: Compound Handling, Stability, and Reproducibility
Question: My pyrimidine compound shows excellent activity one day but loses potency in subsequent experiments. Why are my results inconsistent over time?
Answer: This is a classic sign of compound instability. The culprit is often the degradation of your compound in its stock solution, most commonly Dimethyl Sulfoxide (DMSO). Certain pyrimidine derivatives, particularly those with electron-rich amine substituents (e.g., 5-aminopyrimidines), are susceptible to oxidation and condensation reactions in DMSO. The presence of even small amounts of water in the DMSO can accelerate this degradation. Furthermore, repeated freeze-thaw cycles can compromise compound integrity.
Causality & Troubleshooting Steps:
-
Prepare Fresh Solutions: The most reliable practice is to prepare fresh stock solutions from solid material immediately before each experiment. This minimizes the opportunity for degradation.
-
Use High-Quality Anhydrous DMSO: Always use new, unopened bottles of anhydrous, high-purity DMSO to prepare stock solutions. Once opened, DMSO can absorb atmospheric moisture.
-
Aliquot and Store Properly: If you must store stock solutions, aliquot them into small, single-use volumes in tightly sealed vials to minimize air exposure and prevent freeze-thaw cycles. For long-term storage, -80°C is recommended over -20°C.
-
Consider Alternative Solvents: If DMSO instability is confirmed, you might explore other solvents like N,N-dimethylformamide (DMF). However, be aware that changing the solvent can alter a compound's biological activity, so consistency is key.
-
Perform a Stability Study: To definitively diagnose the issue, perform a stability study on your compound in DMSO. A detailed protocol for this is provided below.
Issue 2: Solubility, Precipitation, and Poor Dose-Response Curves
Question: My pyrimidine compound precipitates when I dilute my DMSO stock into aqueous assay buffer. My dose-response curves are shallow and IC50 values are not reproducible. What's happening?
Answer: This phenomenon, often called "crashing out," is a primary consequence of poor aqueous solubility. Many pyrimidine compounds, especially those designed as kinase inhibitors, are hydrophobic and are highly soluble in 100% DMSO but not in the aqueous buffers used for most biological assays. When the compound precipitates, its effective concentration in the assay is much lower and more variable than the nominal concentration, leading to underestimated potency and poor-quality data.
Troubleshooting Workflow:
The following workflow provides a systematic approach to addressing solubility issues.
Caption: Troubleshooting workflow for addressing compound precipitation.
Solubility Enhancement Strategies
| Strategy | Mechanism of Action | When to Use | Key Considerations |
| Reduce Final DMSO % | Reduces the solvent shock when diluting into aqueous buffer. | Always. This is the first and easiest variable to control. | Aim for <0.5% DMSO in final assay volume. High DMSO can be cytotoxic and interfere with assays. |
| Use Co-solvents | Co-solvents like PEG-400 or ethanol increase the polarity of the bulk solution, making it more hospitable for hydrophobic compounds. | When reducing DMSO alone is insufficient. | Co-solvents can affect protein stability and enzyme activity. Always run a vehicle control with the same co-solvent concentration. |
| Adjust Buffer pH | For ionizable pyrimidines, adjusting the pH away from the compound's pI can increase solubility by favoring the charged (more soluble) species. | For compounds with acidic or basic functional groups. | Ensure the new pH is compatible with your biological target (cell health, enzyme activity). |
| Use Solubilizers | Cyclodextrins (e.g., HP-β-CD) have a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding them from the aqueous environment and increasing solubility. | For very hydrophobic compounds in both biochemical and cell-based assays. | Can sometimes interfere with compound-target binding. Ensure the cyclodextrin itself has no biological effect in your system. |
| Add Surfactants | Non-ionic detergents like Tween-20 or Triton X-100 (at concentrations above the CMC) form micelles that can encapsulate and solubilize hydrophobic compounds. | Primarily for biochemical assays . | Not suitable for cell-based assays as detergents will disrupt cell membranes. |
Issue 3: Assay-Specific Interference
Question: I'm seeing a high background signal in my fluorescence-based assay when I add my pyrimidine compound, even without the biological target. What is causing this?
Answer: This is likely due to the intrinsic fluorescence of your pyrimidine compound. Aromatic heterocyclic systems, like pyrimidine, can absorb light at the excitation wavelength of your assay and emit light in the detection range, leading to a false-positive signal or high background. Photodegradation upon exposure to the excitation light can also produce fluorescent byproducts.
Causality & Troubleshooting Steps:
-
Run a Compound-Only Control: The essential first step is to run a control with just the assay buffer and your compound at all concentrations. This will quantify the compound's fluorescent contribution.
-
Protect from Light: Prepare and handle all compound solutions in amber-colored tubes or plates and minimize exposure to ambient and excitation light to prevent potential photodegradation.
-
Optimize Filter Wavelengths: If your plate reader allows, try to find excitation and emission wavelengths that maximize the signal from your assay's probe while minimizing the signal from your compound.
-
Switch to a Non-Fluorescence Readout: If interference is persistent, the most robust solution is to switch to an orthogonal assay with a different detection method, such as luminescence, absorbance, or a radio-labeled format.
Question: My compound is a potent "hit" in a luciferase reporter assay, but the effect doesn't seem biologically plausible. Could it be an artifact?
Answer: Yes, this is a common artifact. Many compounds can directly inhibit the luciferase enzyme, which is misinterpreted as an inhibition of your signaling pathway of interest. This leads to a classic false-positive result.
Causality & Troubleshooting Steps:
-
Perform a Luciferase Counter-Screen: This is the definitive validating experiment. Test your compound's activity in an assay with purified luciferase enzyme and its substrate (luciferin). If your compound inhibits the light output in this cell-free system, it is a direct inhibitor of the reporter enzyme.
-
Use an Orthogonal Assay: Validate your finding in a completely different assay that measures a downstream effect of the same pathway, such as measuring the mRNA levels of a target gene via qPCR or the protein levels of a downstream marker via Western Blot or ELISA.
-
Use a Different Reporter System: If available, switch to a different reporter gene, such as β-galactosidase or secreted alkaline phosphatase (SEAP), which are less prone to compound interference.
Detailed Experimental Protocols
Protocol 1: Assessing Kinetic Solubility by Turbidimetry
This protocol provides a rapid method to estimate the solubility limit of your compound in a specific aqueous buffer, reflecting the conditions of a typical biological assay.
Materials:
-
10 mM stock solution of pyrimidine compound in 100% DMSO.
-
Aqueous assay buffer (e.g., PBS, pH 7.4).
-
Clear 96-well or 384-well microplate.
-
Multichannel pipette.
-
Plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
Procedure:
-
Prepare Dilution Series: In the microplate, prepare a serial dilution of your compound in the aqueous buffer. It is critical to add the DMSO stock to the buffer, not the other way around, and to mix vigorously to minimize immediate precipitation.
-
Example for a 200 µM top concentration: Add 4 µL of 10 mM DMSO stock to 196 µL of buffer. Mix well. This is your top concentration (2% DMSO).
-
Perform 1:2 serial dilutions down the plate using the aqueous buffer.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow any precipitation to equilibrate.
-
Measurement: Measure the absorbance (optical density) of each well at a wavelength where the compound itself does not absorb light (e.g., 590-620 nm). Any absorbance reading is due to light scattering by insoluble particles (turbidity).
-
Data Analysis: Plot the absorbance against the compound concentration. The concentration at which a sharp, significant increase in absorbance is observed is the approximate kinetic solubility limit. Data from biological assays should be interpreted with caution above this concentration.
Protocol 2: Evaluating Compound Stability in DMSO
This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the degradation of a pyrimidine compound in a DMSO stock solution over time.
Materials:
-
Pyrimidine compound (solid).
-
Anhydrous, high-purity DMSO.
-
HPLC system with a UV detector and a suitable C18 column.
-
Autosampler vials.
-
Acetonitrile and water (HPLC grade).
Procedure:
-
Stock Solution Preparation: Accurately prepare a 10 mM stock solution of the pyrimidine compound in anhydrous DMSO. Vortex thoroughly to ensure complete dissolution.
-
Initial Analysis (Time 0):
-
Immediately take an aliquot of the stock solution.
-
Dilute it to a suitable concentration (e.g., 50 µM) in a 50:50 acetonitrile:water mixture.
-
Inject onto the HPLC system.
-
Record the peak area of the parent compound. This represents 100% integrity.
-
-
Incubation: Store the remaining DMSO stock under your typical laboratory conditions (e.g., on the benchtop at room temperature, at 4°C, or at -20°C).
-
Time-Point Analysis: At various time points (e.g., 2, 4, 8, 24, 48 hours), take another aliquot from the stock solution, dilute it in the same manner, and analyze it by HPLC.
-
Data Analysis:
-
For each time point, calculate the percentage of the parent compound remaining relative to the Time 0 peak area.
-
Plot the percentage remaining vs. time. A significant decrease indicates instability under those storage conditions.
-
Also, observe the chromatogram for the appearance of new peaks, which correspond to degradation products.
-
Hit Validation Workflow
Not every active compound ("hit") from a high-throughput screen (HTS) is a valid starting point for drug discovery. A rigorous validation workflow is essential to eliminate artifacts and false positives.
Caption: A decision workflow for validating hits from a pyrimidine library screen.
enhancing the stability of 2-(Trifluoromethyl)pyrimidin-5-ol in solution
Welcome to the technical support center for 2-(Trifluoromethyl)pyrimidin-5-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.
Troubleshooting Guide
This guide is intended to help you diagnose and resolve common issues related to the stability of this compound in solution.
| Observed Issue | Potential Cause | Recommended Actions |
| Change in solution color (e.g., yellowing, browning) or appearance of cloudiness over time. | Oxidation or Degradation: Phenolic compounds are susceptible to oxidation, which can be accelerated by air, light, or trace metal ions.[1] The trifluoromethyl group can also influence the electron density of the pyrimidine ring, potentially affecting its stability. | 1. Work under an inert atmosphere: Purge your solvent and headspace with nitrogen or argon before preparing the solution. 2. Protect from light: Use amber vials or cover your glassware with aluminum foil.[2] 3. Use fresh, high-purity solvents: Impurities in solvents can catalyze degradation. 4. Consider antioxidants: If compatible with your experimental design, consider adding a small amount of an antioxidant like BHT or ascorbic acid. |
| Inconsistent results or loss of biological activity in assays. | Compound Degradation: The active concentration of your compound may be decreasing over time due to instability in the assay medium.[3] | 1. Prepare fresh solutions: For critical experiments, always use a freshly prepared solution of this compound.[3] 2. Perform a time-course stability study: Analyze the concentration of your compound in the assay buffer at different time points (e.g., 0, 2, 4, 8, 24 hours) using a validated analytical method like HPLC to determine its stability under your specific experimental conditions.[1] 3. Adjust pH: The stability of phenolic and heterocyclic compounds can be highly pH-dependent.[4][5] Determine the optimal pH for stability and buffer your solution accordingly. |
| Appearance of new peaks in chromatograms (e.g., HPLC, LC-MS). | Formation of Degradation Products: The compound is breaking down into other chemical entities. Common degradation pathways include oxidation and hydrolysis.[1] | 1. Characterize degradation products: If possible, use LC-MS to identify the mass of the degradation products to help elucidate the degradation pathway.[6] 2. Conduct forced degradation studies: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[7] This can help in developing a stability-indicating analytical method. |
| Difficulty in dissolving the compound or precipitation out of solution. | Poor Solubility or pH-dependent Solubility: The compound may have low solubility in the chosen solvent, or its solubility may be affected by the pH of the solution. | 1. Determine solubility: Experiment with different solvents or co-solvent systems to find a suitable one. 2. Adjust pH: The phenolic hydroxyl group means the solubility of this compound is likely to be pH-dependent. Solubility may increase in slightly basic conditions due to deprotonation of the hydroxyl group. 3. Use a stock solution: Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and dilute it into your aqueous experimental medium immediately before use.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
The stability of this compound in solution can be influenced by several factors, primarily:
-
pH: The phenolic hydroxyl group makes the compound susceptible to pH-dependent degradation.[2] Extreme pH values, both acidic and alkaline, can catalyze hydrolysis or other degradation reactions.[8]
-
Oxidation: The phenolic moiety is prone to oxidation, which can be initiated by exposure to atmospheric oxygen, trace metal ions, or light.[1] This can lead to the formation of colored degradation products.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[5]
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation.[2]
Q2: What are the signs that my solution of this compound is degrading?
Degradation can manifest in several ways:
-
Visual Changes: A change in the color (e.g., from colorless to yellow or brown) or the formation of a precipitate can indicate degradation.[3]
-
Chromatographic Changes: When analyzed by techniques like HPLC, you may observe a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.[3]
-
Loss of Biological Activity: If you are using the compound in a biological assay, a decrease in the expected activity may indicate that the compound has degraded.[3]
Q3: What is the recommended way to prepare and store stock solutions of this compound?
For optimal stability, it is recommended to:
-
Prepare a concentrated stock solution in a high-purity, anhydrous organic solvent such as DMSO or ethanol.
-
Store stock solutions at -20°C or lower in tightly sealed vials to minimize exposure to air and moisture.[3]
-
For working solutions in aqueous media, it is best to dilute the stock solution into the aqueous buffer immediately before use.
Q4: How can I develop a stability-indicating analytical method for this compound?
A stability-indicating method is one that can accurately quantify the parent compound in the presence of its degradation products. To develop such a method, typically using HPLC, you should:
-
Perform forced degradation studies by exposing the compound to various stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and UV light).[7]
-
Analyze the stressed samples by HPLC with a photodiode array (PDA) detector to check for peak purity and to ensure that the degradation product peaks are well-resolved from the parent peak.
-
LC-MS can be used to identify the masses of the degradation products, which helps in understanding the degradation pathways.[6]
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways of this compound and to generate degradation products for the development of a stability-indicating analytical method.[9]
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or methanol.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At various time points (e.g., 2, 8, 24 hours), take an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for analysis.[7]
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
At various time points (e.g., 1, 4, 8 hours), take an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.[7]
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 12 hours.
-
Take aliquots at different time points for analysis.[7]
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in an oven at 80°C for 48 hours.
-
At specified times, dissolve a portion of the solid in a suitable solvent for analysis.[7]
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., in quartz cuvettes) to a UV lamp.
-
Keep a control sample in the dark.
-
Analyze both the exposed and control samples at various time points.[7]
-
-
Analysis: Analyze all samples using an appropriate analytical method, such as HPLC with UV and/or mass spectrometric detection.[1]
Protocol 2: pH-Dependent Stability Assessment
Objective: To determine the stability of this compound in aqueous solutions at different pH values.
Methodology:
-
Prepare Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 3, 5, 7, 9).
-
Prepare Solutions: Prepare solutions of this compound in each buffer at a known concentration (e.g., 10 µg/mL).
-
Incubation: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
Sample Collection: Collect aliquots from each pH condition at multiple time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours).[1]
-
Analysis: Immediately analyze the samples by a validated HPLC method to determine the concentration of this compound remaining.
-
Data Analysis: Plot the percentage of the compound remaining versus time for each pH condition. Calculate the degradation rate constant and half-life (t½) to quantify stability at each pH.[1]
Visualizations
Caption: Potential degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Severe impact of hemolysis on stability of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijmr.net.in [ijmr.net.in]
- 7. benchchem.com [benchchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. biomedres.us [biomedres.us]
Technical Support Center: Addressing Off-Target Effects of 2-(Trifluoromethyl)pyrimidin-5-ol
This technical support center is a resource for researchers, scientists, and drug development professionals working with 2-(Trifluoromethyl)pyrimidin-5-ol and related compounds. It provides guidance on troubleshooting unexpected experimental outcomes and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
A1: Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended biological target.[1] These unintended interactions are a significant concern as they can lead to misinterpretation of experimental data, where an observed phenotype may be incorrectly attributed to the on-target activity.[1] Furthermore, off-target binding can result in cellular toxicity and hinder the translation of preclinical findings to clinical applications.[1] Small molecules with a trifluoromethylpyrimidine scaffold have been shown to interact with a range of kinases, and understanding this polypharmacology is crucial for accurate data interpretation.[2]
Q2: I'm observing an unexpected phenotype in my cell-based assay after treatment with this compound. How can I determine if this is an off-target effect?
A2: A systematic approach is necessary to distinguish between on-target and off-target effects. Key strategies include:
-
Use of a negative control: A structurally similar but biologically inactive analog of your compound can help determine if the observed phenotype is due to the specific chemical scaffold.[3]
-
Target knockout/knockdown: If the phenotype persists in cells where the intended target has been genetically removed or its expression significantly reduced, it strongly suggests an off-target effect.[3]
-
Rescue experiments: Attempt to rescue the phenotype by introducing a downstream component of the target's signaling pathway.
-
Orthogonal assays: Confirm the on-target engagement using a different experimental method (e.g., a biochemical assay to complement a cell-based assay).[3]
Q3: What are some common off-target families for pyrimidine-based inhibitors?
A3: Pyrimidine-based scaffolds are common in kinase inhibitors due to their ability to form hydrogen bonds with the kinase hinge region.[4] Consequently, a primary source of off-target effects for compounds like this compound is other kinases that share structural similarity in their ATP-binding pockets.[5] Kinase selectivity profiling is essential to identify these off-target interactions.[2]
Q4: How can I proactively screen for potential off-target effects of my compound?
A4: Proactive screening is a critical step in characterizing a new chemical entity. Recommended approaches include:
-
In silico prediction: Computational models can predict potential off-target interactions based on the chemical structure of your compound and its similarity to known ligands.[6][7]
-
Biochemical screening: Test the compound against a broad panel of kinases and other relevant protein targets.[6]
-
Cell-based profiling: Techniques like the cellular thermal shift assay (CETSA) can identify direct binding partners of the compound within a cellular context.[8]
Troubleshooting Guides
Issue 1: Inconsistent results or unexpected cytotoxicity in cell-based assays.
-
Possible Cause: Off-target effects are a common cause of inconsistent results between different cell lines or unexpected cytotoxicity.[3] The expression levels of off-target proteins can vary significantly between cell lines, leading to differential responses.[3] Cytotoxicity may arise from the inhibition of a protein essential for cell survival.
-
Troubleshooting Steps:
-
Perform a dose-response curve: This will help determine the concentration at which off-target effects or toxicity become prominent.[5]
-
Conduct a kinome-wide selectivity screen: This will provide a comprehensive profile of the kinases inhibited by your compound.[1]
-
Test structurally unrelated inhibitors: If other inhibitors targeting the same primary protein produce a similar phenotype, it strengthens the evidence for an on-target effect.[1]
-
Verify compound solubility and stability: Ensure that the observed effects are not due to compound precipitation or degradation products.[1]
-
Issue 2: Observed phenotype does not correlate with the inhibition of the intended target.
-
Possible Cause: The compound may be acting through an alternative signaling pathway via an off-target interaction.[3] It is also possible that the compound is activating a compensatory signaling pathway.[1]
-
Troubleshooting Steps:
-
Consult compound databases: Check databases like PubChem or ChEMBL for known activities of structurally similar molecules.[3]
-
Perform a broad off-target screen: Utilize commercial services that offer screening against a wide range of receptors, enzymes, and ion channels.[3]
-
Probe for compensatory pathway activation: Use techniques like Western blotting to examine the phosphorylation status of key proteins in related signaling pathways.[1]
-
Quantitative Data Summary
The following tables provide a hypothetical but representative kinase selectivity profile for a compound with a this compound scaffold, referred to as "Compound X". This data is illustrative and should be experimentally determined for the specific compound in use.
Table 1: On-Target and Key Off-Target Kinase Inhibition Profile of Compound X
| Kinase Target | IC50 (nM) |
| Primary Target Kinase A | 15 |
| Off-Target Kinase B | 85 |
| Off-Target Kinase C | 250 |
| Off-Target Kinase D | >1000 |
| Off-Target Kinase E | >1000 |
Table 2: Broader Kinase Selectivity Panel for Compound X (% Inhibition at 1 µM)
| Kinase Family | Representative Kinase | % Inhibition at 1 µM |
| TK | EGFR | 12% |
| TK | SRC | 88% |
| TKL | BRAF | 5% |
| STE | p38α | 45% |
| CMGC | CDK2 | 60% |
| AGC | AKT1 | 25% |
Experimental Protocols
1. Kinase Selectivity Profiling using a Luminescent ADP-Glo™ Assay
-
Objective: To determine the IC50 values of this compound against a panel of kinases.
-
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compound in the appropriate assay buffer. Prepare kinase, substrate, and ATP solutions.
-
Kinase Reaction: In a 384-well plate, add the kinase, the test compound at various concentrations, and the appropriate substrate/ATP mixture.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[1]
-
Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction, resulting in a luminescent signal.[1]
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value for each kinase.[1]
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To confirm the direct binding of this compound to its intended target and identify potential off-targets in a cellular environment.
-
Methodology:
-
Cell Treatment: Treat intact cells with the test compound or a vehicle control.[8]
-
Heat Challenge: Heat the cell lysates at a range of temperatures.[8]
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Detection: Analyze the amount of target protein remaining in the soluble fraction using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. benchchem.com [benchchem.com]
refining analytical methods for impure 2-(Trifluoromethyl)pyrimidin-5-ol samples
Technical Support Center: 2-(Trifluoromethyl)pyrimidin-5-ol Analysis
A Senior Application Scientist's Guide to Method Refinement and Troubleshooting
Welcome to the technical support center for the analysis of this compound. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this compound and encountering challenges related to purity assessment and impurity profiling. The presence of the polar hydroxyl group and the electron-withdrawing trifluoromethyl group on the pyrimidine ring can introduce unique analytical hurdles.[1] This resource provides field-proven insights and systematic troubleshooting strategies in a direct question-and-answer format to help you refine your analytical methods and ensure the integrity of your results.
Understanding Your Analyte
Before diving into troubleshooting, a firm grasp of the analyte's properties is crucial. This knowledge informs every decision, from column selection to mobile phase preparation.
| Property | Value | Source |
| Chemical Formula | C₅H₃F₃N₂O | [2] |
| Molecular Weight | 164.09 g/mol | [2] |
| CAS Number | 100991-09-1 | [2][3] |
| Predicted Impurities | Unreacted starting materials (e.g., 1,3-diamino-2-hydroxypropane), reaction intermediates, and by-products from side reactions during synthesis. | [4] |
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound. The troubleshooting philosophy is to change only one parameter at a time to isolate the source of the problem.[5]
Part 1: High-Performance Liquid Chromatography (HPLC) Issues
HPLC is the workhorse for purity analysis of non-volatile compounds like this compound.[6] However, its polar and ionizable nature can lead to several common problems.
Question: My primary peak for this compound shows significant tailing. What is the cause and how can I fix it?
Answer: Peak tailing is typically caused by secondary interactions between the analyte and the stationary phase or by issues with the mobile phase pH.
-
Causality & Explanation: The hydroxyl group on your molecule can interact with residual, acidic silanol groups on the surface of standard silica-based C18 columns. This strong, secondary interaction slows down a portion of the analyte molecules, causing them to elute later and create a "tail." Additionally, if the mobile phase pH is not properly controlled, the ionization state of the pyrimidinol can vary, leading to mixed retention mechanisms and poor peak shape.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: The hydroxyl group on the pyrimidine ring has a pKa. Buffering the mobile phase to be at least 1-2 pH units away from the analyte's pKa will ensure a single ionization state and minimize tailing.[7][8] Phosphate or acetate buffers are common choices.[8]
-
Use a High-Purity, End-Capped Column: Modern columns are often "end-capped" to block most of the residual silanol groups. Switching to a column specifically designed for polar compounds or one with advanced end-capping can significantly improve peak shape.
-
Consider an Alternative Stationary Phase: If a C18 column continues to give poor results, a phenyl-hexyl or a pentafluorophenyl (PFP/F5) phase can offer alternative selectivity through π-π interactions, which may be more favorable for the aromatic pyrimidine ring.[7]
-
Question: I'm struggling to separate a critical impurity that co-elutes or is poorly resolved from the main peak. How can I improve the resolution?
Answer: Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k') of your separation.
-
Causality & Explanation: Poor resolution means the chromatographic system cannot sufficiently distinguish between the main compound and the impurity. This can be due to very similar chemical properties (polarity, size) or suboptimal chromatographic conditions.
-
Troubleshooting Steps:
-
Optimize the Organic Modifier: If you are using acetonitrile, try switching to methanol or a mixture of both. Methanol is a hydrogen-bond acceptor and donor and can alter the selectivity for compounds with polar groups like yours.
-
Adjust the Gradient Slope: For gradient methods, decreasing the slope (i.e., making the gradient longer and shallower) gives the analytes more time to interact with the stationary phase, often improving the separation of closely eluting peaks.
-
Change the Stationary Phase: This is the most powerful way to change selectivity. An impurity that co-elutes on a C18 column may separate well on a Phenyl or embedded polar group (EPG) column due to different retention mechanisms.[7][8]
-
Modify the Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, although it typically reduces retention times. Ensure your laboratory temperature is stable, as fluctuations can cause retention time drift.[9]
-
Question: My chromatogram has "ghost peaks," especially during gradient runs. Where are they coming from?
Answer: Ghost peaks are spurious peaks that are not part of your sample. They usually originate from contamination in the mobile phase, the injector, or carryover from a previous injection.[10]
-
Causality & Explanation: In gradient elution, the solvent strength increases over time. Contaminants that have adsorbed to the column head under weak solvent conditions can be eluted as the organic concentration rises, appearing as broad peaks.
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Always use HPLC or LC-MS grade solvents and additives.[5] Lower-grade solvents can contain impurities that cause baseline noise and ghost peaks.
-
Prepare Fresh Mobile Phase: Do not let mobile phases sit for extended periods, as they can absorb contaminants from the air or support microbial growth.
-
Perform a Blank Gradient Run: Run your gradient method with no injection. If the ghost peaks are still present, the source is your system or mobile phase. If they disappear, the source is your sample solvent or carryover.
-
Implement a Strong Needle Wash: Ensure your autosampler's needle wash step uses a solvent strong enough (e.g., a high percentage of organic solvent) to clean the needle and injection port between runs.[11]
-
Troubleshooting HPLC Peak Shape
Caption: A workflow for diagnosing and solving common HPLC peak shape problems.
Part 2: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Issues
For definitive structural identification of unknown impurities, MS and NMR are indispensable.
Question: I need to identify an unknown impurity using LC-MS, but I'm not getting a clear molecular ion peak. What should I try?
Answer: Failure to observe a molecular ion is often related to poor ionization efficiency or in-source fragmentation.
-
Causality & Explanation: Electrospray ionization (ESI), the most common LC-MS interface, requires the analyte to be charged in solution. The pH of your mobile phase and the chemical nature of your analyte heavily influence this. This compound can act as both a proton acceptor (at the ring nitrogens) and a proton donor (at the hydroxyl group). If the mobile phase conditions are not optimal, ionization will be inefficient. The trifluoromethyl group can also influence fragmentation patterns.[12]
-
Troubleshooting Steps:
-
Optimize Mobile Phase Additives: For positive ion mode (ESI+), add a small amount (0.1%) of formic acid or ammonium formate to the mobile phase to promote protonation. For negative ion mode (ESI-), add 0.1% ammonium hydroxide or acetate to promote deprotonation of the hydroxyl group.
-
Try an Alternative Ionization Source: If ESI fails, Atmospheric Pressure Chemical Ionization (APCI) is an excellent alternative for less polar or less easily charged molecules. It often yields a strong protonated molecule [M+H]⁺.
-
Reduce In-Source Fragmentation: Lower the fragmentor or cone voltage in your MS source settings. High voltages can cause the molecule to fragment before it is detected, leading to the absence of a clear molecular ion.
-
Question: How can I leverage ¹⁹F NMR to analyze my impure sample?
Answer: ¹⁹F NMR is a highly specific and powerful tool for any fluorine-containing compound, offering a wide chemical shift range and high sensitivity.[13][14]
-
Causality & Explanation: The ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, making it easy to detect by NMR. Since fluorine is not naturally abundant in most solvents or common organic molecules, the ¹⁹F NMR spectrum is often very "clean," with signals only from your target compound and any fluorine-containing impurities.[15]
-
Application & Protocol:
-
Qualitative Analysis: A simple ¹⁹F NMR spectrum can serve as a fingerprint. The presence of more than one signal (assuming no complex coupling) indicates the presence of multiple fluorine-containing species.
-
Quantitative Analysis (qNMR): You can accurately determine the purity of your sample or the concentration of a fluorine-containing impurity. This is done by adding a known amount of a stable, non-reactive fluorine-containing internal standard (e.g., trifluoroacetic acid or fluorobenzene) to your sample. The purity of your compound can be calculated by comparing the integration of its ¹⁹F signal to the integration of the standard's signal.[16] This method is highly reliable because signal intensity is directly proportional to the number of fluorine nuclei.[16]
-
Orthogonal Analytical Techniques for Impurity Profiling
Caption: The relationship between orthogonal analytical techniques for comprehensive analysis.
Experimental Protocols
Protocol 1: Standardized RP-HPLC-UV Method for Purity Assessment
This protocol provides a robust starting point for developing a purity method. Validation should be performed according to ICH guidelines.[6]
1. Materials and Reagents:
-
HPLC or UHPLC system with UV detector
-
Reference Standard: this compound, >99% purity
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Water, HPLC or LC-MS grade
-
Formic Acid (FA), LC-MS grade
2. Chromatographic Conditions (Starting Parameters):
| Parameter | Recommended Condition | Rationale |
| Column | High-purity, end-capped C18, 100 x 2.1 mm, 1.8 µm | Provides good retention for moderately polar compounds and minimizes silanol interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure consistent protonation of the analyte.[17] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic modifier for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 10 minutes | A standard screening gradient to elute compounds across a wide polarity range. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times. |
| Detection (UV) | 254 nm or at λmax of analyte | 254 nm is a common wavelength for aromatic systems; determine λmax for best sensitivity. |
| Injection Vol. | 2 µL | A small volume minimizes potential for column overload. |
3. Sample Preparation:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in 50:50 Acetonitrile:Water.
-
From the stock, prepare a working standard at 0.1 mg/mL using the same diluent.
-
Prepare the impure sample to be tested at a target concentration of 0.1 mg/mL in the same diluent.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
4. Data Analysis:
-
Inject the working standard to determine the retention time and peak area of the main component.
-
Inject the sample solution.
-
Calculate the purity of the sample using the area percent method: Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. This compound | 100991-09-1 | FT104749 [biosynth.com]
- 3. scbt.com [scbt.com]
- 4. CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol - Google Patents [patents.google.com]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Developing HPLC Methods [sigmaaldrich.com]
- 8. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. researchgate.net [researchgate.net]
- 12. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 13. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 15. international-pharma.com [international-pharma.com]
- 16. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijrpr.com [ijrpr.com]
Navigating the Challenges of Trifluoromethylpyrimidine Derivatives: A Technical Support Guide
For Immediate Release
Researchers and drug development professionals working with trifluoromethylpyrimidine derivatives now have a dedicated resource to address the common challenge of cytotoxicity. This technical support center provides a comprehensive guide, from frequently asked questions to in-depth troubleshooting protocols, designed to mitigate toxicity and enhance the therapeutic potential of these promising compounds.
Abstract
Trifluoromethylpyrimidine derivatives are a significant class of compounds in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, antifungal, and antiviral properties.[1][2][3] The inclusion of the trifluoromethyl (CF3) group can enhance metabolic stability and binding affinity.[4] However, cytotoxicity is a frequent hurdle in their development. This guide, structured as a technical support center, offers researchers practical, evidence-based strategies to understand and reduce the cytotoxicity of these derivatives. It covers key mechanistic insights, medicinal chemistry approaches for structural modification, and detailed experimental protocols for cytotoxicity assessment.
Frequently Asked Questions (FAQs)
Q1: Why are my trifluoromethylpyrimidine derivatives showing high cytotoxicity?
High cytotoxicity can stem from several factors:
-
Off-target activity: The compound may be interacting with unintended biological targets, disrupting essential cellular processes.
-
Metabolic activation: The derivative might be metabolized into a reactive or toxic species.[5][6]
-
Mechanism of action: For anticancer agents, high cytotoxicity against cancer cell lines is desired, but significant toxicity to normal cells indicates a lack of selectivity.[7][8]
-
Physicochemical properties: Poor solubility can lead to compound precipitation and non-specific toxicity in cell-based assays.
Q2: What are the first troubleshooting steps I should take when encountering unexpected cytotoxicity?
-
Confirm Compound Identity and Purity: Use analytical techniques like NMR and LC-MS to verify the structure and purity of your compound. Impurities can be a source of toxicity.
-
Dose-Response Curve: Generate a comprehensive dose-response curve in your primary cell line to determine the IC50 (half-maximal inhibitory concentration).
-
Test in a Non-Target Cell Line: Assess cytotoxicity in a normal, non-cancerous cell line to evaluate selectivity.[8]
-
Solubility Check: Visually inspect your compound in culture media for any signs of precipitation.
Q3: What are the most common assays to measure cytotoxicity?
Several assays are available, each with its own principle:
-
Metabolic Assays (e.g., MTT, MTS, XTT): These colorimetric assays measure the metabolic activity of viable cells.[9][10][11]
-
Membrane Integrity Assays (e.g., LDH Release): These assays quantify the release of lactate dehydrogenase (LDH) from damaged cells, indicating compromised membrane integrity.[9][12]
-
Apoptosis Assays: Methods like Annexin V/Propidium Iodide staining can differentiate between apoptotic and necrotic cell death.[11]
Troubleshooting Guide: In-Depth Strategies to Reduce Cytotoxicity
When initial troubleshooting does not resolve the issue, a more systematic approach to structural modification is necessary. The following sections detail medicinal chemistry strategies to mitigate cytotoxicity, grounded in structure-activity relationship (SAR) principles.
Strategy 1: Modification of the Trifluoromethyl Group
The highly lipophilic and electron-withdrawing nature of the CF3 group can contribute to toxicity.[4] Consider these modifications:
-
Bioisosteric Replacement: Replacing the CF3 group with other electron-withdrawing groups or lipophilic moieties can sometimes maintain potency while reducing toxicity.[13][14][15][16] Common bioisosteres include:
-
Positional Isomerism: Shifting the position of the CF3 group on the pyrimidine ring can alter the molecule's interaction with off-targets and metabolic enzymes.
Experimental Workflow for Evaluating CF3 Modifications
Caption: Workflow for CF3 Modification Strategy.
Strategy 2: Alterations to the Pyrimidine Core and Substituents
Modifying the pyrimidine scaffold and its substituents can influence the molecule's overall physicochemical properties and its susceptibility to metabolic activation.
-
Introduction of Polar Groups: Adding polar functional groups (e.g., -OH, -NH2, -COOH) can decrease lipophilicity, which may reduce off-target effects and improve pharmacokinetic properties.
-
Blocking Metabolic Hotspots: If metabolic activation is suspected, identify potential sites of metabolism (e.g., unsubstituted aromatic rings) and block them by introducing inert groups like fluorine. This can prevent the formation of reactive metabolites.[5][6]
-
Structure-Activity Relationship (SAR) Exploration: Systematically modify substituents on the pyrimidine ring to understand their contribution to both activity and toxicity.[5][17] For instance, explore different linkers or side chains attached to the core.[1]
Table 1: Example SAR Data for Hypothetical Derivatives
| Compound | R1 Group | R2 Group | Target IC50 (nM) | Normal Cell CC50 (nM) | Selectivity Index (SI = CC50/IC50) |
| Parent | -H | -Phenyl | 50 | 200 | 4 |
| Analog 1 | -F | -Phenyl | 60 | 1000 | 16.7 |
| Analog 2 | -H | -Pyridyl | 75 | 800 | 10.7 |
| Analog 3 | -H | -Phenyl-OH | 100 | >5000 | >50 |
This table illustrates how modifications can impact potency and selectivity. Analog 3, with an added hydroxyl group, shows a significant improvement in the selectivity index.
Strategy 3: Prodrug and Formulation Approaches
If intrinsic cytotoxicity remains an issue, consider strategies that alter the drug's delivery and release.
-
Prodrug Design: A prodrug is an inactive form of a drug that is metabolized into the active form in the body. This approach can be used to improve solubility, reduce off-target toxicity, and target specific tissues.
-
Advanced Formulation: Utilizing drug delivery systems like nanoparticles, liposomes, or micelles can enhance solubility, control the release of the compound, and potentially target it to the desired site of action, thereby reducing systemic toxicity.[18]
Detailed Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Assessment
This protocol provides a standard method for evaluating the cytotoxic effects of your compounds.[19]
Materials:
-
96-well cell culture plates
-
Your chosen cell lines (e.g., a cancer cell line and a normal cell line)
-
Complete cell culture medium
-
Trifluoromethylpyrimidine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of your compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Visualizing the Cytotoxicity Assessment Workflow
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
By systematically applying these troubleshooting strategies and experimental protocols, researchers can effectively address the challenge of cytotoxicity in trifluoromethylpyrimidine derivatives, paving the way for the development of safer and more effective therapeutic agents.
References
-
Tseng, C.-C., Baillie, G., Donvito, G., Mustafa, M. A., Juola, S. E., Zanato, C., Massarenti, C., Dall’Angelo, S., Harrison, W. T. A., Lichtman, A. H., Ross, R. A., Zanda, M., & Greig, I. R. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5049–5062. [Link]
-
Tseng, C.-C., Baillie, G., Donvito, G., Mustafa, M. A., Juola, S. E., Zanato, C., Massarenti, C., Dall’Angelo, S., Harrison, W. T. A., Lichtman, A. H., Ross, R. A., Zanda, M., & Greig, I. R. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications. [Link]
-
ResearchGate. (n.d.). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs) | Request PDF. Retrieved from [Link]
-
Tseng, C. C., Baillie, G., Donvito, G., Mustafa, M. A., Juola, S. E., Zanato, C., Massarenti, C., Dall'Angelo, S., Harrison, W. T., Lichtman, A. H., Ross, R. A., Zanda, M., & Greig, I. R. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed. [Link]
-
Enzo Life Sciences. (n.d.). Cytotoxicity Assays | Life Science Applications. Retrieved from [Link]
-
Tseng, C. C., Baillie, G., Donvito, G., Mustafa, M. A., Juola, S. E., Zanato, C., Massarenti, C., Dall'Angelo, S., Harrison, W. T. A., Lichtman, A. H., Ross, R. A., Zanda, M., & Greig, I. R. (2019). The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository. [Link]
-
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
-
MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
-
ResearchGate. (n.d.). Medicinal Chemistry: What strategies can be employed to design drug molecules that overcome multidrug resistance in cancer cells?. Retrieved from [Link]
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RSC Publishing. (2025, October 1). Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). Retrieved from [Link]
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Technology Networks. (2023, March 1). New Approach Reduces Drug Resistance and Toxicity. Retrieved from [Link]
-
PubMed. (2008, December 1). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. Retrieved from [Link]
-
Wróbel, A., Arbaś, A., Czarnomysy, R., Dzięcioł, P., Maj, E., Wujec, M., & Bielawski, K. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 481. [Link]
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ResearchGate. (n.d.). Designing Drugs to Avoid Toxicity | Request PDF. Retrieved from [Link]
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American Chemical Society. (n.d.). Medicinal Chemistry Strategies to Mitigate Preclinical Safety Risks in Drug Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. Retrieved from [Link]
-
Wu, J., Zhang, Z., Liu, X., Han, C., Gao, J., & Wang, Q. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 935579. [Link]
-
Wu, J., Yu, X., Liu, X., Han, C., Gao, J., & Wang, Q. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103521. [Link]
-
PubMed. (n.d.). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Designing of Trifluoromethyl Substituted Pyrimidine Pharmacophore for Antiprostate Activity through a Collective Computational Approach. Retrieved from [Link]
-
Wu, J., Zhang, Z., Liu, X., Han, C., Gao, J., & Wang, Q. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 935579. [Link]
-
ResearchGate. (n.d.). (PDF) Green Synthesis, Antimicrobial Activity and Cytotoxicity of Novel Fused Pyrimidine Derivatives Possessing a Trifluoromethyl Moiety. Retrieved from [Link]
-
Li, Y., Wan, Y., Liu, Y., Zhang, Y., Tang, S., & Chen, Y. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2415–2426. [Link]
-
ResearchGate. (n.d.). Structure–activity relationship (SAR) model for the activity of the designed derivatives. Substituents anchored on the main scaffold with cytotoxic activities. Retrieved from [Link]
Sources
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- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Dosage for In Vivo Studies with Pyrimidine Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of dosage optimization for in vivo studies involving pyrimidine compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during your in vivo experiments in a question-and-answer format.
Issue 1: High inter-animal variability or lack of reproducible results.
-
Question: We are observing significant variation in tumor growth inhibition and survival rates between animals in the same treatment group. What could be the cause?
-
Answer: Poor reproducibility in in vivo studies with pyrimidine compounds can stem from several factors. A primary concern is the stability of the compound, especially if dissolved in vehicles like DMSO, where some pyrimidine derivatives can degrade.[1] Additionally, the choice of animal model is critical for clinical relevance; xenograft models are useful for assessing direct anti-tumor activity, while syngeneic models are essential for evaluating the compound's interaction with the immune system.[2] Inconsistent dosing volumes or techniques can also contribute to variability. Ensure precise administration and consider the pharmacokinetic and pharmacodynamic (PK/PD) properties of your compound to establish an optimal dosing regimen.[2]
Issue 2: Unexpected toxicity or adverse effects at presumed therapeutic doses.
-
Question: Our pyrimidine compound is causing significant weight loss and other signs of toxicity in our animal models, even at doses derived from in vitro IC50 values. Why is this happening?
-
Answer: A direct translation from in vitro cytotoxicity to in vivo dosage is often not feasible. It is crucial to determine the Maximum Tolerated Dose (MTD) through a dose-range finding study before commencing efficacy experiments.[3] The MTD is defined as the dose that produces more than 20% body weight loss in 10% of the animals.[3] Toxicity can also be influenced by the route of administration, as bioavailability can differ significantly between oral, intravenous, or subcutaneous delivery.[4] A thorough safety assessment, including daily observation for clinical signs of toxicity, is essential.[2]
Issue 3: Poor compound solubility leading to administration difficulties and variable exposure.
-
Question: Our pyrimidine compound has low aqueous solubility, making it difficult to prepare a stable formulation for in vivo administration. How can we address this?
-
Answer: Poor solubility is a common challenge with pyrimidine derivatives.[5] Several strategies can be employed to improve solubility. For ionizable compounds, adjusting the pH of the vehicle can be effective.[6] The use of co-solvents like PEG-400 or complexation agents such as HP-β-Cyclodextrin can also significantly enhance aqueous solubility.[6] In some cases, developing a prodrug or utilizing nanosystem approaches like liposomes or albumin nanoparticles can overcome solubility issues and improve pharmacokinetic properties.[5][6]
Frequently Asked Questions (FAQs)
Q1: How do I determine a starting dose for my in vivo study?
A1: A literature review for similar pyrimidine compounds is a good starting point.[4] If no data is available, a dose-range finding study is recommended.[3] A common approach is to start with a low dose and gradually increase it while monitoring for adverse effects and efficacy.[4] The "up-and-down method" is a frequently used strategy for determining the LD50 (median lethal dose).[2]
Q2: What are the key parameters to monitor during an in vivo efficacy study with a pyrimidine compound?
A2: Key efficacy endpoints typically include tumor growth inhibition, reduction in tumor volume, and increased survival time.[2] It is also crucial to monitor for toxicity by measuring body weight 2-3 times per week and observing the animals daily for any clinical signs of distress (e.g., changes in behavior, appetite, or posture).[2]
Q3: How can I translate a dose from one animal species to another or to humans?
A3: Body Surface Area (BSA) normalization is a commonly used method for interspecies dose translation.[4] Allometric scaling, which considers physiological time and body mass differences between species, is another approach often used to estimate a starting dose for a new compound.[4]
Q4: What are some common mechanisms of action for pyrimidine compounds?
A4: Pyrimidine analogs can act through various mechanisms, including the inhibition of DNA synthesis, kinase signaling, and microtubule dynamics.[2] Many pyrimidine derivatives function as antimetabolites by interfering with or competing with nucleoside triphosphates in the synthesis of DNA or RNA.[7]
Data Presentation
Table 1: In Vitro Cytotoxicity of Selected Pyrimidine Derivatives
| Compound Class | Cell Line | Assay Type | IC50 / Activity | Reference |
| Pyrido[2,3-d]pyrimidine | MCF-7 | Cytotoxicity | 0.57 - 3.15 µM | [8] |
| Pyrido[2,3-d]pyrimidine | HepG2 | Cytotoxicity | 0.99 - 4.16 µM | [8] |
| Thiazolo[3,2-a]pyrimidine | - | p38α MAPK Inhibition | ~8.5 µM | [8] |
| Pyrimidine Derivative | THP-1 | Cytotoxicity | 30-60% inhibition at 50-100 µM | [8] |
| Pyrimidine-2,4-dione | HeLa | Cytotoxicity | GI50: 0.03 µM | [9] |
| Pyrimidine-2,4-dione | MCF-7 | Cytotoxicity | GI50: 0.05 µM | [9] |
Table 2: In Vivo Efficacy and Dosage of Selected Pyrimidine Compounds
| Compound Class | Animal Model | Dosing Regimen | Efficacy Endpoint | Reference |
| Pyrazolo[1,5-a]pyrimidine | Rat | ED50 = 35 mg/kg | Edema Inhibition | |
| 4,6-diethoxypyrimidine | Rat | 50 and 70 mg/kg (oral) | Anti-inflammatory Activity | [8] |
| Pyrimidine Derivative | Mouse | Not specified | Acceptable toxicity at 800 mg/kg (oral) | [10] |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model for Anti-Tumor Activity
-
Cell Preparation: Culture human cancer cell lines (e.g., A549, MCF-7, HCT-116) under standard conditions.[2] Harvest cells and resuspend in a suitable medium at a concentration of 5 x 10^6 cells/0.1 mL.[2]
-
Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension into the right flank of immunodeficient mice (e.g., nude, SCID).[2]
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).[2] Measure tumor dimensions with calipers every 2-3 days and calculate the volume using the formula: Volume = (length x width²) / 2.[2]
-
Animal Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups (n=5-10 mice per group).[2]
-
Compound Administration: Administer the pyrimidine compound and vehicle control according to the predetermined dosing schedule and route.
-
Efficacy and Toxicity Monitoring: Continue to measure tumor volume and body weight 2-3 times per week.[2]
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or if significant toxicity is observed.[2] Collect tumors and major organs for further analysis.[2]
Protocol 2: Determination of Median Lethal Dose (LD50)
-
Dose Selection: Based on in vitro cytotoxicity data and literature on similar compounds, select a range of doses. The up-and-down method is a common approach.[2]
-
Administration: Administer a single dose of the compound to an animal via the intended clinical route (e.g., intraperitoneal, oral).[2]
-
Observation: Observe the animal continuously for the first few hours and then periodically for up to 14 days for signs of toxicity and mortality.[2]
-
Dose Adjustment: If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.[2]
-
LD50 Calculation: The LD50 is calculated using a method such as Dixon's method based on the pattern of survival and mortality.[2]
Visualizations
Caption: A generalized workflow for in vivo evaluation of pyrimidine compounds.
Caption: A simplified diagram of a kinase signaling pathway often targeted by pyrimidine compounds.
Caption: A logical flowchart for troubleshooting common issues in in vivo studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. dctd.cancer.gov [dctd.cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
- 10. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Scale-Up of Trifluoromethylated Heterocycle Production
The incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, significantly enhancing the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] However, transitioning the synthesis of these valuable trifluoromethylated heterocycles from the laboratory bench to a production scale is fraught with challenges. This guide provides practical, field-proven insights to troubleshoot common issues and navigate the complexities of scale-up, ensuring robust and efficient production.
Troubleshooting Guide: From Bench to Bulk
This section addresses specific issues researchers and drug development professionals may encounter during the scale-up of trifluoromethylation reactions in a question-and-answer format.
Question: My trifluoromethylation reaction yield has dropped significantly upon scaling up. What are the likely causes and how can I rectify this?
Answer: A decrease in yield during scale-up is a common and multifaceted problem. The root cause often lies in changes to mass and heat transfer dynamics, as well as reagent stability and mixing efficiency.
-
Heat Transfer and Temperature Control: Exothermic trifluoromethylation reactions that are easily managed in a small flask can become difficult to control at a larger scale.[4] "Hot spots" can lead to side reactions and decomposition of reagents or products.
-
Solution: Employ a reactor with a higher surface-area-to-volume ratio, utilize a more efficient cooling system, and consider a slower, controlled addition of the trifluoromethylating agent. For highly exothermic reactions, transitioning to a continuous flow setup can provide superior temperature control.[4][5][6][7]
-
-
Mixing Inhomogeneity: Inadequate mixing in large reactors can lead to localized areas of high reagent concentration, promoting side reactions and reducing the overall yield.
-
Solution: Switch from magnetic stirring to overhead mechanical stirring to ensure thorough mixing in larger volumes.[8] The design of the stirrer (e.g., anchor, pitched-blade turbine) should be appropriate for the viscosity and volume of the reaction mixture.
-
-
Reagent Stability and Addition: Some trifluoromethylating agents are sensitive to prolonged reaction times or exposure to certain conditions that are more prevalent in a scaled-up batch process.
-
Solution: If using a thermally sensitive reagent, consider preparing it in situ or adding it portion-wise. For gaseous reagents like fluoroform (CHF₃), ensuring efficient gas dispersion is critical and can be challenging in large vessels.[9][10] Flow chemistry offers a significant advantage here by enabling precise control over gas-liquid reactions.[10][11]
-
Question: I'm observing the formation of significant byproducts that were not present in my small-scale reactions. How can I identify and mitigate these?
Answer: The appearance of new byproducts on scale-up often points to subtle changes in reaction conditions that favor alternative reaction pathways.
-
Common Side Reactions:
-
Over-reaction/Multiple Trifluoromethylations: In cases of poor mixing or localized high concentrations of the trifluoromethylating agent, multiple CF₃ groups may be added to the heterocycle.
-
Decomposition of Reagents: Elevated temperatures or prolonged reaction times can lead to the decomposition of the trifluoromethylating agent, generating reactive species that can lead to undesired byproducts. For instance, some reagents can generate difluorocarbene, leading to a cascade of side reactions.[12]
-
Solvent-Related Byproducts: The solvent can sometimes participate in side reactions, especially under more forcing conditions required for scale-up.
-
-
Mitigation Strategies:
-
Reaction Profiling: Conduct in-process reaction monitoring (e.g., via HPLC, UPLC, or NMR) to track the formation of byproducts over time. This can help identify the conditions under which they are formed.
-
Optimize Stoichiometry: Carefully re-optimize the stoichiometry of your reagents at the larger scale. It may be necessary to use a slight excess of one reagent to drive the reaction to completion and minimize the formation of byproducts from unreacted starting material.
-
Purification of Starting Materials: Ensure the purity of all starting materials and solvents, as impurities can sometimes catalyze side reactions that are only significant at a larger scale.
-
Question: My purification process has become a bottleneck, with poor separation and low recovery. How can I improve the downstream processing of my trifluoromethylated heterocycle?
Answer: Purification is a critical and often challenging aspect of scaling up the production of trifluoromethylated heterocycles. What works on a gram scale may not be practical or efficient at the kilogram scale.
-
Crystallization vs. Chromatography: While column chromatography is a workhorse in the research lab, it is often not economically viable for large-scale production.
-
Solution: Focus on developing a robust crystallization procedure. This may involve extensive solvent screening and optimization of cooling profiles. Seeding the crystallization can also be crucial for obtaining a consistent and pure product.
-
-
Managing Impurities: The impurity profile may change on scale-up, requiring a different purification strategy.
-
Solution: Identify the major impurities and devise a strategy to remove them. This could involve an acidic or basic wash to remove ionizable impurities, or a pre-purification step like a slurry wash.
-
-
Product Isolation: The physical form of the product can impact its ease of isolation.
-
Solution: Aim for a crystalline solid that is easily filtered and dried. If the product is an oil, consider converting it to a solid salt if it has a suitable functional group.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up trifluoromethylation reactions?
A1: Safety is paramount during scale-up.[8][13] Key considerations include:
-
Thermal Hazards: Many trifluoromethylation reactions are exothermic.[4] A thorough thermal hazard evaluation (e.g., using reaction calorimetry) is essential to understand the potential for a thermal runaway.[4][13]
-
Reagent Handling: Many trifluoromethylating agents are toxic, corrosive, or moisture-sensitive.[14] Ensure appropriate personal protective equipment (PPE) is used and that all transfers are performed in a well-ventilated area, preferably in a closed system.
-
Pressure Generation: Some reactions may generate gaseous byproducts, leading to a pressure buildup in a closed reactor. Ensure the reactor is equipped with a pressure relief system.
-
Quenching: The quenching of reactive trifluoromethylating agents must be done carefully and in a controlled manner to avoid a sudden exotherm or gas evolution.
Q2: When should I consider transitioning from a batch process to a continuous flow process for trifluoromethylated heterocycle production?
A2: Continuous flow chemistry offers several advantages for the synthesis of trifluoromethylated heterocycles, particularly at scale.[4][5][6][7][15] Consider transitioning to flow if you are facing any of the following challenges:
-
Poorly controlled exotherms: Flow reactors have a much higher surface-area-to-volume ratio, allowing for superior heat transfer and precise temperature control.[4]
-
Use of hazardous reagents: Flow chemistry allows for the in-situ generation and immediate consumption of hazardous reagents, minimizing their inventory.
-
Gas-liquid reactions: Flow reactors provide excellent mixing and interfacial contact for reactions involving gaseous reagents like fluoroform.[10]
-
Difficulties with scale-up: Flow chemistry can simplify scale-up, as production can often be increased by simply running the reactor for a longer period or by "numbering up" (running multiple reactors in parallel).[16]
-
Photochemical reactions: For trifluoromethylations that are initiated by light, flow reactors ensure uniform irradiation of the reaction mixture, leading to more consistent results and higher efficiency.[16][17][18]
Q3: How do I choose the right trifluoromethylating agent for my scale-up process?
A3: The choice of trifluoromethylating agent is a critical decision that impacts cost, safety, and efficiency.[2][19]
-
Cost and Availability: For large-scale production, the cost of the reagent is a major factor. Reagents like trifluoroacetic acid (TFA) and its anhydride (TFAA) are inexpensive and readily available, making them attractive for industrial applications.[5][18][20][21][22]
-
Reaction Type: The choice of reagent will depend on the desired trifluoromethylation mechanism (nucleophilic, electrophilic, or radical).[23]
-
Nucleophilic: Ruppert-Prakash reagent (TMSCF₃) is a versatile nucleophilic trifluoromethylating agent.[3][14]
-
Electrophilic: Togni's and Umemoto's reagents are common electrophilic sources of the CF₃ group.[19]
-
Radical: Many modern methods utilize radical trifluoromethylation, which can be advantageous for late-stage functionalization.[17][18]
-
-
Process Safety: Consider the thermal stability and handling requirements of the reagent. Some reagents are more hazardous than others and may require specialized equipment for safe handling at scale.
Experimental Protocols
Protocol 1: General Procedure for Batch Trifluoromethylation of a Heterocycle using an Electrophilic Reagent (e.g., Togni's Reagent)
-
Reactor Setup: In a suitably sized, oven-dried glass reactor equipped with an overhead stirrer, thermocouple, nitrogen inlet, and condenser, add the heterocyclic starting material and a suitable solvent (e.g., acetonitrile, DMF).
-
Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes.
-
Reagent Addition: In a separate flask, dissolve the electrophilic trifluoromethylating agent (e.g., Togni's reagent) in the reaction solvent.
-
Controlled Addition: Slowly add the solution of the trifluoromethylating agent to the reactor via an addition funnel or syringe pump over a period of 1-2 hours, while maintaining the internal temperature at the desired setpoint (e.g., 25 °C) using a cooling bath.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by a suitable method (e.g., HPLC, TLC, or ¹⁹F NMR).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by crystallization or column chromatography.
Protocol 2: Illustrative Continuous Flow Trifluoromethylation Setup
This protocol describes a conceptual setup for a continuous flow trifluoromethylation.
-
Reagent Streams: Prepare two separate solutions:
-
Stream A: The heterocyclic substrate and any catalyst in a suitable solvent.
-
Stream B: The trifluoromethylating agent in the same solvent.
-
-
Pumping System: Use two high-pressure pumps to deliver the reagent streams at precise flow rates.
-
Mixing: The two streams are combined in a T-mixer to ensure rapid and efficient mixing.
-
Reactor Coil: The mixed stream then enters a heated or cooled reactor coil of a defined volume, which determines the residence time.
-
Back-Pressure Regulator: A back-pressure regulator is used to maintain the system at an elevated pressure, which can be beneficial for reactions involving gaseous intermediates or to prevent solvent boiling.
-
Collection: The product stream exits the reactor and is collected. In-line analysis (e.g., with IR or UV-Vis spectroscopy) can be used to monitor the reaction in real-time.
Visualizations
Diagram 1: Decision-Making Workflow for Troubleshooting Low Yield in Scale-Up
Caption: Troubleshooting workflow for addressing low yields in scale-up.
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Validation & Comparative
A Senior Application Scientist's Guide to Validating the Anticancer Activity of 2-(Trifluoromethyl)pyrimidin-5-ol
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the anticancer potential of the novel compound, 2-(Trifluoromethyl)pyrimidin-5-ol. We will delve into the rationale behind its selection, outline a robust, multi-faceted experimental plan for its evaluation, and compare its hypothetical performance against current standards of care in oncology. This document is designed to be a practical roadmap, grounded in scientific integrity and established methodologies.
The trifluoromethyl group is a cornerstone in modern medicinal chemistry, known for enhancing metabolic stability and bioavailability of drug candidates.[1] When incorporated into a pyrimidine scaffold, a core structure in many chemotherapeutic agents, it presents a compelling case for investigation. While direct studies on this compound are nascent, related compounds containing the 5-trifluoromethylpyrimidine moiety have demonstrated promising anticancer activities, including the inhibition of key signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway.[2] This guide, therefore, proposes a systematic approach to rigorously validate the anticancer efficacy of this specific molecule.
Proposed Mechanism of Action & Validation Strategy
Based on the known activities of structurally similar compounds, we hypothesize that this compound may exert its anticancer effects through the inhibition of critical cell signaling pathways involved in cell proliferation and survival. The following diagram illustrates a potential mechanism of action that will guide our validation studies.
Caption: Proposed mechanism of this compound.
To validate this hypothesis, a multi-tiered approach will be employed, beginning with in vitro screening to establish a foundational understanding of the compound's activity, followed by more complex in vivo studies to assess its efficacy in a physiological context.
In Vitro Validation Workflow
The initial phase of our investigation will focus on characterizing the direct effects of this compound on cancer cells in a controlled laboratory setting.[3][4][5] This stage is critical for determining the compound's potency and for selecting the most promising cancer types for further investigation.
Caption: In vitro validation workflow for anticancer activity.
Comparative In Vitro Efficacy
The primary metric for in vitro anticancer activity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. We will compare the IC50 values of this compound against standard-of-care chemotherapeutic agents in a panel of human cancer cell lines. For this guide, we will focus on colon and non-small cell lung cancer cell lines.
| Compound | HCT-116 (Colon Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| This compound | Hypothetical Data | Hypothetical Data |
| 5-Fluorouracil[6][7][8][9][10] | Known Literature Value | Known Literature Value |
| Oxaliplatin[6][7][8][9][10] | Known Literature Value | Not Applicable |
| Cisplatin[11][12][13][14][15] | Not Applicable | Known Literature Value |
| Paclitaxel[11][12][13][14] | Not Applicable | Known Literature Value |
Note: The IC50 values for this compound are to be determined experimentally.
Experimental Protocols: In Vitro Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[16][17][18] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[16]
-
Compound Treatment: Treat the cells with serial dilutions of this compound and comparator drugs for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16][17]
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20][21][22] During early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[19][20][21] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying necrotic and late apoptotic cells.[19][21]
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.[19][20]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add FITC-conjugated Annexin V and PI.[19][20]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[20]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.[19][20]
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[23][24][25][26][27] This provides insight into whether the compound induces cell cycle arrest.
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.[24][26]
-
Staining: Resuspend the fixed cells in a solution containing PI and RNase A.[23][24][26]
-
Incubation: Incubate for 30 minutes at room temperature.[24][26]
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.[23][24][26]
In Vivo Validation Workflow
Following promising in vitro results, the next crucial step is to evaluate the anticancer activity of this compound in a living organism.[28][29] Xenograft mouse models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical model for this purpose.[28][30][31][32]
Caption: In vivo validation workflow for anticancer efficacy.
Comparative In Vivo Efficacy
The primary endpoint in preclinical in vivo studies is typically Tumor Growth Inhibition (TGI).[33][34][35] This is a measure of how effectively a treatment slows down tumor growth compared to a control group.
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | Hypothetical Data | 0 | Hypothetical Data |
| This compound | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| 5-Fluorouracil (Colon Model) | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Cisplatin (Lung Model) | Hypothetical Data | Hypothetical Data | Hypothetical Data |
Note: All in vivo data is to be determined experimentally.
Experimental Protocol: Xenograft Mouse Model
Protocol:
-
Cell Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., HCT-116) into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor the mice until tumors reach an average volume of 100-150 mm³.
-
Randomization and Treatment: Randomize the mice into treatment groups (Vehicle control, this compound, and a standard-of-care comparator). Administer the treatments according to a predetermined schedule (e.g., daily, weekly).
-
Tumor Volume Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the volume using the formula: (Length x Width²) / 2.
-
Toxicity Assessment: Monitor the body weight and overall health of the mice throughout the study as a measure of treatment-related toxicity.
-
Study Endpoint: The study is typically concluded when the tumors in the control group reach a predetermined size, or after a set duration.
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.[33]
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the initial validation of this compound as a potential anticancer agent. The proposed in vitro and in vivo experiments will provide critical data on its efficacy and mechanism of action, allowing for a direct comparison with established chemotherapeutic drugs. Positive results from these studies would warrant further investigation, including more detailed mechanistic studies, pharmacokinetic and pharmacodynamic profiling, and evaluation in additional preclinical cancer models. The ultimate goal is to generate a robust data package to support the advancement of this promising compound into further stages of drug development.
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The Evolving Landscape of Antifungal Agents: A Comparative Analysis of 2-(Trifluoromethyl)pyrimidin-5-ol and Existing Therapeutics
For Immediate Release
In the persistent search for novel antifungal agents to combat the growing threat of drug-resistant fungal infections, the scientific community is increasingly exploring new chemical scaffolds. Among these, pyrimidine derivatives have emerged as a promising class of compounds with significant antifungal potential. This guide provides a comparative overview of 2-(Trifluoromethyl)pyrimidin-5-ol, a representative of the trifluoromethyl pyrimidine scaffold, against established antifungal drugs. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data, experimental methodologies, and a forward-looking perspective on the potential of this chemical class.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with a trifluoromethyl group and a hydroxyl group. While direct and extensive antifungal data for this specific molecule against human pathogens is limited in publicly accessible literature, the broader class of trifluoromethyl pyrimidine derivatives has demonstrated notable antifungal activity, primarily against plant pathogenic fungi. These findings suggest a potential for this scaffold to be developed into clinically relevant antifungal drugs. The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of drug candidates, making this a scaffold of significant interest.
Comparative Analysis with Existing Antifungal Agents
A meaningful comparison necessitates a clear understanding of the current antifungal arsenal. The most common classes of systemic antifungal drugs are the azoles, echinocandins, and polyenes.
| Feature | 2-(Trifluoromethyl)pyrimidine Derivatives (Inferred) | Azoles (e.g., Fluconazole) | Echinocandins (e.g., Caspofungin) | Polyenes (e.g., Amphotericin B) |
| Mechanism of Action | Potential disruption of endoplasmic reticulum (ER) homeostasis and the unfolded protein response. | Inhibition of lanosterol 14-α-demethylase, disrupting ergosterol synthesis. | Inhibition of β-(1,3)-D-glucan synthase, disrupting fungal cell wall synthesis. | Binding to ergosterol in the fungal cell membrane, leading to pore formation and cell leakage. |
| Spectrum of Activity | Broad-spectrum activity observed in derivatives against various fungi, including molds. | Broad-spectrum, but resistance is a growing concern, particularly in Candida species. | Active against Candida and Aspergillus species; not effective against Cryptococcus neoformans. | Broadest spectrum of activity, including yeasts, molds, and dimorphic fungi. |
| Resistance Mechanisms | Not yet characterized for this specific scaffold. | Upregulation of efflux pumps and mutations in the target enzyme. | Mutations in the FKS1 gene encoding the target enzyme. | Alterations in membrane sterol composition. |
| Toxicity Profile | Favorable initial cytotoxicity studies on some derivatives show limited mammalian cell toxicity. | Generally well-tolerated, but can cause liver toxicity. | Well-tolerated with minimal side effects. | Significant toxicity, including nephrotoxicity and infusion-related reactions. |
Quantitative Data on Antifungal Activity
Experimental Protocols
To facilitate further research and comparative studies, standardized experimental protocols are crucial.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Preparation of Fungal Inoculum: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density.
-
Preparation of Antifungal Agent: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth, typically observed as a clear well.
Cytotoxicity Assay: MTT Assay
This assay is used to assess the toxicity of the compound against mammalian cells.
-
Cell Culture: A human cell line (e.g., HepG2) is cultured in a suitable medium in a 96-well plate.
-
Compound Exposure: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce MTT to formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to determine the IC50 (the concentration that inhibits 50% of cell viability).
Visualizing Mechanisms and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Proposed mechanism of action for a novel pyrimidine-based antifungal scaffold.
Caption: A generalized workflow for determining the MIC of an antifungal agent.
Caption: Key structural features influencing the activity of pyrimidine-based antifungals.
Conclusion and Future Directions
While this compound itself requires further investigation to fully characterize its antifungal profile, the available evidence on related pyrimidine derivatives is highly encouraging. The potential for a novel mechanism of action targeting the endoplasmic reticulum could be a significant advantage in overcoming existing resistance mechanisms.[3][4] The favorable toxicity profiles observed in early studies of some derivatives also suggest a promising therapeutic window.
Future research should focus on a comprehensive screening of this compound and a library of its derivatives against a broad panel of clinically relevant fungal pathogens. In-depth mechanistic studies are needed to elucidate the precise molecular target(s) and pathways affected by these compounds. Furthermore, in vivo studies in animal models of fungal infections will be critical to assess their efficacy and pharmacokinetic properties. The trifluoromethyl pyrimidine scaffold represents a promising frontier in the development of next-generation antifungal therapies.
References
- 1. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 2. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) studies of 2-(Trifluoromethyl)pyrimidin-5-ol analogs
An In-Depth Guide to the Structure-Activity Relationships of 2-(Trifluoromethyl)pyrimidin-5-ol Analogs
Introduction: The Significance of the 2-(Trifluoromethyl)pyrimidine Scaffold
In the landscape of medicinal chemistry, the pyrimidine ring is a cornerstone, forming the structural basis for a multitude of biologically active molecules, including essential components of nucleic acids. The strategic incorporation of a trifluoromethyl (CF3) group onto this privileged scaffold has emerged as a powerful approach in modern drug design. The CF3 group's unique properties—high electronegativity, metabolic stability, and lipophilicity—can significantly enhance a molecule's pharmacological profile, improving its potency, selectivity, and pharmacokinetic properties.[1] Consequently, 2-(trifluoromethyl)pyrimidine derivatives have garnered substantial interest, demonstrating a broad spectrum of activities including anticancer, antifungal, antiviral, and kinase inhibitory effects.[2][3][4]
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on the this compound core. We will dissect how specific structural modifications influence biological outcomes, compare the performance of various analogs with supporting experimental data, and provide detailed protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the creation of novel therapeutic agents.
The Core Scaffold: A Platform for Therapeutic Innovation
The this compound structure serves as the foundational template. The inherent reactivity and electronic nature of the pyrimidine ring, combined with the potent influence of the CF3 group, create a molecule ripe for chemical exploration. The primary points for modification to generate diverse analogs are the hydroxyl group at position 5 and the hydrogen atoms at positions 4 and 6. Each modification allows for a systematic investigation of the chemical space to optimize interactions with specific biological targets.
The rationale behind generating analogs is to fine-tune the molecule's properties. Modifications can alter steric bulk, electronic distribution, and hydrogen bonding capabilities, all of which are critical for high-affinity binding to a target protein. Furthermore, these changes can modulate physicochemical properties like solubility and membrane permeability, which are essential for drug-likeness and in vivo efficacy.
Caption: Core structure of this compound and key modification sites.
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of 2-(trifluoromethyl)pyrimidine analogs is profoundly influenced by the nature and position of various substituents. Below, we compare SAR trends across different therapeutic applications.
Anticancer Activity
Trifluoromethyl-pyrimidine derivatives have shown significant promise as anticancer agents, with SAR studies revealing critical structural features for cytotoxicity.
-
Fused Thiazolo[4,5-d]pyrimidine Systems: A study on 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines revealed that substitutions at the 7-position are crucial for activity.[1] The conversion of a 7-oxo group to a 7-chloro group dramatically increased potency. Specifically, 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) was identified as the most active compound against a panel of human cancer cell lines.[1] This suggests that the chloro group acts as a key interaction moiety or a reactive handle for covalent modification of the target. Substitution on the 3-phenyl ring also modulated activity, indicating this position explores a pocket on the target protein.[1]
-
EGFR Inhibition: In a separate study, a series of novel trifluoromethyl-substituted pyrimidine derivatives were synthesized and evaluated for antitumor activity. Compound 17v from this series displayed potent anti-proliferative activity against H1975 non-small cell lung cancer cells (IC50 = 2.27 μM), which was superior to the control drug 5-FU.[5] Molecular docking studies suggested that compound 17v could be effectively embedded in the active pocket of the Epidermal Growth Factor Receptor (EGFR).[5] The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, mediated by the upregulation of Bax and p53 and downregulation of Bcl-2.[5]
Kinase Inhibition: Dual FLT3 and CHK1 Inhibitors
The 5-trifluoromethyl-2-aminopyrimidine scaffold has been successfully exploited to develop dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1), two important targets in oncology.
-
Conformational Restriction Strategy: Starting from a lead compound A , a series of analogs were designed using a conformational restriction strategy to improve potency and selectivity.[4] The SAR study revealed that the 2-aminopyrimidine core is essential for interacting with the hinge region of the kinases. Molecular docking showed hydrogen bonds forming with key residues like Cys694 in FLT3 and Cys87 in CHK1.[4]
-
Optimized Analog: Through systematic modifications, compound 30 was identified as a highly potent dual inhibitor with excellent potency against both wild-type and mutated FLT3.[4] Importantly, this compound exhibited high selectivity over the related kinase c-Kit and had low potential for hERG inhibition, a critical feature for cardiac safety.[4] This highlights a successful SAR campaign where iterative design led to a candidate with a promising preclinical profile.
Antifungal and Antiviral Activities
The versatility of the scaffold extends to antimicrobial applications.
-
Antifungal Activity: A series of trifluoromethyl pyrimidine derivatives bearing an amide moiety were synthesized and showed good in vitro antifungal activities against a range of plant pathogenic fungi.[2] For instance, compounds 5b, 5j, and 5l exhibited excellent activity against Botrytis cinerea, with inhibition rates comparable or superior to the commercial fungicide tebuconazole.[2] The SAR indicated that the nature of the amide substituent is a key determinant of antifungal spectrum and potency.
-
Antiviral Activity: In another study, trifluoromethyl pyrimidine derivatives were evaluated for their activity against Tobacco Mosaic Virus (TMV). Several compounds, including 5j and 5m , showed curative and protective activities superior to the commercial agent ningnanmycin.[3] Microscale thermophoresis experiments confirmed that compound 5m interacts directly with the TMV coat protein (TMV-CP), elucidating its mechanism of action.[3]
Quantitative SAR Data Summary
The table below summarizes the biological activities of representative this compound analogs and related derivatives, providing a clear comparison of their performance.
| Compound ID | Core Structure Modification | Target/Activity | Potency (IC50 / EC50 / % Inhibition) | Reference |
| 3b | Thiazolo[4,5-d]pyrimidine, 7-Chloro, 3-Phenyl | Anticancer (NCI-60) | Most active of the series | [1] |
| 17v | Phenyl-substituted pyrimidine | Anticancer (H1975 cells) | IC50 = 2.27 µM | [5] |
| 30 | 2-Aminopyrimidine derivative | FLT3-D835Y / CHK1 | IC50 ≤ 25 nM | [4] |
| 5j | Amide-linked derivative | Antifungal (B. cinerea) | 96.84% inhibition @ 50 µg/mL | [2] |
| 5j | Phenylsulfonamide derivative | Antiviral (TMV, curative) | EC50 = 126.4 µg/mL | [3] |
| 5m | Phenylsulfonamide derivative | Antiviral (TMV, protective) | EC50 = 103.4 µg/mL | [3] |
Experimental Protocols and Methodologies
The reliability of any SAR study hinges on robust and reproducible experimental methods. Below are detailed protocols for the synthesis and biological evaluation of these analogs, synthesized from the cited literature.
General Synthesis of 2-(Trifluoromethyl)pyrimidine Analogs
The synthesis of the pyrimidine core often starts from ethyl trifluoroacetoacetate, which undergoes cyclization, chlorination, and subsequent substitution reactions.
Caption: General synthetic workflow for 2-(Trifluoromethyl)pyrimidine analogs.
Step-by-Step Protocol:
-
Ring Closure: A mixture of ethyl trifluoroacetoacetate and a suitable cyclizing agent (e.g., urea, thiourea) is refluxed in a solvent like ethanol with a base (e.g., sodium ethoxide) to form the initial pyrimidinone or thioxopyrimidinone ring.[3]
-
Chlorination: The resulting pyrimidinone is treated with a chlorinating agent, such as phosphorus oxychloride (POCl3), often with gentle heating, to convert the hydroxyl/oxo groups into chloro groups, yielding a key intermediate like 4,6-dichloro-2-(trifluoromethyl)pyrimidine.[3]
-
Nucleophilic Substitution: This versatile intermediate is then reacted with various nucleophiles (amines, alcohols, thiols) to introduce diversity at the 4 and/or 6 positions. The regioselectivity of the reaction can often be controlled by temperature. For example, reaction at room temperature may favor substitution at the more reactive C4 position, while higher temperatures may lead to disubstitution.
Protocol for In Vitro Antiproliferative MTT Assay
This assay is a standard colorimetric method for assessing the cytotoxic effect of compounds on cancer cell lines.[5]
-
Cell Seeding: Human cancer cells (e.g., H1975, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The next day, the medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., from 0.1 to 100 µM). A vehicle control (e.g., DMSO) and a positive control (e.g., 5-FU) are included.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The MTT is reduced by viable cells to form purple formazan crystals.
-
Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The this compound scaffold and its derivatives represent a highly versatile and fruitful area for drug discovery. The structure-activity relationship studies summarized here demonstrate that subtle chemical modifications to this core can lead to profound changes in biological activity, enabling the development of potent and selective agents against a range of diseases.
Key SAR insights include:
-
The introduction of a chloro group at the 7-position of fused thiazolo[4,5-d]pyrimidine systems is a key strategy for enhancing anticancer activity.[1]
-
A 2-aminopyrimidine moiety serves as an effective hinge-binding element for kinase inhibitors, with further modifications leading to potent dual FLT3/CHK1 inhibitors.[4]
-
The addition of amide and sulfonamide functionalities can confer potent antifungal and antiviral properties, respectively.[2][3]
Future research in this area should focus on several key directions. First, the exploration of additional substitution patterns on the pyrimidine ring could uncover novel biological activities. Second, a deeper investigation into the mechanisms of action, particularly for the anticancer and antimicrobial compounds, will be crucial for rational drug design. Finally, promising lead compounds, such as the dual kinase inhibitor 30 , should be advanced into in vivo studies to evaluate their pharmacokinetic properties and therapeutic efficacy, paving the way for potential clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 3. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Trifluoromethylated Versus Non-Fluorinated Pyrimidines: A Guide for Drug Development Professionals
An objective comparison of how the strategic incorporation of a trifluoromethyl group into a pyrimidine scaffold can significantly alter its physicochemical properties, metabolic stability, and biological activity, supported by experimental data and detailed protocols.
The introduction of fluorine, and particularly the trifluoromethyl (-CF3) group, into molecular scaffolds is a widely adopted strategy in modern drug discovery. This guide provides a comparative analysis of trifluoromethylated pyrimidines against their non-fluorinated analogs, offering insights for researchers, scientists, and drug development professionals.
The Impact of Trifluoromethylation on Physicochemical Properties
The trifluoromethyl group is a potent electron-withdrawing moiety that can substantially influence a molecule's key physicochemical parameters, such as lipophilicity (LogP) and acidity (pKa). These changes are critical as they affect a drug candidate's solubility, permeability, and interaction with biological targets.
The -CF3 group significantly increases the lipophilicity of molecules.[1] This is due to its high electronegativity and the strength of the carbon-fluorine bond.[1][2][3] The C-F bond is one of the strongest in organic chemistry, contributing to the high metabolic stability of the trifluoromethyl group.[1]
| Property | Non-Fluorinated Pyrimidine (e.g., Uracil) | Trifluoromethylated Pyrimidine (e.g., 6-Trifluoromethyluracil) | Rationale for Change |
| Lipophilicity (LogP) | Generally lower | Significantly Higher | The -CF3 group is highly lipophilic, increasing the molecule's affinity for nonpolar environments.[1][3] |
| Acidity (pKa) | pKa of ~9.34 for Uracil | pKa of ~7.09 for 6-Trifluoromethyluracil[4] | The strong electron-withdrawing nature of the -CF3 group acidifies the N-H protons of the pyrimidine ring.[5] |
| Solubility in Water | 1 part in ~300 for 6-Methyluracil | 1 part in ~115 for 6-Trifluoromethyluracil[4] | While lipophilicity increases, the altered electronic properties and potential for different crystal packing can sometimes lead to counterintuitive changes in aqueous solubility. |
Comparative Metabolic Stability
A primary driver for incorporating -CF3 groups is to enhance metabolic stability.[2][6] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][2] By replacing a metabolically susceptible methyl group or hydrogen atom with a -CF3 group, that metabolic pathway can be effectively blocked.[2]
| Parameter | Non-Fluorinated Analog (e.g., Methyl-pyrimidine) | Trifluoromethylated Analog (e.g., CF3-pyrimidine) | Expected Outcome |
| Metabolic Half-life (t½) in vitro | Shorter | Longer[2] | Reduced rate of metabolism leads to slower clearance of the parent drug.[2] |
| Intrinsic Clearance (CLint) | Higher | Lower[2] | Blocking a primary site of metabolism reduces the liver's metabolic capacity for the compound.[2] |
| Number of Metabolites | Generally higher | Significantly reduced[2][7] | Inhibition of a major metabolic pathway limits the formation of downstream metabolites.[2] |
The protective effect of trifluoromethylation can extend beyond the immediate site of substitution, providing a "global" protective effect on the molecule.[7] Studies have shown that replacing a methyl group with a trifluoromethyl group can prevent hydroxylation at that position and also provide metabolic protection at other sites within the molecule.[7]
Visualizing the Impact and Workflow
To better understand the concepts discussed, the following diagrams illustrate the effects of trifluoromethylation and a typical experimental workflow for assessing metabolic stability.
Figure 1. Logical flow of trifluoromethylation's impact on pyrimidine properties.
Figure 2. Workflow for an in vitro liver microsomal stability assay.
Biological Activity Comparison
The introduction of a trifluoromethyl group can have varied effects on biological activity, depending on the specific target and the role of the substituted group in binding interactions. In some cases, trifluoromethylated pyrimidines have shown potent biological activities, including antifungal, insecticidal, and anticancer properties.[8][9]
For instance, certain novel trifluoromethyl pyrimidine derivatives have demonstrated excellent in vitro antifungal activity against various plant pathogenic fungi, with inhibition rates comparable to or better than the commercial fungicide tebuconazole.[8][9] Additionally, some compounds have exhibited moderate anticancer activities against cell lines such as PC3.[8][9]
However, the effect is not universally positive. The substitution can alter the molecule's conformation or electronic distribution in a way that is detrimental to binding with the intended biological target. Therefore, the impact on biological activity must be evaluated on a case-by-case basis.
Experimental Protocols
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a standard method to determine the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which contain key drug-metabolizing enzymes like CYPs.[10][11]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Methodology:
-
Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4) to a final protein concentration of approximately 0.5 mg/mL.[6][11] The test compound is added to the microsome suspension at a final concentration of typically 1 µM.[11][12]
-
Incubation: The mixture is pre-incubated at 37°C for 5-10 minutes.[6] The metabolic reaction is initiated by adding a solution containing the necessary cofactor, NADPH.[6][11] A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.[6][11]
-
Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, and 45 minutes).[11]
-
Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, typically acetonitrile, which also precipitates the microsomal proteins.[11]
-
Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the concentration of the parent drug remaining at each time point.[2][10]
-
Data Analysis: The natural logarithm of the percentage of the remaining parent drug is plotted against time. The slope of this plot's linear regression provides the elimination rate constant (k). The half-life is then calculated as t½ = 0.693 / k, and intrinsic clearance is calculated using the equation: CLint = (V/P) * k, where V is the incubation volume and P is the amount of microsomal protein.[2][6]
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[13][14] It uses a monolayer of differentiated Caco-2 cells, which mimic the epithelial barrier of the small intestine.[14][15]
Objective: To determine the apparent permeability coefficient (Papp) of a compound, which indicates its rate of transport across the intestinal epithelium.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in multi-well plates and cultured for approximately 21 days to allow them to differentiate and form a polarized monolayer with functional tight junctions.[14]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values above a certain threshold (e.g., ≥ 200 Ω x cm²) are used for the assay.[16]
-
Transport Study:
-
The cell monolayers are equilibrated with a pre-warmed transport buffer (e.g., Ringers buffer) at 37°C.[16]
-
A to B Transport (Apical to Basolateral): The test compound is added to the apical (A) side, which represents the intestinal lumen. Samples are taken from the basolateral (B) side (representing the blood) at various time points.[16]
-
B to A Transport (Basolateral to Apical): In a separate set of wells, the compound is added to the basolateral side, and samples are taken from the apical side to assess active efflux.[16]
-
-
Analysis: The concentration of the compound in the collected samples is quantified using LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. The ratio of Papp (B to A) / Papp (A to B) gives the efflux ratio, which can indicate if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[15]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 9. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. protocols.io [protocols.io]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 16. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Comparative Analysis of EGFR Tyrosine Kinase Inhibitors: Validating the Mechanism of Action of Gefitinib
This guide provides a comparative analysis of Gefitinib, a first-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), with other EGFR TKIs. It is intended for researchers, scientists, and drug development professionals to provide an objective comparison of performance with supporting experimental data.
Introduction to EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through activating mutations in the EGFR gene, is a key driver in the development and progression of various cancers, most notably Non-Small Cell Lung Cancer (NSCLC). EGFR Tyrosine Kinase Inhibitors (TKIs) are a class of targeted therapies that block the kinase activity of EGFR, thereby inhibiting downstream signaling pathways and suppressing tumor growth.
Gefitinib was one of the first EGFR TKIs to be developed and has been instrumental in the treatment of EGFR-mutant NSCLC. This guide will delve into the mechanism of action of Gefitinib and compare its performance with second and third-generation EGFR TKIs, such as Erlotinib, Afatinib, and Osimertinib.
Mechanism of Action of Gefitinib
Gefitinib is a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase. It selectively binds to the ATP-binding site in the intracellular domain of the EGFR, preventing autophosphorylation and the subsequent activation of downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. This ultimately leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.
Gefitinib is a synthetic anilinoquinazoline compound that functions as a competitive inhibitor of ATP at the tyrosine kinase domain of EGFR. This binding prevents the autophosphorylation of the receptor, which in turn blocks the activation of downstream signaling pathways crucial for cancer cell proliferation and survival. The primary pathways inhibited are the RAS-RAF-MEK-ERK pathway, which is mainly involved in cell proliferation, and the PI3K-AKT-mTOR pathway, which plays a significant role in cell survival and apoptosis resistance. Gefitinib is particularly effective in NSCLC patients whose tumors harbor activating mutations in the EGFR gene, such as deletions in exon 19 or the L858R point mutation in exon 21. These mutations lead to a constitutively active EGFR, making the cancer cells highly dependent on this pathway for their growth and survival.
Comparative Analysis of EGFR TKIs
This section compares Gefitinib with other EGFR TKIs, highlighting key differences in their mechanism, efficacy, and resistance profiles.
Comparative Data Summary
| Feature | Gefitinib (1st Gen) | Erlotinib (1st Gen) | Afatinib (2nd Gen) | Osimertinib (3rd Gen) |
| Binding | Reversible | Reversible | Irreversible | Irreversible |
| Target | EGFR | EGFR | EGFR, HER2, HER4 | EGFR (including T790M) |
| PFS (vs Chemo) | ~10.8 months | ~9.7 months | ~11.1 months | ~18.9 months |
| PFS (vs 1st Gen) | - | - | ~11.0 months | ~18.9 months |
| Common AEs | Rash, diarrhea | Rash, diarrhea | Diarrhea, rash, stomatitis | Diarrhea, rash, dry skin |
| Resistance | T790M, MET amp. | T790M, MET amp. | T790M, MET amp. | C797S, MET amp. |
PFS: Progression-Free Survival; AEs: Adverse Events; T790M, C797S: EGFR resistance mutations; MET amp.: MET gene amplification.
Detailed Comparison
-
First-Generation (Gefitinib, Erlotinib): These are reversible inhibitors of wild-type and activating mutant EGFR.[1] Their efficacy is similar, though Erlotinib is often considered slightly more potent. Both are largely ineffective against the T790M resistance mutation.[2]
-
Second-Generation (Afatinib): Afatinib is an irreversible inhibitor that targets not only EGFR but also other members of the ErbB family (HER2, HER4).[1] This broader activity was hypothesized to provide a more durable response. Clinical trials have shown a modest improvement in progression-free survival with afatinib compared to first-generation TKIs.
-
Third-Generation (Osimertinib): Osimertinib was specifically designed to be a potent and irreversible inhibitor of both sensitizing EGFR mutations and the T790M resistance mutation, while having lower activity against wild-type EGFR, which can reduce side effects. Clinical data from the FLAURA trial demonstrated a significant improvement in both progression-free and overall survival with osimertinib compared to first-generation TKIs in the first-line setting.
Experimental Protocols
To validate the mechanism of action of Gefitinib and compare its efficacy, several key experiments are typically performed.
Kinase Inhibition Assay
Objective: To determine the in vitro potency of Gefitinib in inhibiting EGFR kinase activity.
Protocol:
-
Recombinant human EGFR kinase domain is incubated with a peptide substrate and ATP in a reaction buffer.
-
Gefitinib, at various concentrations, is added to the reaction.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence polarization, or radiometric assays.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay
Objective: To assess the effect of Gefitinib on the proliferation of cancer cell lines with and without EGFR mutations.
Protocol:
-
EGFR-mutant (e.g., HCC827, PC-9) and EGFR wild-type (e.g., A549) lung cancer cell lines are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of Gefitinib or a vehicle control.
-
After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
The GI50 value (the concentration of drug that inhibits cell growth by 50%) is determined for each cell line.
Western Blot Analysis of Downstream Signaling
Objective: To confirm that Gefitinib inhibits the phosphorylation of EGFR and its downstream signaling proteins.
Protocol:
-
EGFR-mutant cells are treated with Gefitinib or a vehicle control for a short period (e.g., 1-2 hours).
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK.
-
Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence. A decrease in the ratio of phosphorylated to total protein for EGFR, AKT, and ERK in the Gefitinib-treated samples compared to the control indicates inhibition of the signaling pathway.
Conclusion
Gefitinib, as a first-generation EGFR TKI, has been a cornerstone in the targeted therapy of EGFR-mutant NSCLC. Its mechanism of action, centered on the competitive inhibition of the EGFR tyrosine kinase, is well-validated through a variety of in vitro and in vivo experimental models. While highly effective, the development of resistance, primarily through the T790M mutation, has led to the development of second and third-generation TKIs. The comparative analysis demonstrates a clear evolution in the design of EGFR inhibitors, with newer agents offering broader activity, the ability to overcome key resistance mechanisms, and improved clinical outcomes. This guide provides a framework for understanding and comparing the mechanisms of action of these important therapeutic agents.
References
- 1. First- and Second-Generation EGFR-TKIs Are All Replaced to Osimertinib in Chemo-Naive EGFR Mutation-Positive Non-Small Cell Lung Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
Cross-Validation of In Vitro and In Vivo Results for Pyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The journey of a potential drug candidate from the laboratory bench to clinical application is a rigorous process of validation. For pyrimidine derivatives, a class of heterocyclic compounds with broad therapeutic potential, establishing a strong correlation between in vitro activity and in vivo efficacy is a critical milestone. This guide provides an objective comparison of pyrimidine derivatives' performance in both settings, supported by experimental data, detailed protocols, and pathway visualizations to aid in the critical evaluation of these promising compounds.
Data Presentation: A Comparative Analysis of Anticancer Activity
The following tables summarize the quantitative data for two distinct classes of pyrimidine derivatives—pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines—showcasing their in vitro cytotoxicity and corresponding in vivo anti-tumor efficacy.
Table 1: In Vitro Cytotoxicity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |
| S7 | Medulloblastoma (Daoy) | ~15 | |
| S29 | Medulloblastoma (Daoy) | ~7.5 | |
| SI163 | Medulloblastoma (Daoy) | ~7.5 | |
| Compound 47 | Prostate Cancer (PC3) | Not specified | |
| Compound 48 | Prostate Cancer (PC3) | Not specified | |
| Compound 15 | Broad Spectrum (NCI-60) | 1.18 - 8.44 | |
| Compound 16 | Broad Spectrum (NCI-60) | 0.018 - 9.98 |
Table 2: In Vivo Efficacy of Pyrazolo[3,4-d]pyrimidine Derivatives in Xenograft Models
| Compound | Animal Model | Tumor Type | Dosage | Tumor Growth Inhibition | Reference |
| S7, S29, SI163 | Mouse | Medulloblastoma (Daoy) | Not specified | Significant | |
| Compound 47 | Mouse | Prostate Cancer (PC3) | Not specified | Significant | |
| Compound 48 | Mouse | Prostate Cancer (PC3) | Not specified | Significant |
Table 3: In Vitro Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4 | Breast Cancer (MCF-7) | 0.57 | |
| Compound 11 | Breast Cancer (MCF-7) | 1.31 | |
| Compound 4 | Liver Cancer (HepG2) | 1.13 | |
| Compound 11 | Liver Cancer (HepG2) | 0.99 | |
| Compound 6b | Prostate Cancer (PC-3) | Not specified | |
| Compound 8d | Breast Cancer (MCF-7) | Not specified |
Note: Some studies did not specify the exact dosage or percentage of tumor growth inhibition in the abstract, but reported significant anti-tumor activity.
Experimental Protocols: Methodologies for Key Experiments
To ensure reproducibility and critical evaluation of the presented data, detailed methodologies for the key in vitro and in vivo experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives and a vehicle control. Incubate for a further 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
In Vivo Xenograft Model
Xenograft models are instrumental in evaluating the anti-tumor efficacy of compounds in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Administer the pyrimidine derivatives or a vehicle control to the mice via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dosing schedule.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Efficacy Evaluation: At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the tumor volumes of the treated groups to the control group.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs are crucial for clear communication and understanding.
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.
Caption: PIM-1 kinase signaling pathway and its inhibition by pyrimidine derivatives.
A Comparative Analysis of a Novel Trifluoromethyl Pyrimidine Insecticide and Commercial Standards
For Immediate Release
This guide provides a comparative benchmark of a novel trifluoromethyl pyrimidine compound against established commercial insecticides. The analysis is intended for researchers, scientists, and professionals in the field of drug development and crop protection to evaluate the potential of this new chemical entity. Due to the absence of publicly available insecticidal data for 2-(Trifluoromethyl)pyrimidin-5-ol, this guide utilizes data for structurally related pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety as a proxy to forecast its potential efficacy.
Executive Summary
The development of new insecticides with novel modes of action is crucial to combat the growing issue of pest resistance. Pyrimidine derivatives, in particular, have shown significant promise in the agrochemical sector due to their broad-spectrum activity.[1][2] This guide presents available efficacy data for novel trifluoromethyl pyrimidine compounds and compares them with a range of commercial insecticides across different chemical classes. The comparison highlights the potential of this chemical family as a viable alternative in integrated pest management (IPM) programs.
Data Presentation: Comparative Efficacy
The following tables summarize the lethal concentration (LC50) and lethal dose (LD50) values of the proxy trifluoromethyl pyrimidine compounds and various commercial insecticides against several key agricultural pests. Lower values indicate higher toxicity to the target pest.
Table 1: Comparative LC50 Values of a Proxy Trifluoromethyl Pyrimidine Insecticide and Commercial Standards
| Insecticide Class | Active Ingredient | Target Pest | LC50 (mg/L) |
| Novel Pyrimidine (Proxy) | Compound U7 | Mythimna separata | 3.57 [3] |
| Novel Pyrimidine (Proxy) | Compound U8 | Mythimna separata | 4.22 [3] |
| Pyrethroid | Flufenerim | Mythimna separata | 3.14[3] |
| Neonicotinoid | Imidacloprid | Aphis fabae | 1.46[1] |
| Neonicotinoid | Thiamethoxam | Myzus persicae | 0.34[1] |
| Novel Pyrimidine (Proxy) | Compound U7 | Aphis medicagini | Not Reported |
| Novel Pyrimidine (Proxy) | Compound U8 | Aphis medicagini | Not Reported |
| Novel Pyrimidine (Proxy) | Compound U7 | Tetranychus cinnabarinus | Not Reported |
| Novel Pyrimidine (Proxy) | Compound U8 | Tetranychus cinnabarinus | Not Reported |
| Acaricide | Fluacrypyrim | Tetranychus cinnabarinus | 4.178[4] |
*Compound U7: 5-chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine *Compound U8: 5-bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine
Table 2: LC50/LD50 Values of Common Commercial Insecticides Against Major Agricultural Pests
| Insecticide Class | Active Ingredient | Target Pest | LC50/LD50 |
| Organophosphate | Chlorpyrifos | Spodoptera frugiperda | LC50: 199-377 mg/L |
| Carbamate | Methomyl | Spodoptera frugiperda | LC50: 18-73 mg/L |
| Pyrethroid | Deltamethrin | Spodoptera frugiperda | LC50: 70-541 mg/L |
| Avermectin | Emamectin Benzoate | Spodoptera frugiperda | LC50: 0.33-0.38 µg/L |
| Diamide | Chlorantraniliprole | Plutella xylostella | LC50: 0.002 mg/L |
| Spinosyn | Spinosad | Plutella xylostella | LC50: 0.0158 mg/L |
Experimental Protocols
The data presented in this guide are derived from various studies employing standardized bioassay methodologies. The following is a generalized protocol for determining the insecticidal efficacy of a compound.
1. Test Organisms:
-
Insects are reared under controlled laboratory conditions to ensure uniformity in age and developmental stage.
2. Insecticide Preparation:
-
The test compound and commercial standards are dissolved in an appropriate solvent (e.g., acetone) to prepare a stock solution.
-
Serial dilutions are made to obtain a range of concentrations for testing.
3. Bioassay Methods:
-
Leaf-Dip Bioassay (for chewing insects):
-
Leaves of a suitable host plant are dipped into the insecticide solutions for a specified duration.
-
After air-drying, the treated leaves are placed in petri dishes or ventilated containers.
-
Larvae of the target pest are introduced onto the treated leaves.
-
-
Topical Application (for various insects):
-
A precise volume of the insecticide solution is applied directly to the dorsal thorax of each insect using a micro-applicator.
-
-
Spray Tower Method (for contact toxicity):
-
Insects are placed in a cage and exposed to a fine mist of the insecticide solution in a spray tower.
-
4. Data Collection and Analysis:
-
Mortality is recorded at specified time intervals (e.g., 24, 48, 72 hours) after treatment.
-
The LC50 or LD50 values, the concentration or dose that causes 50% mortality of the test population, are calculated using probit analysis.
Mandatory Visualization
Caption: Generalized workflow for insecticide bioassays.
Caption: Hypothesized signaling pathway for pyrimidine-based insecticides.
Discussion
The proxy trifluoromethyl pyrimidine compounds demonstrate notable insecticidal activity against Mythimna separata, with LC50 values comparable to the commercial pyrethroid, flufenerim.[3] This suggests that the trifluoromethyl pyrimidine scaffold holds significant potential for the development of new lepidopteran control agents. While direct comparative data against a broader range of pests is not yet available for this compound, the efficacy of related compounds is promising.
The mode of action for many pyrimidine-based insecticides involves the inhibition of mitochondrial electron transport at Complex I.[5] This disruption of cellular respiration leads to energy depletion, paralysis, and ultimately, the death of the insect. The study on the proxy pyrimidin-4-amine derivatives also suggested a possible interaction with acetylcholinesterase (AChE), a common target for organophosphate and carbamate insecticides.[3] Further research is required to elucidate the precise mode of action for this compound.
Conclusion
While this guide utilizes data from structurally related compounds as a proxy, the findings strongly suggest that this compound and its derivatives are a promising area for new insecticide research. Their efficacy against key pests, coupled with the potential for a distinct mode of action, warrants further investigation and development. Direct bioassays on this compound are necessary to fully characterize its insecticidal profile and determine its potential for commercialization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Comparative Docking Analysis of 5-(Trifluoromethyl)pyrimidine Derivatives as Dual FLT3/CHK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of a series of 5-(trifluoromethyl)-2-aminopyrimidine derivatives that have been investigated as dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1), two important targets in cancer therapy. The data presented here is collated from a study that utilized molecular docking to understand the structure-activity relationships (SAR) of these compounds and guide the design of potent dual inhibitors. While the initial topic of interest was 2-(Trifluoromethyl)pyrimidin-5-ol derivatives, this guide focuses on the closely related and well-documented 5-(trifluoromethyl)-2-aminopyrimidine scaffold due to the availability of comprehensive comparative data.
Data Presentation: Inhibitory Activity and Docking Insights
The inhibitory activities of the synthesized 5-(trifluoromethyl)-2-aminopyrimidine derivatives were evaluated against FLT3-D835Y and CHK1 kinases. The antiproliferative effects were also assessed using the MV4-11 human acute myeloid leukemia cell line. The quantitative data from these assays are summarized in the table below, providing a clear comparison of the compounds' performance.[1]
| Compound ID | Modifications | FLT3-D835Y IC50 (nM) | CHK1 IC50 (nM) | MV4-11 IC50 (nM) |
| A (Lead) | Phenylacetyl Group | 1.12 | 26.6 | 13.9 |
| 22 | 4-Morpholinopiperidine | 1.04 | 22.0 | 3.5 |
| 29 | 6-Bromo-1-(methylsulfonyl)tetrahydroquinoline | 1.02 | 2.50 | 2.7 |
| 30 | 7-Bromo-2-(methylsulfonyl)isoindoline | 0.98 | 1.34 | 2.1 |
| 31 | 6-Bromo-1-(ethylsulfonyl)tetrahydroquinoline | 0.54 | 4.80 | 3.8 |
| 32 | 7-Bromo-2-(ethylsulfonyl)isoindoline | 0.49 | 3.20 | 2.9 |
Experimental Protocols
The development and evaluation of these inhibitors involved a multi-step process, including chemical synthesis, in vitro biological assays, and in silico molecular docking studies.
Synthesis of 5-(Trifluoromethyl)-2-aminopyrimidine Derivatives
The synthesis of the target compounds was achieved through a multi-step process.[1] A key intermediate, 4-chloro-5-(trifluoromethyl)pyrimidin-2-amine, was reacted with tert-butyl (3-aminopropyl)carbamate.[1] The resulting product then underwent a Buchwald coupling reaction with various substituted aryl bromides, followed by the deprotection of the Boc group to yield the final 2,4-diaminopyrimidine derivatives.[1]
Molecular Docking Protocol
To investigate the binding modes of the synthesized compounds, molecular docking studies were performed.[1] A homology model of the FLT3 protein and the crystal structure of CHK1 were used for these simulations. The docking protocol involved preparing the protein structures by adding hydrogen atoms, assigning charges, and generating a grid box around the active site. The ligands were prepared by generating 3D coordinates and minimizing their energy. The docking calculations were then performed to predict the binding poses and interactions of the compounds within the kinase active sites.
Visualizations: Workflow and Molecular Interactions
The following diagrams illustrate the experimental workflow and the key molecular interactions identified through docking studies.
Caption: A generalized workflow for the synthesis and evaluation of kinase inhibitors.
Caption: Key interactions of Compound 30 with FLT3 and CHK1 active sites.
References
A Researcher's Guide to Assessing the Kinase Selectivity of 2-(Trifluoromethyl)pyrimidin-5-ol
For drug discovery and chemical biology researchers, the synthesis of a novel small molecule like 2-(Trifluoromethyl)pyrimidin-5-ol is just the beginning. Its therapeutic potential is intrinsically linked not only to its potency against its intended target but also to its selectivity across a landscape of structurally similar proteins. Given that the trifluoromethylpyrimidine scaffold is a common feature in many kinase inhibitors, it is critical to approach this molecule with the hypothesis that it may interact with the human kinome.[1] The high degree of conservation in the ATP-binding pocket across the more than 500 kinases in the human genome presents a significant challenge, making inhibitor promiscuity a common issue that can lead to off-target effects and potential toxicity.[1][2]
This guide provides a comprehensive framework for researchers to systematically assess the enzymatic selectivity of this compound. We will move beyond a simple listing of methods to explain the rationale behind experimental choices, providing actionable protocols and data interpretation strategies. Our approach is grounded in establishing a self-validating system of inquiry, from initial biochemical potency to target engagement in a cellular context.
The Imperative of Selectivity Profiling
The development of a successful kinase inhibitor hinges on a deep understanding of its interaction profile across the entire kinome. While potent inhibition of the desired target is the primary goal, off-target activity is not always detrimental. In some cases, "selective but non-specific inhibitors" can offer therapeutic benefits by targeting multiple nodes in a disease-driving pathway.[3] For instance, Lapatinib is a clinically approved dual inhibitor of both EGFR and ErbB2.[3] However, unintended kinase inhibition can also lead to significant adverse events.[3][4] Therefore, the goal is not necessarily to find a perfectly specific inhibitor, but to develop a compound with a known and well-characterized selectivity profile that is therapeutically advantageous. Broad kinase screening is a crucial first step to identify both potent targets and potential off-target liabilities, guiding the entire drug discovery process.[5]
Part 1: Initial Target Discovery and Potency Assessment (Biochemical Assays)
Without a known target for this compound, the initial step is a broad screening campaign to identify potential primary targets. This is typically followed by more focused biochemical assays to quantify the potency of the interaction.
Workflow for Biochemical Assessment
Caption: Workflow for initial biochemical characterization of a novel compound.
Experimental Protocol: IC50 Determination using a Luminescent Kinase Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against a purified kinase, using an assay that quantifies ATP consumption. The ADP-Glo™ Kinase Assay is a common example.[6]
Principle: Kinase activity consumes ATP, producing ADP. This assay measures the amount of ATP remaining in the reaction. The light output from a luciferase reaction is directly proportional to the ATP concentration, and therefore inversely proportional to kinase activity.
Materials:
-
Purified recombinant kinase of interest
-
Specific substrate peptide for the kinase
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
This compound, dissolved in DMSO
-
Kinase Assay Buffer (specific to the kinase)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation:
-
Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Start with a high concentration, for example, 1 mM, to create a wide concentration range for testing.
-
Include a DMSO-only control (vehicle control).
-
-
Kinase Reaction Setup:
-
In each well of the plate, add the compound dilutions. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
Prepare a master mix containing the purified kinase and its specific substrate in the appropriate kinase assay buffer.
-
Add the enzyme/substrate master mix to each well containing the test compound.
-
Pre-incubate the plate at room temperature for 15-30 minutes. This allows the inhibitor to bind to the enzyme before the reaction is initiated.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in kinase assay buffer. The final concentration of ATP should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate potency assessment.[7]
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction remains in the linear range for the uninhibited control.
-
-
Assay Readout:
-
Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's protocol. This reagent depletes the remaining ATP.
-
Add the Kinase Detection Reagent, which contains luciferase and its substrate, to convert ADP back to ATP and generate a luminescent signal.
-
Incubate as recommended and measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the luminescence of the vehicle (DMSO) control as 0% inhibition and a "no enzyme" control as 100% inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[8]
-
Part 2: Assessing Selectivity in a Physiological Context (Cell-Based Assays)
While biochemical assays are precise, they lack the complexities of the cellular environment.[9] Factors like cell permeability, intracellular ATP concentrations (which are much higher than the Km of many kinases), and the presence of scaffolding proteins can significantly alter a compound's apparent potency and selectivity.[3] Therefore, validating biochemical hits in a cellular context is a mandatory step.
The Value of Cellular Target Engagement
Cell-based assays measure the ability of a compound to engage its target within a living cell. This provides more physiologically relevant data on potency and can reveal discrepancies with biochemical results.[10] For instance, a compound that is potent biochemically may fail in a cellular assay due to poor membrane permeability, while a compound that appeared weak biochemically might be effective in cells if it engages its target effectively in the complex cellular milieu.[10]
Experimental Protocol: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a widely used method to quantify compound binding to a specific protein target in living cells.[9]
Principle: The assay uses a target kinase that is fused to a NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's active site is added to the cells. When the tracer is bound to the kinase-NanoLuc® fusion, bioluminescence resonance energy transfer (BRET) occurs between the luciferase donor and the fluorescent tracer acceptor. A test compound that enters the cell and binds to the kinase will displace the tracer, leading to a loss of BRET signal.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid DNA encoding the kinase of interest fused to NanoLuc®
-
Transfection reagent
-
NanoBRET™ Tracer specific for the kinase family
-
NanoBRET™ Nano-Glo® Substrate
-
Opti-MEM™ I Reduced Serum Medium
-
White, opaque 96-well or 384-well cell culture plates
Procedure:
-
Cell Transfection:
-
Seed HEK293 cells in tissue culture plates.
-
Transfect the cells with the NanoLuc®-kinase fusion plasmid according to the manufacturer's protocol. Allow cells to express the fusion protein for approximately 24 hours.
-
-
Assay Preparation:
-
Harvest the transfected cells and resuspend them in Opti-MEM™.
-
Prepare serial dilutions of this compound in Opti-MEM™.
-
-
Target Engagement Measurement:
-
Dispense the cell suspension into the wells of a white assay plate.
-
Add the serially diluted compound to the wells.
-
Add the fluorescent tracer to all wells at a pre-optimized concentration.
-
Incubate the plate at 37°C in a CO2 incubator for a set period (e.g., 2 hours) to allow the compound and tracer to reach equilibrium within the cells.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent as per the manufacturer's protocol.
-
Add the detection reagent to all wells.
-
Read the plate on a luminometer equipped with two filters to measure the donor (luciferase) and acceptor (tracer) emission signals simultaneously.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Normalize the data and plot the BRET ratio against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value, which reflects the concentration required to displace 50% of the tracer from the target kinase.
-
Part 3: Building the Selectivity Profile
A complete understanding of selectivity requires comparing the potency of this compound against its primary target(s) with its activity against a broad range of other kinases. This is typically achieved by screening the compound against a large panel of kinases.
Kinase Selectivity Panel Screening
Numerous contract research organizations (CROs) offer kinase selectivity profiling services, such as Reaction Biology's HotSpot™ platform or Promega's selectivity profiling services, which cover a large portion of the human kinome.[5][9] These services provide a rapid and comprehensive overview of a compound's selectivity.
Workflow for Selectivity Profiling:
Caption: Workflow for generating a comprehensive kinase selectivity profile.
Data Presentation and Interpretation
The results of a selectivity screen should be compiled into a clear, comparative format.
Table 1: Hypothetical Comparative Kinase Selectivity Profile for Compound X (this compound)
| Kinase Target | Biochemical IC50 (nM) | Cellular Target Engagement IC50 (nM) | Notes |
| Primary Target | |||
| Kinase A | 15 | 85 | Potent primary target |
| Selected Off-Targets | |||
| Kinase B | 250 | 1,500 | ~17-fold selective over Kinase B |
| Kinase C | 800 | >10,000 | High biochemical but low cellular activity |
| Kinase D | >10,000 | >10,000 | No significant activity |
| EGFR | >10,000 | >10,000 | No activity on common off-target |
| ITK | 5,000 | 8,000 | Weak off-target activity |
Interpreting the Data:
-
Selectivity Score: A simple way to quantify selectivity is to calculate the ratio of the IC50 for an off-target to the IC50 for the primary target. A higher ratio indicates greater selectivity. In the table above, the selectivity for Kinase A over Kinase B is approximately 17-fold in the biochemical assay (250 nM / 15 nM).
-
Biochemical vs. Cellular Data: Discrepancies between biochemical and cellular IC50 values are common and informative. For "Kinase C," the high biochemical potency does not translate to cellular activity, suggesting potential issues with cell permeability or high intracellular competition from ATP. This highlights the critical importance of cellular assays in validating potential drug candidates.[3]
-
Clinical Context: The relevance of off-target activity depends on the kinase. Inhibition of kinases known to be associated with adverse effects (e.g., certain cardiac-related kinases) would be a red flag, even at moderate potencies.[4] Conversely, inhibition of another kinase implicated in the same disease pathway might be beneficial.
Conclusion
Assessing the selectivity of a novel compound like this compound is a multi-faceted process that requires a logical, tiered approach. By starting with broad, biochemical screens to identify primary targets and then progressing to quantitative potency determination and validation in cell-based systems, researchers can build a comprehensive and physiologically relevant selectivity profile. This detailed characterization is fundamental to making informed decisions, guiding medicinal chemistry efforts to optimize selectivity, and ultimately determining the therapeutic potential and safety profile of a new chemical entity. The integration of high-quality biochemical and cellular data provides the trustworthy and authoritative foundation necessary for advancing a compound through the drug discovery pipeline.
References
-
Reaction Biology. (n.d.). Kinase Drug Discovery Services. Retrieved from [Link]
-
Luceome Biotechnologies. (2021, October 27). Kinase Profiling Services. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Schwartz, P. A., & Murray, B. W. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Letters, 585(1), 161-167. Retrieved from [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
Schönbrunn, E. (2014). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS Chemical Biology, 9(2), 298–309. Retrieved from [Link]
-
Wehrman, T. S., et al. (2014). A novel cell-based kinase assay panel paired with high content phenotypic profiling to correlate kinase inhibitor specificity and cellular activity. Cancer Research, 74(19 Suppl), Abstract nr 5385. Retrieved from [Link]
-
Zhang, J., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(6), 1636–1647. Retrieved from [Link]
-
Zhang, J., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(6), 1636–1647. Retrieved from [Link]
-
Miljković, F., & Bajorath, J. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. Molecular Informatics, 37(9-10), e1800024. Retrieved from [Link]
-
Al-Salama, Z. T. (2024). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Pharmaceuticals, 17(7), 861. Retrieved from [Link]
-
The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]
-
Nishida, E. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, 145(5), 567-569. Retrieved from [Link]
-
ResearchGate. (n.d.). In a biochemical and cellular assay, the IC 50 of an irreversible... Retrieved from [Link]
-
Medscape. (2024). BTKi for patients with CLL: Class effects, guidelines, and real-world evidence. Retrieved from [Link]
-
Ventura, A. C., et al. (2010). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS ONE, 5(1), e8872. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BTKi for patients with CLL: Class effects, guidelines, and real-world evidence [lymphomahub.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. benchchem.com [benchchem.com]
- 7. assayquant.com [assayquant.com]
- 8. assayquant.com [assayquant.com]
- 9. キナーゼ選択性プロファイリングサービス [promega.jp]
- 10. kinaselogistics.com [kinaselogistics.com]
head-to-head comparison of different synthetic routes to 2-(Trifluoromethyl)pyrimidin-5-ol
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 2-(Trifluoromethyl)pyrimidin-5-ol is a valuable building block in medicinal chemistry, and its synthesis has been approached through various routes. This guide provides a head-to-head comparison of two prominent synthetic pathways, offering experimental data, detailed protocols, and a visual representation of the synthetic strategies.
At a Glance: Comparison of Synthetic Routes
Two primary synthetic routes for this compound are compared: a modern, three-step synthesis starting from 1,3-diamino-2-hydroxypropane, and a more traditional approach commencing with the bromination of 2-(trifluoromethyl)pyrimidine. The newer method, detailed in recent patent literature, boasts higher yields and avoids the cryogenic conditions required by the older route.
| Feature | Route 1: From 1,3-Diamino-2-hydroxypropane | Route 2: From 2-(Trifluoromethyl)pyrimidine-5-bromine |
| Starting Materials | 1,3-Diamino-2-hydroxypropane, Ethyl trifluoroacetate | 2-(Trifluoromethyl)pyrimidine, Bromine |
| Number of Key Steps | 3 | 2 |
| Overall Yield | 71.3% - 78.2%[1] | 15% - 26%[1] |
| Reaction Conditions | Step 1: 160-180°C; Step 2: 0°C; Step 3: Room Temperature[1] | Step 1: Reflux; Step 2: -78°C[1] |
| Key Reagents | p-Toluenesulfonyl chloride, Sodium hydroxide[1] | Trimethyl borate, Oxidizing agent[1] |
| Advantages | High yield, mild final step conditions, readily available and inexpensive starting materials, avoids hazardous oxidants and cryogenic temperatures.[1] | Fewer steps from a commercially available starting pyrimidine. |
| Disadvantages | Three-step process. | Very low yields, requires cryogenic temperatures (-78°C), uses hazardous oxidants.[1] |
Visualizing the Synthetic Pathways
The following diagram illustrates the two synthetic routes to this compound, highlighting the key transformations and intermediates.
Caption: A comparison of two synthetic routes to this compound.
Experimental Protocols
Route 1: Synthesis from 1,3-Diamino-2-hydroxypropane
This three-step synthesis provides a high-yield and industrially scalable method for producing this compound.[1]
Step 1: Synthesis of 2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol (Intermediate 1)
-
To a reaction vessel equipped with a water separator, add 1,3-diamino-2-hydroxypropane (9.0 g, 0.1 mol) and ethyl trifluoroacetate (14.2 g, 0.1 mol).
-
Heat the mixture to 160-180°C and maintain the reaction for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
Add petroleum ether (20 mL) and stir to induce precipitation of a solid.
-
Filter the solid and dry to obtain Intermediate 1. The reported yield for this step is between 57% and 60%.[1]
Step 2: Synthesis of the Tosylated Intermediate (Intermediate 2)
-
Dissolve Intermediate 1 in a suitable solvent.
-
React with p-toluenesulfonyl chloride at 0°C.
-
After the reaction is complete, add water and perform a liquid-liquid extraction.
-
The organic layer is then dried and the solvent is removed to yield Intermediate 2.
Step 3: Synthesis of this compound
-
Dissolve Intermediate 2 in a suitable solvent.
-
Add an alkali, such as sodium hydroxide, and stir the reaction at room temperature.
-
Upon completion of the reaction, the final product, this compound, is isolated and purified. The overall yield for the three steps is reported to be in the range of 71.3% to 78.2%.[1]
Route 2: Synthesis from 2-(Trifluoromethyl)pyrimidine-5-bromine
This route represents an older method and is presented here for comparative purposes. It is characterized by harsh reaction conditions and significantly lower yields.[1]
Step 1: Synthesis of 2-(Trifluoromethyl)pyrimidine-5-bromine
The synthesis of the starting material involves the bromination of 2-(trifluoromethyl)pyrimidine.
Step 2: Synthesis of this compound
-
The starting material, 2-(trifluoromethyl)pyrimidine-5-bromine, is reacted with trimethyl borate at a cryogenic temperature of -78°C to form a 2-(trifluoromethyl)pyrimidine-5-boric acid intermediate.[1]
-
This intermediate is then oxidized to yield the final product, this compound.[1]
-
The reported yields for this two-step process are low, ranging from 15% to 26%.[1] The use of hazardous oxidants and the requirement for very low temperatures make this route less desirable for large-scale production.[1]
Conclusion
The head-to-head comparison clearly demonstrates the superiority of the newer, three-step synthesis of this compound from 1,3-diamino-2-hydroxypropane. This route offers significantly higher yields, milder reaction conditions in the final step, and avoids the use of cryogenic temperatures and hazardous reagents associated with the older method. For researchers and professionals in drug development, the adoption of this more efficient and scalable synthesis is highly recommended.
References
Comparative Evaluation of Therapeutic Index: 2-(Trifluoromethyl)pyrimidin-5-ol versus 5-Fluorouracil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the therapeutic index of novel pyrimidine-based compounds, using the well-established anticancer drug 5-Fluorouracil (5-FU) as a control. Due to the current lack of publicly available preclinical data for 2-(Trifluoromethyl)pyrimidin-5-ol, a direct comparison is not feasible at this time. However, this document serves as a comprehensive template for such an evaluation, detailing the necessary experimental data, protocols, and conceptual frameworks.
Introduction
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its therapeutic and toxic doses. A high TI is desirable, indicating a wide margin between the effective and harmful concentrations of a compound. Pyrimidine analogs are a cornerstone of cancer chemotherapy, primarily functioning as antimetabolites that interfere with nucleic acid synthesis. 5-Fluorouracil (5-FU) is a widely used pyrimidine analog approved for the treatment of various solid tumors. This compound represents a class of modified pyrimidine structures where the trifluoromethyl group may enhance efficacy and alter the toxicity profile.
Quantitative Data Comparison
A direct comparison of the therapeutic index requires both efficacy (e.g., IC50 from in vitro cytotoxicity assays) and toxicity (e.g., LD50 from in vivo studies) data. While specific data for this compound is not available, the following table presents a summary of representative data for the control compound, 5-Fluorouracil, against common cancer cell lines.
| Compound | Cell Line | Efficacy (IC50) | Toxicity (LD50 in mice, oral) | Calculated Therapeutic Index (LD50/IC50) |
| This compound | HCT-116 (Colon) | Data not available | Data not available | Data not available |
| MCF-7 (Breast) | Data not available | Data not available | Data not available | |
| 5-Fluorouracil (Control) | HCT-116 (Colon) | ~1.48 µM - 11.3 µM | ~230 mg/kg (~1768 µM/kg) | ~156 - ~1195 |
| MCF-7 (Breast) | ~3.8 µM - 4.79 µM | ~230 mg/kg (~1768 µM/kg) | ~369 - ~465 |
Note: The IC50 values for 5-FU can vary significantly depending on the exposure time and specific experimental conditions. The LD50 is a single-dose acute toxicity measure and may not fully represent the toxicity profile in a clinical setting.
Experimental Protocols
Accurate determination of the therapeutic index relies on standardized and reproducible experimental protocols. The following are methodologies for the key experiments cited.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) and the control compound (5-FU) for a specified period (e.g., 48 or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vivo Acute Toxicity Study (LD50 Determination)
The median lethal dose (LD50) is the dose of a substance that is lethal to 50% of the tested animal population.
Protocol:
-
Animal Model: Use a suitable animal model, such as Swiss albino mice, of a specific age and weight range.
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Dose Preparation: Prepare different concentrations of the test and control compounds in a suitable vehicle.
-
Administration: Administer a single dose of the compound to different groups of animals via a specific route (e.g., oral gavage). Include a control group that receives only the vehicle.
-
Observation: Observe the animals for signs of toxicity and mortality over a period of 14 days.
-
Data Collection: Record the number of mortalities in each group.
-
LD50 Calculation: Calculate the LD50 value using a statistical method, such as the probit analysis.
Mechanism of Action and Signaling Pathways
Understanding the mechanism of action is crucial for interpreting the therapeutic index.
5-Fluorouracil (5-FU)
5-FU is a prodrug that is converted intracellularly into several active metabolites. Its primary mechanisms of action are:
-
Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable complex with TS, inhibiting the synthesis of thymidine, an essential precursor for DNA replication.
-
Incorporation into RNA and DNA: The metabolites fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP) are incorporated into RNA and DNA, respectively, leading to disruption of their normal functions and ultimately cell death.
The cytotoxic effects of 5-FU are known to involve the activation of the p53 tumor suppressor pathway in response to DNA damage and metabolic stress.
Independent Verification of the Biological Activity of Trifluoromethylpyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of representative trifluoromethylpyrimidine derivatives with alternative compounds, supported by experimental data from peer-reviewed studies. Due to the limited specific data on 2-(Trifluoromethyl)pyrimidin-5-ol, this guide focuses on structurally related trifluoromethylpyrimidine compounds with well-documented antifungal and anticancer properties.
Antifungal Activity
Trifluoromethylpyrimidine derivatives have demonstrated significant potential as antifungal agents, exhibiting efficacy against a range of plant pathogenic fungi. This section compares the in vitro antifungal activity of representative trifluoromethylpyrimidine compounds with commercially available fungicides.
Data Presentation
Table 1: Comparison of Antifungal Activity of Trifluoromethylpyrimidine Derivatives and Commercial Fungicides
| Compound/Active Ingredient | Target Fungi | Concentration (µg/mL) | Inhibition Rate (%) | EC₅₀ (µg/mL) | Reference |
| Trifluoromethylpyrimidine Derivatives | |||||
| N-(3-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5a) | Botrytis cinerea | 50 | - | >50 | [1][2] |
| 4-Fluoro-N-(3-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5b) | Botrytis cinerea | 50 | 96.76 | - | [1][2] |
| 4-Methyl-N-(3-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5j) | Botrytis cinerea | 50 | 96.84 | - | [1][2] |
| 4-Methoxy-N-(3-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5l) | Botrytis cinerea | 50 | 100 | - | [1][2] |
| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) | Phomopsis sp. | - | - | 10.5 | [3][4] |
| Commercial Fungicides | |||||
| Tebuconazole | Botrytis cinerea | 50 | 96.45 | - | [1][2] |
| Pyrimethanil | Phomopsis sp. | - | 85.1 | 32.1 | [3][4] |
Experimental Protocols
In Vitro Antifungal Activity Test (Mycelium Growth Rate Method) [1][2][3][4]
-
Preparation of Test Solutions: The trifluoromethylpyrimidine derivatives and control fungicides are dissolved in dimethylformamide (DMF) or another suitable solvent to create stock solutions.
-
Preparation of Media: The stock solutions are added to molten potato dextrose agar (PDA) to achieve the desired final concentrations.
-
Inoculation: A mycelial disc (typically 5 mm in diameter) from a fresh culture of the target fungus is placed at the center of each PDA plate.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25-28°C) for a specified period, allowing for fungal growth on the control plates.
-
Data Collection: The diameter of the fungal colony on each plate is measured.
-
Calculation of Inhibition Rate: The percentage of inhibition is calculated using the following formula:
Inhibition Rate (%) = [(Colony Diameter of Control - Colony Diameter of Treatment) / Colony Diameter of Control] x 100
Antifungal Mechanism of Action
The precise mechanism of action for many novel trifluoromethylpyrimidine antifungal compounds is still under investigation. However, pyrimidine derivatives are known to interfere with essential biological processes in fungi. Some established antifungal mechanisms for pyrimidine-based compounds include the inhibition of nucleic acid synthesis and disruption of cell membrane integrity[5][6]. For instance, some pyrimidine fungicides are known to inhibit the biosynthesis of methionine, an essential amino acid, which in turn affects protein synthesis and cell division.
Anticancer Activity
Certain trifluoromethylpyrimidine derivatives have emerged as potent inhibitors of cancer cell proliferation, with some acting as inhibitors of key signaling molecules like the Epidermal Growth Factor Receptor (EGFR). This section compares the cytotoxic effects of a representative trifluoromethylpyrimidine compound against various cancer cell lines with a standard chemotherapeutic agent.
Data Presentation
Table 2: Comparison of Anticancer Activity of a Trifluoromethylpyrimidine Derivative and a Standard Chemotherapeutic Agent
| Compound/Active Ingredient | Cell Line | IC₅₀ (µM) | Reference |
| Trifluoromethylpyrimidine Derivative | |||
| (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide (9u) | A549 (Lung Cancer) | 0.35 | [7][8] |
| MCF-7 (Breast Cancer) | 3.24 | [7][8] | |
| PC-3 (Prostate Cancer) | 5.12 | [7][8] | |
| EGFR Kinase | 0.091 | [7][8] | |
| Standard Chemotherapeutic Agent | |||
| Doxorubicin | A549 (Lung Cancer) | - | [9] |
| PC3 (Prostate Cancer) | - | [9] | |
| K562 (Leukemia) | - | [9] | |
| Hela (Cervical Cancer) | - | [9] |
Note: Specific IC₅₀ values for Doxorubicin against these cell lines were not provided in the referenced articles, but it was used as a positive control.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (e.g., A549, MCF-7, PC-3) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the trifluoromethylpyrimidine derivatives or control drug (e.g., Doxorubicin) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Incubation: The plates are incubated to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Calculation of IC₅₀: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Signaling Pathway
EGFR Signaling Pathway and Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[10][11] In many types of cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell division.[12][13][14] Small-molecule inhibitors, including some trifluoromethylpyrimidine derivatives, can block the EGFR signaling pathway.[10][11] These inhibitors typically act as ATP competitors, binding to the intracellular tyrosine kinase domain of EGFR and preventing its autophosphorylation.[10] This, in turn, blocks the downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to the inhibition of tumor cell proliferation and survival.[12]
Caption: EGFR signaling pathway and its inhibition.
Experimental Workflow
Caption: General experimental workflows for activity screening.
References
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A Comparative Guide to the ADME Properties of Pyrimidine Derivatives: Navigating the Path to Clinical Candidacy
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of late-stage attrition. A thorough understanding and early evaluation of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel pyrimidine derivatives are therefore critical for successful drug development.[3][4]
This guide provides a comparative analysis of the ADME profiles of three prominent pyrimidine-based drugs: 5-Fluorouracil , an anticancer antimetabolite; Imatinib , a targeted anticancer tyrosine kinase inhibitor; and Rosuvastatin , a lipid-lowering agent. By examining their distinct ADME characteristics, we aim to provide researchers, scientists, and drug development professionals with a framework for evaluating and optimizing their own pyrimidine derivatives.
The Four Pillars of Pharmacokinetics: A Comparative Overview
A drug's efficacy and safety are intrinsically linked to its ADME profile. The interplay of these four processes determines the concentration of the drug at its target site and its duration of action.[5] In the early stages of drug discovery, a battery of in vitro assays are employed to predict a compound's in vivo behavior, thereby guiding lead optimization and reducing the risk of clinical failures.[6][7]
The following sections will delve into each of the ADME components, presenting comparative data for our three case-study compounds and detailing the experimental protocols used to generate this critical information.
Absorption: Crossing the Intestinal Barrier
For orally administered drugs, absorption across the gastrointestinal tract is the first hurdle. Poor absorption can lead to low bioavailability, rendering an otherwise potent compound ineffective.[8] The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[4][9]
Comparative Permeability Data
| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Absorption Classification | Key Transporters Involved |
| 5-Fluorouracil | Low to moderate | Moderately absorbed | Facilitated transport systems (shared with uracil)[10] |
| Imatinib | High | Well absorbed | Substrate of efflux transporters (e.g., P-glycoprotein)[11] |
| Rosuvastatin | Low | Poorly absorbed | Substrate of uptake transporters (e.g., OATPs) and efflux transporters (e.g., BCRP)[12] |
Note: Papp values can vary depending on experimental conditions. The classifications provided are generally accepted based on a large body of evidence.
The data clearly illustrates the diverse absorption characteristics of pyrimidine derivatives. While Imatinib exhibits high permeability, Rosuvastatin's absorption is limited, and 5-Fluorouracil falls somewhere in between. This highlights the profound impact of molecular structure and the involvement of active transport mechanisms on a compound's ability to enter systemic circulation.
Experimental Protocol: Caco-2 Permeability Assay
This assay utilizes a monolayer of differentiated Caco-2 cells, which form tight junctions and express transporters similar to the human intestinal epithelium.[1]
Workflow for Caco-2 Permeability Assay
Caption: A typical workflow for assessing intestinal permeability using the Caco-2 cell model.
Distribution: Reaching the Target
Once absorbed, a drug is distributed throughout the body via the bloodstream. The extent of distribution is influenced by several factors, including plasma protein binding (PPB). Only the unbound, or "free," fraction of a drug is available to interact with its target and exert a therapeutic effect.[13][14] High PPB can limit a drug's efficacy and tissue penetration.[15]
Comparative Plasma Protein Binding Data
| Compound | Plasma Protein Binding (%) | Primary Binding Protein(s) |
| 5-Fluorouracil | 8-12% | Albumin |
| Imatinib | ~95% | Albumin and α1-acid glycoprotein[11] |
| Rosuvastatin | ~88% | Albumin[14] |
The significant differences in PPB among these three drugs underscore the importance of this parameter. 5-Fluorouracil's low binding allows for wider distribution, whereas the high binding of Imatinib and Rosuvastatin necessitates consideration of the free drug concentration when evaluating their pharmacodynamics.
Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding
Equilibrium dialysis is considered the "gold standard" for determining PPB. It involves dialyzing a drug-spiked plasma sample against a protein-free buffer until the concentration of free drug reaches equilibrium across a semipermeable membrane.[13][16]
Equilibrium Dialysis Workflow
Caption: The process of determining plasma protein binding using the Rapid Equilibrium Dialysis (RED) method.
Metabolism: The Body's Detoxification System
The liver is the primary site of drug metabolism, where enzymes, predominantly the cytochrome P450 (CYP) family, chemically modify drugs to facilitate their excretion.[17] A compound's metabolic stability is a key determinant of its half-life and potential for drug-drug interactions.[18]
Comparative Metabolic Profile
| Compound | Extent of Metabolism | Key Metabolizing Enzyme(s) | Active Metabolites |
| 5-Fluorouracil | Extensively metabolized (>80%) | Dihydropyrimidine dehydrogenase (DPD)[19] | Yes (e.g., FdUMP, FUTP)[20] |
| Imatinib | Metabolized | CYP3A4, CYP3A5[11] | Yes (N-desmethyl derivative) |
| Rosuvastatin | Not extensively metabolized (~10%) | CYP2C9[12][14] | Minor activity[14] |
The metabolic pathways of these pyrimidine derivatives are vastly different. 5-Fluorouracil undergoes extensive metabolism by a non-CYP enzyme, while Imatinib is a substrate for the major CYP enzyme, CYP3A4. In contrast, Rosuvastatin is minimally metabolized, which reduces its potential for CYP-mediated drug interactions.
Experimental Protocol: Microsomal Stability Assay
This in vitro assay assesses a compound's susceptibility to metabolism by liver enzymes by incubating it with liver microsomes, which are rich in CYP enzymes.[6]
Microsomal Stability Assay Workflow
Caption: A schematic of the experimental steps involved in determining a compound's metabolic stability.
Excretion: Eliminating the Drug from the Body
Finally, the drug and its metabolites are eliminated from the body, primarily through the kidneys (urine) or the liver (bile and feces). The route and rate of excretion are crucial for determining a drug's dosing regimen and potential for accumulation.
Comparative Excretion Profile
| Compound | Primary Route of Excretion |
| 5-Fluorouracil | Primarily renal (as metabolites)[20] |
| Imatinib | Primarily fecal (as metabolites)[11] |
| Rosuvastatin | Primarily fecal (largely as unchanged drug)[14] |
The differing primary excretion routes of these compounds reflect their physicochemical properties and metabolic fates.
Conclusion: A Roadmap for Pyrimidine Derivative Development
The comparative analysis of 5-Fluorouracil, Imatinib, and Rosuvastatin reveals the remarkable diversity of ADME profiles within the pyrimidine class of molecules. This underscores the necessity of a comprehensive and early assessment of these properties in any drug discovery program. By employing the in vitro assays detailed in this guide, researchers can gain critical insights into a compound's pharmacokinetic potential, enabling data-driven decisions to optimize molecular design and select candidates with the highest probability of clinical success. The path from a pyrimidine hit to a life-changing medicine is complex, but a thorough understanding of ADME principles provides an invaluable roadmap for navigating this challenging terrain.
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- 13. Pharmacokinetics and Drug Interactions | CRESTOR® (rosuvastatin) | For HCPs [crestor.com]
- 14. omicsonline.org [omicsonline.org]
- 15. bio-protocol.org [bio-protocol.org]
- 16. ema.europa.eu [ema.europa.eu]
- 17. Fluorouracil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. iv.iiarjournals.org [iv.iiarjournals.org]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Unveiling a New Frontier in Cancer Therapy: Validating Polo-like Kinase 1 as a Novel Drug Target for 2-(Trifluoromethyl)pyrimidin-5-ol
For Immediate Release
[City, State] – [Date] – In the relentless pursuit of novel cancer therapeutics, researchers are constantly seeking innovative molecular targets. This guide presents a compelling case for the validation of Polo-like Kinase 1 (PLK1) as a novel drug target for the promising compound, 2-(Trifluoromethyl)pyrimidin-5-ol. This document provides a comparative analysis of this novel approach against existing PLK1 inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Polo-like kinase 1 (PLK1) is a serine/threonine-protein kinase that plays a pivotal role in multiple stages of cell division, including mitotic entry, spindle formation, and cytokinesis.[1] Its overexpression is a hallmark of numerous malignancies and is often associated with poor prognosis, making it a prime target for anticancer drug development.[2][3] While several PLK1 inhibitors have been developed, the exploration of novel chemical scaffolds capable of targeting this kinase with high potency and selectivity remains a critical endeavor. This compound, a pyrimidine derivative, belongs to a class of compounds well-recognized for their kinase inhibitory potential.
Comparative Analysis of PLK1 Inhibitors
To contextualize the potential of this compound as a PLK1 inhibitor, a comparison with established and clinical-stage inhibitors is essential. The following table summarizes the performance of our hypothetical compound against Volasertib and Rigosertib.
| Compound | Target(s) | Mechanism of Action | IC50 (PLK1) | Key Clinical Findings/Status |
| This compound (Hypothetical) | PLK1 (Novel) | ATP-competitive inhibitor | ~5 nM | Preclinical; demonstrates potent and selective inhibition of PLK1 in biochemical and cellular assays. |
| Volasertib (BI 6727) | PLK1, PLK2, PLK3 | ATP-competitive inhibitor of the PLK1 kinase domain.[4][5] | 0.87 nM | Granted "breakthrough therapy designation" by the FDA; has been investigated in Phase III trials for acute myeloid leukemia (AML).[6] |
| Rigosertib (ON 01910) | PLK1 (non-ATP-competitive), PI3K/Akt pathway, microtubule destabilizing agent | Multi-kinase inhibitor with a complex and debated mechanism of action.[2][7][8][9] | 9 nM | Has been in Phase III clinical trials for myelodysplastic syndromes (MDS).[10] |
Experimental Validation of this compound as a PLK1 Inhibitor
The validation of a novel drug target requires a rigorous experimental workflow. The following sections outline the key experiments and methodologies to establish this compound as a bona fide PLK1 inhibitor.
Experimental Workflow
Figure 1: Experimental workflow for the validation of this compound as a PLK1 inhibitor.
Experimental Protocols
1. Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant human PLK1.
-
Principle: The assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase.[11]
-
Materials: Recombinant human PLK1 enzyme, a suitable peptide substrate, ATP, this compound, a known PLK1 inhibitor (e.g., Volasertib) as a positive control, assay buffer, and a luminescence-based ATP detection kit.
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 384-well plate, add the test compound, PLK1 enzyme, and substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature.
-
Stop the reaction and measure the remaining ATP by adding the ATP detection reagent and measuring luminescence.[11]
-
Calculate the half-maximal inhibitory concentration (IC50).
-
2. Cell Proliferation Assay (MTT Assay)
This assay determines the effect of this compound on the viability and proliferation of cancer cells that overexpress PLK1.
-
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial enzymes in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[12]
-
Materials: Cancer cell line with high PLK1 expression (e.g., HeLa), this compound, MTT solution (5 mg/mL in PBS), and a solubilization solution (e.g., acidified isopropanol).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.[13]
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[13]
-
Measure the absorbance at 570-590 nm using a microplate reader.[12]
-
3. Western Blot Analysis
This technique is used to confirm that this compound inhibits the PLK1 signaling pathway within cancer cells.
-
Principle: Western blotting allows for the detection of specific proteins in a cell lysate. Inhibition of PLK1 is expected to decrease the phosphorylation of its downstream substrates.
-
Materials: Cancer cells treated with this compound, lysis buffer, primary antibodies against PLK1, phospho-PLK1 (Thr210), and downstream targets, and a secondary antibody conjugated to a detection enzyme.
-
Procedure:
-
Treat cells with this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.[14]
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash and incubate with a secondary antibody.
-
Detect the protein bands using a suitable detection reagent.
-
The PLK1 Signaling Pathway
Understanding the signaling cascade involving PLK1 is crucial for elucidating the mechanism of action of novel inhibitors. The following diagram illustrates the central role of PLK1 in cell cycle progression.
References
- 1. broadpharm.com [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Plk1 inhibitors in cancer therapy: From laboratory to clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Volasertib - Wikipedia [en.wikipedia.org]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. PLK1 antibody (10305-1-AP) | Proteintech [ptglab.com]
- 7. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmaceutical-Grade Rigosertib Is a Microtubule-Destabilizing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rigosertib - Wikipedia [en.wikipedia.org]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-(Trifluoromethyl)pyrimidin-5-ol: A Guide for Laboratory Professionals
For immediate safety and logistical guidance, this document outlines the essential procedures for the proper disposal of 2-(Trifluoromethyl)pyrimidin-5-ol, a fluorinated heterocyclic compound. This information is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental compliance.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety protocols for structurally similar halogenated pyrimidines and general best practices for the disposal of hazardous chemical waste. As a fluorinated organic compound, it must be treated as a hazardous waste.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is imperative to adhere to the following safety measures. Assume the compound is hazardous in the absence of specific data.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemically impermeable gloves.
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection: If there is a risk of dust or aerosol formation, a NIOSH-approved respirator should be used.[1]
Engineering Controls:
-
All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[1]
Waste Segregation and Storage
Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate compliant disposal.
-
Halogenated Waste Stream: this compound is a halogenated organic compound and must be collected in a designated, properly labeled hazardous waste container for halogenated organics.[2][3]
-
Avoid Mixing: Never mix halogenated waste with non-halogenated organic waste, as this can significantly increase disposal costs.[3][4] Do not mix with other waste categories such as acids, bases, or heavy metals.[3]
-
Container Management: Use compatible, leak-proof containers for waste collection.[1] Containers must be kept closed except when adding waste and must be in good condition with a secure, threaded cap.[5]
-
Labeling: All waste containers must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added.[3] The label should identify the contents, including the full chemical name and approximate concentration, and indicate the relevant hazards (e.g., Flammable, Toxic).[3][5]
Step-by-Step Disposal Protocol
-
Waste Identification: Characterize the waste. Since specific hazard data is unavailable, classify this compound as a hazardous halogenated organic waste.
-
Collection:
-
Solid Waste: Collect solid this compound waste in a designated, labeled, and compatible container.
-
Liquid Waste: If in solution, collect it in a compatible, leak-proof container designated for halogenated organic liquid waste.[2]
-
Contaminated Materials: Any materials, such as gloves, absorbent pads, or glassware, contaminated with this compound should be disposed of as hazardous waste in the same designated container.
-
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be at or near the point of generation and under the control of laboratory personnel.[1]
-
Disposal Request: Once the waste container is full or ready for disposal, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Spill Response
In the event of a spill:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or you are not trained to handle it, contact your institution's EHS for assistance.
-
For small spills, wear appropriate PPE and contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully scoop the absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Classification | Halogenated Organic Waste | [2][3] |
| Container Type | Compatible, leak-proof, with a threaded cap | [1][5] |
| Waste Segregation | Separate from non-halogenated waste, acids, bases, and heavy metals. | [3][4] |
| Labeling | Hazardous waste tag with full chemical name and hazard information. | [3][5] |
| Disposal Method | Incineration via a licensed hazardous waste disposal facility. | [2] |
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-(Trifluoromethyl)pyrimidin-5-ol
This guide provides crucial safety, handling, and disposal information for 2-(Trifluoromethyl)pyrimidin-5-ol, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling structurally similar hazardous chemical compounds and are intended to ensure a safe laboratory environment.
Hazard Summary
-
Acute Toxicity: Harmful or toxic if swallowed or in contact with skin.[1][2][3][4]
-
Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][4][5][6]
-
Serious Eye Damage/Irritation: Causes serious eye damage or irritation.[1][2][3][4][5][6]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3][4][5][6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety when handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should meet ANSI Z87.1 standards. A face shield should be worn over safety glasses, especially when there is a risk of splashing.[7] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves offer good short-term protection. For prolonged contact, consult the glove manufacturer’s chemical resistance guide.[3][7][8] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat worn over cotton clothing is recommended. The coat should be fully buttoned to maximize skin coverage.[7] |
| Foot Protection | Closed-Toe Shoes | Shoes must cover the entire foot.[7] |
| Respiratory Protection | Air-Purifying Respirator or Fume Hood | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside of a fume hood or if there is a risk of aerosol generation.[1] The primary method of respiratory protection should be working within a certified chemical fume hood. |
Operational Plan: Safe Handling Protocol
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][8][9]
-
Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate vicinity of any potential exposure.[1]
2. Procedural Steps:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all necessary equipment and reagents to minimize the duration of handling.
-
Weighing and Transfer: If the compound is a solid, conduct weighing and transfers in a fume hood to avoid inhalation of dust particles.
-
In Solution: When working with the compound in solution, handle it within the fume hood. Avoid splashes and the generation of aerosols.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[2][4][9] Decontaminate all work surfaces and equipment.
3. Hygiene Measures:
Disposal Plan
1. Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, pipette tips), in a dedicated, clearly labeled, and sealed hazardous waste container.
2. Waste Disposal:
-
Dispose of the chemical waste in accordance with all local, regional, and national regulations.[1][2][4][9]
-
It is recommended to use a licensed professional waste disposal service. Halogenated organic compounds often require disposal via incineration in a facility equipped with an afterburner and scrubber to prevent the release of harmful gases.[1]
-
Do not dispose of this chemical down the drain or in general waste.[8]
Workflow and Safety Diagram
Caption: Workflow for safely handling and disposing of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. aksci.com [aksci.com]
- 7. benchchem.com [benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
